molecular formula C7H4Cl4 B167033 4-Chlorobenzotrichloride CAS No. 5216-25-1

4-Chlorobenzotrichloride

Cat. No.: B167033
CAS No.: 5216-25-1
M. Wt: 229.9 g/mol
InChI Key: LVZPKYYPPLUECL-UHFFFAOYSA-N
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Description

Alpha, alpha, alpha, para-tetrachlorotoluene is a clear colorless liquid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-(trichloromethyl)benzene
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InChI

InChI=1S/C7H4Cl4/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H
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InChI Key

LVZPKYYPPLUECL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(Cl)(Cl)Cl)Cl
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Molecular Formula

C7H4Cl4
Record name ALPHA, ALPHA, ALPHA, PARA-TETRACHLOROTOLUENE
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DSSTOX Substance ID

DTXSID2027593
Record name 4-Chlorobenzotrichloride
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Molecular Weight

229.9 g/mol
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Physical Description

Alpha, alpha, alpha, para-tetrachlorotoluene is a clear colorless liquid., Colorless to yellow liquid; [MSDSonline]
Record name ALPHA, ALPHA, ALPHA, PARA-TETRACHLOROTOLUENE
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Record name 4-Chlorobenzotrichloride
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Boiling Point

473 °F at 760 mmHg (NTP, 1992)
Record name ALPHA, ALPHA, ALPHA, PARA-TETRACHLOROTOLUENE
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Vapor Pressure

0.03 [mmHg]
Record name 4-Chlorobenzotrichloride
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CAS No.

5216-25-1
Record name ALPHA, ALPHA, ALPHA, PARA-TETRACHLOROTOLUENE
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Record name alpha,alpha,alpha-Trichloro-4-chlorotoluene
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Record name Benzene, 1-chloro-4-(trichloromethyl)-
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Record name 4-Chlorobenzotrichloride
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Record name α,α,α,4-tetrachlorotoluene
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Record name P-CHLORO-.ALPHA.,.ALPHA.,.ALPHA.-TRICHLOROTOLUENE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorobenzotrichloride (CAS Number: 5216-25-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chlorobenzotrichloride (CAS No. 5216-25-1), a pivotal chemical intermediate in the synthesis of a wide array of commercial products, including pharmaceuticals, agrochemicals, and dyes. This document collates essential physicochemical properties, safety data, and detailed outlines of key experimental procedures. The information is presented to be a valuable resource for professionals in research and development.

Physicochemical Properties

This compound, also known as 1-chloro-4-(trichloromethyl)benzene, is a colorless to yellow liquid.[1] Its core chemical structure consists of a benzene (B151609) ring substituted with a chlorine atom and a trichloromethyl group at the para position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5216-25-1[2]
Molecular Formula C₇H₄Cl₄[2]
Molecular Weight 229.92 g/mol [2]
Appearance Clear, colorless to yellow or green liquid[1]
Melting Point 4-6 °C[3]
Boiling Point 245-248 °C at 760 mmHg[3]
Density 1.495 g/mL at 25 °C[2]
Vapor Pressure 0.04 hPa at 20 °C[4]
Flash Point 140 °C[5]
Refractive Index 1.571-1.573[3]
Solubility Insoluble in water; decomposes in the presence of moisture.[2]

Safety and Handling

This compound is a corrosive and hazardous substance that requires careful handling in a laboratory or industrial setting. It is classified as a lachrymator, meaning it can cause tearing.[4]

Table 2: GHS Hazard Information for this compound

Hazard ClassHazard StatementPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07
Skin Corrosion/Irritation (Category 1B)H314: Causes severe skin burns and eye damageGHS05
Serious Eye Damage/Eye Irritation (Category 1)H318: Causes serious eye damageGHS05
Carcinogenicity (Category 1B)H350: May cause cancerGHS08
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationGHS07

Precautionary Measures:

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid breathing vapor, mist, or gas.[6] Do not get in eyes, on skin, or on clothing.[6]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[6] Store in a corrosives area, protected from moisture.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (such as butyl rubber), and a lab coat or other protective clothing.[2] A NIOSH-approved respirator with organic vapor cartridges is recommended when handling this chemical.[2]

First Aid:

  • In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Get medical aid immediately.[4]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Get medical aid immediately.[4]

  • If inhaled: Remove from exposure and move to fresh air immediately.[4] If breathing is difficult, give oxygen.[4] Get medical aid immediately.[4]

  • If swallowed: Do NOT induce vomiting.[4] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[4] Get medical aid immediately.[4]

Key Reactions and Experimental Protocols

This compound is a versatile intermediate due to the reactivity of its trichloromethyl group. This group can undergo hydrolysis to form a carboxylic acid or can be converted to a trifluoromethyl group, a common moiety in many pharmaceuticals and agrochemicals.

Synthesis of this compound

A modern and isomer-specific method for the synthesis of this compound involves the vapor-phase chlorination of p-xylene (B151628).[1][7] This method is advantageous as it avoids the formation of unwanted isomers that can occur with the chlorination of toluene.[1]

Reaction Scheme:

Synthesis_of_4_Chlorobenzotrichloride p_xylene p-Xylene intermediate 1,4-Bis(trichloromethyl)benzene p_xylene->intermediate + Cl₂ product This compound intermediate->product + Cl₂ (Chlorinolysis) ccl4 Carbon Tetrachloride intermediate->ccl4 + Cl₂ (Chlorinolysis)

Caption: Synthesis of this compound from p-Xylene.

Experimental Protocol (Vapor-Phase Chlorination of p-Xylene):

  • Reactants: p-xylene, chlorine gas, water (steam), and an activated carbon catalyst.[1]

  • Reaction Conditions: The reaction is typically carried out in the vapor phase at a temperature above 200 °C, with a preferred range of 200-300 °C.[1][7] The molar ratio of chlorine to p-xylene is theoretically 7:1, but an excess of chlorine is often used.[1] A water-to-p-xylene molar ratio of at least 1 is preferred.[1]

  • Procedure:

    • p-Xylene, chlorine, and water are vaporized and passed through a heated reactor containing an activated carbon catalyst.[1]

    • The initial reaction is the chlorination of the methyl groups to form 1,4-bis(trichloromethyl)benzene.[1]

    • Further reaction with chlorine leads to the chlorinolysis of one of the trichloromethyl groups, yielding this compound and carbon tetrachloride.[1]

  • Purification: The effluent gas stream from the reactor is condensed, and the this compound can be purified by distillation.[1]

Hydrolysis to 4-Chlorobenzoic Acid

The trichloromethyl group of this compound can be hydrolyzed to a carboxylic acid group, forming 4-chlorobenzoic acid. This reaction can be catalyzed by a Lewis acid such as iron(III) chloride.[4]

Reaction Scheme:

Hydrolysis_of_4_Chlorobenzotrichloride start This compound intermediate 4-Chlorobenzoyl Chloride start->intermediate + H₂O (FeCl₃ catalyst) product 4-Chlorobenzoic Acid intermediate->product + H₂O

Caption: Hydrolysis of this compound.

Experimental Protocol (Lewis Acid-Catalyzed Hydrolysis):

  • Reactants: this compound, water, and a Lewis acid catalyst (e.g., FeCl₃).[4]

  • Procedure:

    • A mixture of this compound (e.g., 0.5 mol) and FeCl₃ (e.g., 10 mmol) is heated to approximately 60 °C.[4]

    • Water (e.g., 0.5 mol) is added dropwise to the mixture over a period of about 1 hour.[4]

    • The reaction is monitored for completion, for instance by gas chromatography (GC).[4]

  • Work-up and Purification:

    • The resulting 4-chlorobenzoyl chloride can be used directly or further hydrolyzed to 4-chlorobenzoic acid.[4]

    • To obtain the carboxylic acid, the reaction mixture can be treated with excess water.

    • The crude 4-chlorobenzoic acid can be purified by recrystallization.

Synthesis of 4-Chlorobenzotrifluoride (B24415)

A major application of this compound is its conversion to 4-chlorobenzotrifluoride, a key intermediate for many pesticides and pharmaceuticals.[8] This is achieved through a reaction with hydrogen fluoride (B91410).[8]

Reaction Scheme:

Fluorination_of_4_Chlorobenzotrichloride start This compound product 4-Chlorobenzotrifluoride start->product + HF hcl HCl start->hcl + HF

Caption: Synthesis of 4-Chlorobenzotrifluoride.

Experimental Protocol (Fluorination with Hydrogen Fluoride):

  • Reactants: this compound and hydrogen fluoride.[8]

  • Procedure:

    • This compound is placed in a suitable reactor.[8]

    • Liquid hydrogen fluoride is added, and the reactor is heated.[8]

    • The reaction is maintained at a constant pressure (e.g., 2.2-2.7 MPa) and temperature (e.g., 90-105 °C) for a specific duration (e.g., 50-60 minutes).[8]

    • The reaction may require a second addition of hydrogen fluoride to drive it to completion.[8]

  • Purification: The crude 4-chlorobenzotrifluoride is typically purified by distillation.[9]

Analytical Methods

The purity and identity of this compound and its reaction products are commonly determined using chromatographic and spectroscopic techniques.

Table 3: Common Analytical Techniques for this compound

TechniquePurposeKey Observations/Parameters
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile compounds, purity assessment.The mass spectrum of this compound shows a characteristic top peak at m/z 193.[2]
Infrared (IR) Spectroscopy Identification of functional groups.IR spectra can confirm the presence of the C-Cl and aromatic C-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation.¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.

General Workflow for Synthesis and Analysis

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 Reactant Preparation s2 Reaction s1->s2 s3 Quenching/Work-up s2->s3 p1 Extraction s3->p1 p2 Distillation/Recrystallization p1->p2 a1 GC-MS p2->a1 a2 NMR a3 IR

Caption: General workflow for synthesis and analysis.

Applications

This compound is a crucial building block in the chemical industry with a range of applications:

  • Agrochemicals: It is a primary precursor for the synthesis of herbicides and pesticides.[8]

  • Pharmaceuticals: It serves as an intermediate in the manufacturing of various active pharmaceutical ingredients (APIs).

  • Dyes and Pigments: It is used in the production of certain dyes.

  • UV Absorbers: It is an intermediate in the synthesis of UV absorbers.[3]

Conclusion

This compound is a chemical intermediate of significant industrial importance. Its versatile reactivity makes it a valuable precursor for a wide range of products, particularly in the agrochemical and pharmaceutical sectors. A thorough understanding of its physicochemical properties, safe handling procedures, and reaction chemistry is essential for its effective and safe utilization in research and manufacturing. This guide provides a foundational resource for professionals working with this compound.

References

p-Chlorobenzotrichloride chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to p-Chlorobenzotrichloride: Chemical Structure, Properties, and Synthesis

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. This guide provides a detailed overview of p-Chlorobenzotrichloride, a significant compound in organic synthesis.

IUPAC Name: 1-chloro-4-(trichloromethyl)benzene[1]

Chemical Structure

The molecular structure of p-Chlorobenzotrichloride consists of a benzene (B151609) ring substituted with a chlorine atom and a trichloromethyl group at the para position (positions 1 and 4, respectively).

Physicochemical Properties

A summary of the key physical and chemical properties of p-Chlorobenzotrichloride is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₄Cl₄[1]
Molecular Weight 229.92 g/mol [2]
Appearance Clear, colorless to light yellow liquid[1][2]
Melting Point 5.8 °C[2][3]
Boiling Point 245 °C at 760 mmHg[2][3]
Density 1.495 g/mL at 25 °C[2]
Refractive Index 1.572 at 20 °C[2]
Flash Point > 112 °C (> 233.6 °F)[3]
Vapor Pressure 0.04 hPa at 20 °C[3]
Water Solubility Decomposes[2]
CAS Number 5216-25-1[1]

Synthesis of p-Chlorobenzotrichloride

A modern and isomer-specific method for the synthesis of p-Chlorobenzotrichloride involves the vapor-phase chlorination of p-xylene (B151628).[4] This process is advantageous as it avoids the formation of undesirable isomers often encountered in other synthetic routes.[4]

Experimental Protocol: Vapor-Phase Chlorination of p-Xylene[5]

This protocol is based on a patented industrial process and outlines the key parameters for the synthesis of p-Chlorobenzotrichloride.

Objective: To synthesize 4-chlorobenzotrichloride from p-xylene via vapor-phase chlorination.

Materials:

  • p-xylene (1,4-dimethylbenzene)

  • Chlorine gas

  • Activated carbon catalyst (wide-pore is preferred)

  • Water

Equipment:

  • Vapor-phase reactor system, preferably a continuous flow setup

  • Heating apparatus capable of maintaining temperatures up to 300°C

  • Gas flow controllers for chlorine and p-xylene vapor

  • Water vaporizer and delivery system

  • Condenser and collection system for the product

Procedure:

  • Catalyst Loading: The vapor-phase reactor is loaded with a wide-pore activated carbon catalyst.

  • Pre-heating: The reactor is heated to the desired reaction temperature, typically between 200°C and 300°C.

  • Reactant Feed:

    • p-Xylene is vaporized and fed into the reactor.

    • Chlorine gas is introduced into the reactor. A molar ratio of chlorine to p-xylene greater than 7:1, and up to 30:1, is employed to ensure complete reaction.

    • Water is vaporized and introduced into the reactor. A molar ratio of water to p-xylene of at least 1:1 is necessary, with a preferred range of 1:1 to 10:1.

  • Reaction: The chlorination of p-xylene proceeds in the vapor phase over the activated carbon catalyst. The reaction is typically carried out at a temperature above 200°C. The process can be conducted in two steps: an initial lower temperature chlorination (140°C to 250°C) to form 1,4-bis(trichloromethyl)benzene (B1667536), followed by a higher temperature step (above 200°C) in the presence of the catalyst and water to yield the final product.

  • Product Collection: The reaction mixture exiting the reactor is cooled and condensed.

  • Purification: The collected condensate, containing this compound, is then purified by distillation to separate it from by-products such as carbon tetrachloride and any unreacted starting materials.

Reaction Pathway:

The overall reaction proceeds in two main stages:

  • Chlorination of the methyl groups of p-xylene to form 1,4-bis(trichloromethyl)benzene.

  • Chlorinolysis of 1,4-bis(trichloromethyl)benzene to yield this compound and carbon tetrachloride.[5]

Hydrolysis of p-Chlorobenzotrichloride

p-Chlorobenzotrichloride is sensitive to moisture and undergoes hydrolysis to form 4-chlorobenzoic acid.[4] This process occurs in a stepwise manner, initially forming the intermediate 4-chlorobenzoyl chloride, which then further hydrolyzes.[4]

Hydrolysis_Pathway A p-Chlorobenzotrichloride B 4-Chlorobenzoyl chloride A->B Step 1 Hydrolysis HCl_1 HCl A->HCl_1 C 4-Chlorobenzoic acid B->C Step 2 Hydrolysis HCl_2 HCl B->HCl_2 H2O_1 H₂O H2O_1->A H2O_2 H₂O H2O_2->B

Caption: Stepwise hydrolysis of p-Chlorobenzotrichloride.

Reactivity

The reactivity of p-Chlorobenzotrichloride is largely influenced by the trichloromethyl group. It is generally unreactive in simple aromatic halogenated organic compound terms. However, it is incompatible with strong oxidizing and reducing agents, as well as many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[1][2]

References

An In-depth Technical Guide on the Physical Properties of 1-chloro-4-(trichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-chloro-4-(trichloromethyl)benzene, a halogenated monoaromatic compound.[1] Also known by synonyms such as 4-Chlorobenzotrichloride and p,α,α,α-Tetrachlorotoluene, this compound is a clear, colorless to light yellow liquid at room temperature.[1][2] It serves as a significant intermediate in the synthesis of various organic chemicals. The data herein is compiled from established chemical databases and supplier information to ensure accuracy and relevance for research and development applications.

Quantitative Physical Properties

The physical characteristics of 1-chloro-4-(trichloromethyl)benzene are summarized in the table below. These parameters are critical for designing experimental conditions, understanding its behavior in various solvents, and for safety and handling protocols.

PropertyValueSource(s)
Molecular Formula C₇H₄Cl₄[1][2][3]
Molecular Weight 229.92 g/mol [1][2][3]
CAS Number 5216-25-1[1][2][3]
Appearance Clear colorless to light yellow liquid[1][2]
Melting Point 5.8 °C (42.4 °F)[2][4]
Boiling Point 245 °C (473 °F) at 760 mmHg[1][2][4]
Density 1.495 g/mL at 25 °C[2]
Refractive Index 1.572 at 20 °C[2]
Vapor Pressure 0.03 mmHg[1]
Flash Point > 110 °C (> 230 °F)[2]
Water Solubility Insoluble; decomposes in water[1][2]
Other Solubilities Sparingly soluble in Chloroform and DMSO[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not explicitly provided in the referenced literature. The data presented are collated from standard chemical reference databases and material safety data sheets (MSDS), which typically report experimentally derived values without detailing the specific methodologies (e.g., ASTM standards, OECD guidelines) used for their measurement. It is standard practice in the field to utilize established methods such as differential scanning calorimetry for melting point analysis, ebulliometry for boiling point determination, and pycnometry for density measurements.

Chemical Identification and Relationships

To clarify the identity and classification of 1-chloro-4-(trichloromethyl)benzene, the following diagram illustrates the logical relationships between its primary IUPAC name, common synonyms, and key chemical identifiers.

G main 1-chloro-4-(trichloromethyl)benzene synonyms Common Synonyms main->synonyms identifiers Chemical Identifiers main->identifiers structure Structural Information main->structure syn1 This compound synonyms->syn1 syn2 p,α,α,α-Tetrachlorotoluene synonyms->syn2 id1 CAS: 5216-25-1 identifiers->id1 id2 InChIKey: LVZPKYYPPLUECL-UHFFFAOYSA-N identifiers->id2 struct1 Formula: C₇H₄Cl₄ structure->struct1 struct2 SMILES: C1=CC(=CC=C1C(Cl)(Cl)Cl)Cl structure->struct2

Caption: Logical relationships of 1-chloro-4-(trichloromethyl)benzene.

Reactivity and Stability

1-chloro-4-(trichloromethyl)benzene is a stable but combustible compound.[2] It is incompatible with strong oxidizing agents, and contact with them may lead to fires or explosions.[2] A key characteristic is its sensitivity to moisture; it hydrolyzes or decomposes in water.[2] As a simple aromatic halogenated organic compound, it is generally unreactive, with reactivity decreasing with a higher degree of halogen substitution.[2] Care should be taken to avoid contact with strong reducing agents, amines, alkali metals, and epoxides.[2] When heated to decomposition, it emits toxic vapors of hydrogen chloride.[5]

References

An In-depth Technical Guide on 4-Chlorobenzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on 4-Chlorobenzotrichloride, a compound relevant in various chemical synthesis processes. The information is presented to be a quick reference for laboratory and development settings.

Core Chemical Properties

This compound, also known as 1-Chloro-4-(trichloromethyl)benzene, is an organochloride compound.[1][2] It is recognized for its role as a chemical intermediate.

Quantitative Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical structure analysis.

ParameterValueSource
Molecular FormulaC₇H₄Cl₄[1][2][3][4]
Molecular Weight229.92 g/mol [1][2][4][5]
CAS Number5216-25-1[1][2][3][4]

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the common name, the systematic IUPAC name, and the universally recognized CAS number for this compound, which all point to its specific molecular formula.

Identifier Relationships for this compound cluster_identifiers Chemical Identifiers cluster_formula Molecular Identity Common Name This compound Molecular Formula C₇H₄Cl₄ Common Name->Molecular Formula defines IUPAC Name 1-chloro-4-(trichloromethyl)benzene IUPAC Name->Molecular Formula defines CAS Number 5216-25-1 CAS Number->Molecular Formula uniquely identifies

Caption: Relationship between chemical identifiers and molecular formula.

References

An In-depth Technical Guide to the Safety of alpha,alpha,alpha,4-Tetrachlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, toxicological properties, and handling procedures for alpha,alpha,alpha,4-tetrachlorotoluene (CAS No. 5216-25-1), also known as p-chlorobenzotrichloride. The information is intended to support risk assessment and ensure safe laboratory practices for professionals working with this compound.

Chemical and Physical Properties

alpha,alpha,alpha,4-Tetrachlorotoluene is a chlorinated aromatic hydrocarbon with the molecular formula C₇H₄Cl₄. A summary of its key physical and chemical properties is presented below.

PropertyValueReference
CAS Number 5216-25-1[1]
Molecular Formula C₇H₄Cl₄[1]
Molecular Weight 229.92 g/mol [1]
Appearance Colorless to light yellow oily liquid[2]
Boiling Point 245 °C[3]
Melting Point 5.8 °C[3]
Density 1.495 g/cm³ at 20 °C[3]
Vapor Pressure 0.03 mmHg at 20 °C[4]
Solubility Insoluble in water.[4][4]

Toxicological Profile

alpha,alpha,alpha,4-Tetrachlorotoluene is a hazardous substance with significant toxicological concerns, including acute toxicity, skin and eye irritation, and carcinogenicity.

Acute Toxicity

The compound is harmful if swallowed, inhaled, or in contact with skin.[4]

Route of ExposureSpeciesValueReference
Oral LD₅₀Rat820 mg/kg[3]
Oral LD₅₀Mouse700 mg/kg[3]
Dermal LD₅₀Rabbit>2 g/kg[3]
Inhalation LC₅₀Rat19 ppm/2H[2]
Inhalation LC₅₀Mouse8 ppm/2H[2]
Skin and Eye Irritation

alpha,alpha,alpha,4-Tetrachlorotoluene is a skin and eye irritant.[2][5] Contact can cause burns to the skin and eyes.[6] It is also a lachrymator, a substance that causes tearing.[2]

Carcinogenicity

This chemical is suspected of causing cancer.[4] Studies on the related compound, benzotrichloride (B165768), have shown evidence of carcinogenicity in mice, inducing skin, lung, and lymphatic tumors.[2][7][8] The International Agency for Research on Cancer (IARC) has classified benzotrichloride as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.[2]

Genotoxicity and Reproductive Toxicity

Data on the genotoxicity and reproductive toxicity of alpha,alpha,alpha,4-tetrachlorotoluene are limited. However, the related compound benzotrichloride has been shown to be mutagenic in bacterial assays.[9]

Hazard Identification and Safety Precautions

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Carcinogenicity1BH350: May cause cancer
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Specific Target Organ Toxicity (Repeated Exposure)1H372: Causes damage to organs through prolonged or repeated exposure
Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical splash goggles and a face shield.[2]

  • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator when working in areas with inadequate ventilation or when exposure limits may be exceeded.[2]

Handling and Storage
  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Keep containers tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

  • Ground all equipment to prevent static discharge.[11]

Experimental Protocols

The following are standardized protocols for assessing the toxicological properties of alpha,alpha,alpha,4-tetrachlorotoluene.

Acute Dermal Irritation/Corrosion (OECD 404)

This protocol is a guideline for assessing the potential of a substance to cause skin irritation or corrosion.[12]

  • Animal Model: Albino rabbit.

  • Procedure:

    • Approximately 24 hours before the test, clip the fur from a small area on the back of the rabbit.

    • Apply 0.5 mL of the test substance to a gauze patch and place it on the clipped skin.

    • Hold the patch in place with a semi-occlusive dressing for 4 hours.

    • After 4 hours, remove the patch and dressing.

  • Observation:

    • Examine and score the skin for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • The severity of the reactions is graded on a scale.

Acute Eye Irritation/Corrosion (OECD 405)

This protocol is a guideline for assessing the potential of a substance to cause eye irritation or corrosion.

  • Animal Model: Albino rabbit.

  • Procedure:

    • Gently pull the lower eyelid away from the eyeball to form a cup.

    • Instill 0.1 mL of the test substance into the conjunctival sac.

    • Hold the eyelids together for about one second to prevent loss of the material.

  • Observation:

    • Examine and score the cornea, iris, and conjunctiva for any lesions or irritation at 1, 24, 48, and 72 hours after instillation.

    • The severity of the reactions is graded on a scale.

Ames Test for Mutagenicity (OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Test System: Strains of Salmonella typhimurium that are auxotrophic for histidine.

  • Procedure:

    • Expose the tester strains to the test substance with and without a metabolic activation system (S9 mix).

    • Plate the treated bacteria on a minimal agar (B569324) medium lacking histidine.

  • Observation:

    • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) after incubation.

    • A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Analytical Methods

The analysis of alpha,alpha,alpha,4-tetrachlorotoluene in biological matrices typically involves chromatographic techniques coupled with mass spectrometry.

  • Sample Preparation: Extraction from the biological matrix (e.g., blood, urine, tissue) is a critical first step.[13] Common methods include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[13]

  • Instrumentation:

    • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and sensitive technique for the analysis of volatile and semi-volatile compounds.[13] Derivatization may be required to improve the chromatographic properties of the analyte.[14]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high selectivity and sensitivity, often without the need for derivatization.[13]

  • Quantification: Quantification is typically achieved using an internal standard and a calibration curve.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[6]

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[6]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[2]

  • Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[11]

Waste Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[15][16][17] Chlorinated solvent waste should be collected in separate, properly labeled containers.[15]

Visualizations

The following diagrams illustrate key conceptual frameworks related to the handling and potential biological impact of alpha,alpha,alpha,4-tetrachlorotoluene.

G General Workflow for Handling Hazardous Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Risk Assessment B Gather PPE A->B C Prepare Work Area B->C D Chemical Use in Fume Hood C->D E Monitor for Spills D->E F Decontaminate Work Area E->F G Segregate Waste F->G H Proper Disposal G->H G Hypothesized Cellular Impact of Chlorinated Toluene Exposure cluster_exposure Exposure cluster_cellular Cellular Effects cluster_outcome Potential Outcomes A alpha,alpha,alpha,4- Tetrachlorotoluene B Metabolic Activation (e.g., by Cytochrome P450) A->B Absorption & Distribution C Generation of Reactive Metabolites B->C D Oxidative Stress C->D E DNA Adduct Formation C->E F Cellular Damage D->F E->F G Mutagenesis F->G H Carcinogenesis F->H I Cell Death F->I

References

An In-depth Technical Guide to the Safe Handling and Storage of 4-Chlorobenzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential precautions and procedures for the safe handling and storage of 4-Chlorobenzotrichloride (CAS No. 5216-25-1). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research activities.

Hazard Identification and Health Effects

This compound is a corrosive substance that poses significant health risks. It is classified as harmful if swallowed or in contact with skin, causes severe skin and eye burns, and may cause respiratory irritation.[1][2][3] It is also a suspected carcinogen and may damage fertility.[1][3] The material is a lachrymator, meaning it can cause tearing.[4][5]

Potential Health Effects:

  • Eye Contact: Causes severe eye burns, irritation, redness, tearing, and potential corneal injury.[4][5]

  • Skin Contact: Causes skin burns and can be harmful if absorbed through the skin.[2][4][5]

  • Inhalation: Causes chemical burns to the respiratory tract and may lead to pulmonary edema.[4][5]

  • Ingestion: Harmful if swallowed and causes burns to the gastrointestinal tract.[2][4][5]

Quantitative Data Summary

A summary of the key physical and toxicological properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₇H₄Cl₄[1][6]
Molecular Weight 229.92 g/mol [6]
Appearance Clear, colorless to light yellow liquid[1][4][6]
Boiling Point 245 °C (473 °F) at 760 mmHg[1][6]
Melting Point 5.8 °C[6]
Density 1.495 g/mL at 25 °C[6]
Flash Point > 112 °C (> 233.6 °F)[4]
Autoignition Temperature 505 °C (941 °F)[4]
Vapor Pressure 0.03 mmHg[1]
Water Solubility Insoluble, decomposes in contact with water[1][6]
Toxicity (Oral, Rat LD50) 820 mg/kg[6]

Detailed Protocols for Safe Handling

Strict adherence to the following protocols is mandatory when working with this compound.

3.1. Engineering Controls

  • Ventilation: All work must be conducted in a well-ventilated area. A chemical fume hood is required for any procedure that may generate vapors or aerosols.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4]

3.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. Given the corrosive nature of the substance, consult glove manufacturer's data for compatibility. Remove gloves with care to avoid skin contamination.

    • Clothing: Wear appropriate protective clothing to prevent skin exposure.[4] A lab coat is mandatory. For tasks with a higher risk of splashing, consider Tyvek-type disposable protective clothing or sleeves taped to gloves.[1]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved full-face chemical cartridge respirator with organic vapor cartridges is recommended.[1] Half-face respirators offer a lower level of protection.[1]

3.3. General Hygiene Practices

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.[2]

  • Contaminated clothing should be removed immediately and washed before reuse.[2] Discard contaminated shoes.[4]

Storage Precautions

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

  • Conditions: Store in a cool, dry, and well-ventilated place away from direct sunlight.[7] Some sources recommend refrigeration at 2-8°C for long-term storage.[6][7]

  • Containers: Keep containers tightly closed when not in use.[3][4]

  • Moisture Sensitivity: The compound is moisture-sensitive and should be protected from moisture and moist air.[4][6] It decomposes in contact with water.[2]

  • Incompatibilities: this compound is incompatible with strong oxidizing agents, strong bases, and water.[1][2][6] It may also be incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[1][6]

Emergency Procedures

5.1. First Aid Measures

Immediate medical attention is required for all exposures.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][5] Wash the affected area with soap and water.[1] Seek immediate medical attention.[4]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting.[2][4] If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk to drink.[4][5] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[4][5]

5.2. Accidental Release Measures

  • Spill Cleanup:

    • Evacuate personnel from the area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE as described in section 3.2.

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.[4]

    • Place the absorbed material into a suitable, labeled container for disposal.[4]

    • Do not allow the spill to enter drains or waterways.[4]

    • Clean the spill area thoroughly.

5.3. Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide, or water spray for small fires. For large fires, use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] Do NOT get water inside containers.[4]

  • Hazards: During a fire, irritating and highly toxic gases such as hydrogen chloride and carbon monoxide may be generated.[4] Containers may explode when heated.[4][5]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Logical Workflow for Spill Management

The following diagram illustrates the logical steps to be taken in the event of a this compound spill.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment_and_Preparation Assessment & Preparation cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Post-Cleanup spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Officer evacuate->alert assess Assess Spill Size and Risk alert->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe materials Gather Spill Kit (Inert Absorbent, Waste Bags) ppe->materials contain Contain the Spill with Inert Material materials->contain absorb Absorb the Spilled Liquid contain->absorb collect Collect Contaminated Material into Labeled Waste Container absorb->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste According to Institutional Protocols decontaminate->dispose report Complete Incident Report dispose->report

Caption: Workflow for handling a this compound spill.

References

Technical Guide: Solubility of 4-Chlorobenzotrichloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chlorobenzotrichloride (CAS No. 5216-25-1), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its solubility is critical for process development, formulation, and ensuring reaction homogeneity. This document outlines known solubility characteristics, provides a detailed experimental protocol for quantitative solubility determination, and presents a visual workflow of the experimental procedure.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound, with its chlorinated aromatic structure, is a non-polar molecule. Therefore, it is expected to exhibit greater solubility in non-polar organic solvents. Conversely, it has very low solubility in polar solvents like water, where it also undergoes decomposition.[1][2][3][4]

Qualitative Solubility Data

Published data on the solubility of this compound is primarily qualitative. The following table summarizes the available information.

SolventSolubilityReference
ChloroformSparingly Soluble[1][3]
Dimethyl Sulfoxide (DMSO)Sparingly Soluble[1][3]
WaterInsoluble, Decomposes[1][2][3][4][5]
EtherSoluble (inferred from similar compounds)[6]
BenzeneSoluble (inferred from similar compounds)[6]
MethanolSoluble (inferred from commercially available solutions)

Quantitative Solubility Determination: Experimental Protocol

To obtain precise solubility data, a quantitative experimental approach is necessary. The following protocol outlines a method for determining the solubility of this compound in an organic solvent using UV-Vis spectrophotometry. This method is suitable for compounds that absorb ultraviolet or visible light.

Objective: To determine the concentration of a saturated solution of this compound in a specified organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (spectroscopic grade)

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

    • Place the flask in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully draw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean, dry vial. This step is crucial to remove any undissolved microparticles.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the same organic solvent.

    • From the stock solution, create a series of standard solutions of decreasing concentrations via serial dilution.

  • UV-Vis Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning one of the standard solutions.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a calibration curve of absorbance versus concentration for the standard solutions. The curve should be linear and pass through the origin (or be corrected for a blank).

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted saturated solution at the λmax.

  • Calculation of Solubility:

    • Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of the diluted saturated solution.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the quantitative solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_saturated Prepare Saturated Solution filter_sample Filter Saturated Sample prep_saturated->filter_sample Equilibrated Sample prep_standards Prepare Standard Solutions measure_uvvis Measure Absorbance (UV-Vis) prep_standards->measure_uvvis Calibration Standards filter_sample->measure_uvvis Filtered Sample calculate_sol Calculate Solubility measure_uvvis->calculate_sol Absorbance Data

Caption: Workflow for Quantitative Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative measurement. Accurate solubility data is essential for the effective application of this important chemical intermediate in research and development.

References

Spectral Analysis of 4-Chlorobenzotrichloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Chlorobenzotrichloride (CAS No: 5216-25-1), also known as 1-chloro-4-(trichloromethyl)benzene. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed spectral data and the methodologies for their acquisition.

Chemical Structure

IUPAC Name: 1-chloro-4-(trichloromethyl)benzene Molecular Formula: C₇H₄Cl₄ Molecular Weight: 229.92 g/mol Structure:

Cl-C₆H₄-CCl₃

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ 7.5 - 7.8Multiplet-Aromatic Protons (4H)

Note: The aromatic protons of this compound are expected to appear as a complex multiplet in the downfield region of the ¹H NMR spectrum due to the influence of the electron-withdrawing chloro and trichloromethyl groups.

¹³C NMR (Carbon-13) NMR Data

Chemical Shift (δ) ppmAssignment
~ 98-CCl₃
~ 129Aromatic CH
~ 132Aromatic CH
~ 135Aromatic C-Cl
~ 140Aromatic C-CCl₃

Note: The chemical shifts for the aromatic carbons are approximate and based on the analysis of similar substituted benzene (B151609) derivatives. The carbon attached to the trichloromethyl group is significantly deshielded.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3100 - 3000MediumAromatic C-H Stretch
1600 - 1585MediumAromatic C=C Stretch (in-ring)
1500 - 1400MediumAromatic C=C Stretch (in-ring)
850 - 550StrongC-Cl Stretch
900 - 675StrongC-H "out-of-plane" bending

Note: The IR spectrum is characterized by absorptions typical for substituted aromatic compounds and carbon-halogen bonds.[1][2]

Mass Spectrometry (MS)
m/zRelative Intensity (%)Proposed Fragment
228, 230, 232, 234~3:4:2:0.4[M]⁺ (Molecular Ion)
193, 195, 197100[M - Cl]⁺
158, 160Moderate[M - Cl₂]⁺
123Moderate[M - Cl₃]⁺
111Moderate[C₆H₄Cl]⁺
75Low[C₆H₃]⁺

Note: The mass spectrum of this compound exhibits a characteristic isotopic pattern due to the presence of four chlorine atoms. The base peak at m/z 193 corresponds to the loss of a chlorine atom from the molecular ion.[3]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a 30-45 degree pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

    • Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy

Objective: To obtain a Fourier-transform infrared (FTIR) spectrum.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade

  • Mortar and pestle (agate)

  • Pellet press

Instrumentation:

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

  • Data Processing:

    • Perform a background correction on the sample spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To obtain an electron ionization (EI) mass spectrum, typically coupled with gas chromatography (GC) for sample introduction.

Materials:

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent.

  • GC-MS Conditions:

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL of the sample solution in splitless mode.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 350.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion and major fragment ions.

    • Analyze the isotopic patterns to confirm the number of chlorine atoms in the fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands, Functional Groups IR->IR_Data MS_Data Fragmentation Pattern, Isotopic Clusters MS->MS_Data Structure Structural Elucidation and Verification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for the spectral analysis of this compound.

References

Reactivity of the Trichloromethyl Group in 4-Chlorobenzotrichloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobenzotrichloride (p,α,α,α-tetrachlorotoluene) is a pivotal intermediate in the synthesis of a wide array of agrochemicals, pharmaceuticals, and dyes.[1][2] The reactivity of this molecule is dominated by the trichloromethyl (-CCl₃) group, which serves as a versatile precursor for various functional groups. This technical guide provides a comprehensive overview of the reactivity of the trichloromethyl group in this compound, focusing on key transformations such as hydrolysis, halogen exchange, and reactions with nitrogen nucleophiles. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate a deeper understanding and practical application of its chemistry.

Introduction

This compound is a chlorinated aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with a chlorine atom and a trichloromethyl group at the para position. The strong electron-withdrawing nature of the -CCl₃ group significantly influences the reactivity of the molecule, making the benzylic carbon highly susceptible to nucleophilic attack. This guide will explore the primary reactions involving the trichloromethyl group, providing researchers and drug development professionals with the necessary information for synthetic planning and process optimization.

Core Reactivity of the Trichloromethyl Group

The primary reaction pathway for the trichloromethyl group in this compound is nucleophilic substitution. The three chlorine atoms on the benzylic carbon make it a highly electrophilic center, readily attacked by a variety of nucleophiles.

Hydrolysis: A Stepwise Transformation

The hydrolysis of this compound is a sequential process that yields 4-chlorobenzoyl chloride and subsequently 4-chlorobenzoic acid. This reaction is of significant industrial importance for the production of these valuable intermediates.[2]

Reaction Pathway:

hydrolysis_pathway cluster_step1 Step 1: Partial Hydrolysis cluster_step2 Step 2: Complete Hydrolysis A This compound B 4-Chlorobenzoyl Chloride A->B + H₂O - HCl C 4-Chlorobenzoyl Chloride D 4-Chlorobenzoic Acid C->D + H₂O - HCl

Caption: Stepwise hydrolysis of this compound.

The initial hydrolysis to the acyl chloride is often catalyzed by Lewis acids, such as iron(III) chloride (FeCl₃).[2] The subsequent hydrolysis of the acyl chloride to the carboxylic acid proceeds readily in the presence of water.

ReactantNucleophileCatalystTemperature (°C)Time (h)ProductYield (%)Reference
This compoundWaterFeCl₃ (2 mol%)601.54-Chlorobenzoyl Chloride98 (area-%)
This compoundWaterNone10024-Chlorobenzoic AcidHigh

This protocol is adapted from a patented procedure for the partial hydrolysis of this compound.

Materials:

  • This compound (115 g, 0.5 mol)

  • Iron(III) chloride (FeCl₃) (1.6 g, 10 mmol)

  • Water (9 g, 0.5 mol)

Procedure:

  • A mixture of this compound and iron(III) chloride is heated to 60°C in a reaction vessel equipped with a stirrer and a condenser.

  • Water is added dropwise to the mixture over a period of 1 hour at ambient pressure.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

  • The reaction progress can be monitored by gas chromatography (GC) to confirm the conversion to 4-chlorobenzoyl chloride.

Halogen Exchange: Synthesis of 4-Chlorobenzotrifluoride (B24415)

The replacement of the chlorine atoms of the trichloromethyl group with fluorine is a crucial industrial process for the synthesis of 4-chlorobenzotrifluoride, a key intermediate for various herbicides and pharmaceuticals.[2] This reaction is typically carried out using anhydrous hydrogen fluoride (B91410) (HF).

Reaction:

halogen_exchange A This compound B 4-Chlorobenzotrifluoride A->B + 3 HF - 3 HCl

Caption: Halogen exchange reaction of this compound.

ReactantReagentTemperature (°C)Pressure (MPa)Time (h)ProductYield (%)Reference
This compoundHF80 - 1101.2 - 1.43 - 44-Chlorobenzotrifluoride>90
This compoundHF90 - 1052.2 - 2.714-Chlorobenzotrifluoride>92[3]

This protocol describes a general procedure for the fluorination of this compound.

Materials:

  • This compound

  • Anhydrous Hydrogen Fluoride (HF)

Procedure:

  • This compound is charged into a pressure reactor.

  • Anhydrous HF is introduced into the reactor.

  • The mixture is heated to the desired temperature (e.g., 80-110°C), and the pressure is maintained within the specified range (e.g., 1.2-1.4 MPa).

  • The reaction is continued for the specified duration (e.g., 3-4 hours).

  • After completion, the reactor is cooled, and the excess HF and by-product HCl are carefully vented.

  • The crude 4-chlorobenzotrifluoride is then purified by distillation.

Reaction with Nitrogen Nucleophiles

The trichloromethyl group readily reacts with various nitrogen-containing nucleophiles, such as ammonia (B1221849) and amines, to form nitriles and other nitrogenous derivatives.

The reaction with ammonia provides a direct route to 4-chlorobenzonitrile.

Reaction Workflow:

ammonolysis_workflow Reactants This compound Ammonia (gas) Reaction Reaction Vessel (Heated) Reactants->Reaction Product 4-Chlorobenzonitrile Reaction->Product Byproducts Ammonium Chloride Reaction->Byproducts

Caption: Workflow for the ammonolysis of this compound.

ReactantNucleophileCatalystTemperature (°C)Time (h)ProductReference
This compoundAmmoniaFeCl₃20024-Chlorobenzonitrile

This protocol is based on a patented procedure.

Materials:

  • This compound (100 g)

  • Iron(III) chloride (FeCl₃) (0.1 g)

  • Ammonia gas

Procedure:

  • A mixture of this compound and iron(III) chloride is heated to 200°C with stirring in a suitable reactor.

  • Ammonia gas is introduced into the reaction mixture at this temperature.

  • The reaction is carried out for approximately 2 hours.

  • The product, 4-chlorobenzonitrile, is then isolated from the reaction mixture.

Friedel-Crafts Type Reactions

While the primary reactivity of this compound is centered on the trichloromethyl group, under Friedel-Crafts conditions with a Lewis acid catalyst, it can act as a precursor to an acylating agent. The initial hydrolysis or reaction with the Lewis acid can generate the 4-chlorobenzoyl cation, which can then acylate aromatic substrates.

Logical Relationship for Friedel-Crafts Acylation:

friedel_crafts_logic Start This compound Intermediate Acylium Ion Intermediate [4-Cl-C₆H₄-C≡O]⁺ Start->Intermediate + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Product Acylated Product (e.g., 4-Chlorobenzophenone) Intermediate->Product + Aromatic Substrate Aromatic Aromatic Substrate (e.g., Benzene)

Caption: Logical pathway for Friedel-Crafts acylation.

Spectroscopic Data of Key Products

For the purpose of reaction monitoring and product characterization, the following spectroscopic data for the main products derived from the trichloromethyl group of this compound are provided.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
4-Chlorobenzoyl Chloride8.03 (d, 2H), 7.48 (d, 2H)168.0, 142.1, 133.2, 131.5, 129.2~1770 (C=O stretch), ~1735 (C=O overtone), ~1200 (C-O stretch)
4-Chlorobenzoic Acid8.05 (d, 2H), 7.45 (d, 2H), 11.5 (br s, 1H)171.9, 139.8, 131.4, 129.1, 128.8~3000 (O-H stretch, broad), ~1680 (C=O stretch), ~1300 (C-O stretch)
4-Chlorobenzotrifluoride7.61 (d, 2H), 7.46 (d, 2H)135.2, 131.8 (q), 128.9, 125.7 (q), 123.7 (q, CF₃)~1325 (C-F stretch), ~1130 (C-F stretch)

Conclusion

The trichloromethyl group in this compound imparts a high degree of reactivity, making it a versatile handle for a variety of chemical transformations. The principal reactions—hydrolysis, halogen exchange, and nucleophilic substitution with nitrogen compounds—provide efficient pathways to valuable chemical intermediates. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the effective utilization of this compound in their synthetic endeavors. Further exploration into its Friedel-Crafts reactivity and reactions with a broader scope of nucleophiles will continue to expand its synthetic utility.

References

An In-depth Technical Guide to the Hydrolysis of 4-Chlorobenzotrichloride to 4-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of 4-chlorobenzotrichloride to 4-chlorobenzoic acid, a critical transformation in the synthesis of various pharmaceuticals and agrochemicals. This document details the underlying reaction mechanisms, provides established experimental protocols, and presents quantitative data in a structured format. Furthermore, it includes visualizations of the reaction pathway and experimental workflows to facilitate a deeper understanding and practical application of this chemical process.

Introduction

4-Chlorobenzoic acid is a valuable intermediate in the chemical industry, serving as a building block for a range of products, including dyes, preservatives, and active pharmaceutical ingredients.[1] One of the primary synthetic routes to 4-chlorobenzoic acid is the hydrolysis of this compound. This process involves the conversion of the trichloromethyl group into a carboxylic acid function. The reaction can be effectively carried out under both acidic and basic conditions. Understanding the nuances of this hydrolysis reaction is crucial for optimizing yield, purity, and scalability in a laboratory or industrial setting.

Reaction Mechanism

The hydrolysis of this compound is a stepwise process that proceeds through the formation of an intermediate, 4-chlorobenzoyl chloride.[2] The trichloromethyl group is susceptible to nucleophilic attack by water. The reaction can be catalyzed by either acid or base.

Step 1: Formation of 4-Chlorobenzoyl Chloride The initial hydrolysis of the trichloromethyl group leads to the formation of the corresponding acid chloride.[2]

Step 2: Hydrolysis of 4-Chlorobenzoyl Chloride The intermediate 4-chlorobenzoyl chloride is then further hydrolyzed to the final product, 4-chlorobenzoic acid.[2]

The overall reaction is as follows:

C₇H₄Cl₄ + 2H₂O → C₇H₅ClO₂ + 3HCl

A study on the hydrolysis of the parent compound, benzotrichloride, found that the reaction rate is independent of pH, suggesting that the rate-determining step may not involve direct protonation or deprotonation of the substrate in many cases.[3]

Experimental Protocols

Detailed experimental protocols for the hydrolysis of this compound are not abundantly available in peer-reviewed literature. However, established procedures for the hydrolysis of the closely related isomer, 1-chloro-2-(trichloromethyl)benzene, provide a reliable framework that can be adapted for the synthesis of 4-chlorobenzoic acid.[4] The following protocols are based on these established methods.

Acid-Catalyzed Hydrolysis

This method utilizes a dilute acid solution to facilitate the hydrolysis.

Materials:

  • This compound

  • Sulfuric acid (Hâ‚‚SOâ‚„)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

Procedure: [4]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a 10% (v/v) aqueous solution of sulfuric acid.

  • Addition of Starting Material: To the stirred sulfuric acid solution, add this compound (e.g., 0.1 mol).

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) with vigorous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by analytical techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: a. Cool the reaction mixture to room temperature. The 4-chlorobenzoic acid product is expected to precipitate as a white solid. b. Collect the crude product by vacuum filtration using a Büchner funnel. c. Wash the solid with two portions of cold deionized water to remove residual acid and other water-soluble impurities.

  • Purification (Recrystallization): a. Transfer the crude 4-chlorobenzoic acid to an Erlenmeyer flask. b. Add a minimal amount of hot deionized water or another suitable solvent (e.g., ethanol/water mixture) to dissolve the solid completely. c. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Base-Assisted Hydrolysis

This method employs a mild base, such as calcium carbonate, to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Materials:

  • This compound

  • Calcium carbonate (CaCO₃)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

Procedure: [4]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, prepare a suspension of calcium carbonate (e.g., 0.16 mol) in deionized water.

  • Addition of Starting Material: Heat the calcium carbonate suspension to 80-90 °C with stirring. Slowly add this compound (e.g., 0.1 mol) to the hot suspension over a period of 30 minutes.

  • Reaction: Maintain the reaction mixture at 80-90 °C with vigorous stirring for 3-4 hours. Monitor the reaction completion by TLC or GC.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove any unreacted calcium carbonate and other insoluble materials. c. Transfer the filtrate to a clean beaker and cool in an ice bath. d. Slowly acidify the filtrate with concentrated hydrochloric acid with stirring until the pH is approximately 2. The 4-chlorobenzoic acid will precipitate as a white solid. e. Collect the crude product by vacuum filtration and wash with cold deionized water.

  • Purification (Recrystallization): Follow the same recrystallization procedure as described in the acid-catalyzed protocol.

Data Presentation

Table 1: Summary of Hydrolysis Conditions

ParameterAcid-Catalyzed Hydrolysis[4]Base-Assisted Hydrolysis[4]
Catalyst/Reagent 10% (v/v) Sulfuric AcidCalcium Carbonate
Solvent WaterWater
Temperature 105-110 °C (Reflux)80-90 °C
Reaction Time 4-6 hours3-4 hours
Work-up Cooling, Filtration, WashingFiltration, Acidification, Filtration, Washing

Table 2: Physical and Chemical Properties of 4-Chlorobenzoic Acid

PropertyValue
Molecular Formula C₇H₅ClO₂
Molar Mass 156.57 g/mol [5]
Appearance White to light yellow crystalline powder[5]
Melting Point 243 °C[5]
Boiling Point 274-276 °C[5]
Solubility Soluble in ethanol, ether; slightly soluble in water[5]

Visualization of Pathways and Workflows

To further clarify the processes described, the following diagrams have been generated using the DOT language.

Hydrolysis_Mechanism This compound This compound 4-Chlorobenzoyl Chloride (Intermediate) 4-Chlorobenzoyl Chloride (Intermediate) This compound->4-Chlorobenzoyl Chloride (Intermediate) + H₂O - HCl 4-Chlorobenzoic Acid (Product) 4-Chlorobenzoic Acid (Product) 4-Chlorobenzoyl Chloride (Intermediate)->4-Chlorobenzoic Acid (Product) + H₂O - HCl

Stepwise hydrolysis of this compound.

Experimental_Workflow cluster_acid Acid-Catalyzed Protocol cluster_base Base-Assisted Protocol A1 1. Prepare 10% H₂SO₄ Solution A2 2. Add this compound A1->A2 A3 3. Reflux for 4-6 hours A2->A3 A4 4. Cool and Filter Crude Product A3->A4 A5 5. Recrystallize from Hot Water A4->A5 B1 1. Prepare CaCO₃ Suspension B2 2. Add this compound at 80-90°C B1->B2 B3 3. Stir for 3-4 hours B2->B3 B4 4. Filter, Acidify Filtrate, and Filter Product B3->B4 B5 5. Recrystallize from Hot Water B4->B5

Comparison of experimental workflows.

Analytical Monitoring

The progress of the hydrolysis reaction can be monitored by a variety of analytical techniques. Gas Chromatography (GC) is suitable for tracking the disappearance of the relatively volatile this compound and the appearance of the intermediate and final product (after derivatization if necessary). High-Performance Liquid Chromatography (HPLC) is also an effective method for monitoring the concentration of the non-volatile 4-chlorobenzoic acid in the reaction mixture.[6] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction's progress.

Conclusion

The hydrolysis of this compound to 4-chlorobenzoic acid is a robust and versatile reaction that can be achieved through both acid- and base-mediated pathways. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment. The protocols and data presented in this guide, adapted from established procedures for a closely related compound, provide a solid foundation for researchers and professionals to successfully perform and optimize this important chemical transformation. Careful monitoring of the reaction and appropriate purification techniques are key to obtaining a high yield of pure 4-chlorobenzoic acid.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chlorobenzotrichloride from p-Chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobenzotrichloride is a pivotal intermediate in the synthesis of a wide array of commercial products, including herbicides, pharmaceuticals, and dyes.[1][2][3] This document provides detailed application notes and protocols for the synthesis of this compound, with a focus on the modern and isomer-specific route starting from p-chlorotoluene. Traditional methods commencing with toluene (B28343) are also discussed to provide a comparative overview. The protocols are intended for laboratory and pilot-scale synthesis.

Introduction

This compound, also known as 1-chloro-4-(trichloromethyl)benzene, is a halogenated aromatic compound with significant industrial applications.[4] Its utility stems from the reactive trichloromethyl group, which serves as a precursor for various functional groups. A primary application is in the agrochemical industry for the production of herbicides and pesticides.[5] It is also a key building block in the synthesis of pharmaceuticals, dyes, pigments, and specialty polymers.[3][5]

Historically, the synthesis of this compound involved the ring chlorination of toluene to produce p-chlorotoluene, followed by the radical chlorination of the methyl group.[1][2][6] However, this method is hampered by the formation of ortho and meta isomers during the initial chlorination step, leading to purification challenges and reduced yields of the desired para isomer.[1][2]

A more contemporary and efficient method utilizes p-xylene (B151628) as the starting material, proceeding through a vapor-phase chlorination process. This route offers high isomer specificity, thus circumventing the issues associated with the toluene-based synthesis.[5][6]

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for this compound production is critical for achieving high yield, purity, and cost-effectiveness. The two primary pathways are summarized below for comparison.

Synthetic RouteStarting MaterialKey ReagentsAdvantagesDisadvantages
Traditional Toluene Chlorination TolueneChlorine, Lewis Acid Catalyst (e.g., FeCl₃, AlCl₃)Readily available starting material.Formation of undesirable ortho and meta isomers, leading to complex purification and lower yield of the desired para isomer.[1][2][7]
Vapor-Phase p-Xylene Chlorination p-XyleneChlorine, Water, Activated Carbon CatalystHigh isomer specificity (avoids ortho/meta isomers), potentially higher overall yield of the para product.[5][6]Requires higher reaction temperatures and specialized equipment for vapor-phase reactions.[1][2]

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound from p-chlorotoluene, which is itself synthesized from p-xylene to ensure high isomeric purity.

Part 1: Synthesis of p-Chlorotoluene from p-Xylene (Illustrative)

While the primary focus is the conversion of p-chlorotoluene, for completeness, a conceptual overview of a selective p-chlorotoluene synthesis is noted. Industrially, p-chlorotoluene is often produced via the chlorination of toluene followed by isomeric separation. However, for a high-purity laboratory synthesis, starting with a para-substituted precursor like p-toluenesulfonic acid can be considered, though this is a more complex route. For the purpose of this protocol, we assume high-purity p-chlorotoluene is available.

Part 2: Side-Chain Chlorination of p-Chlorotoluene to this compound

This procedure details the free-radical chlorination of the methyl group of p-chlorotoluene.

Materials and Equipment:

  • p-Chlorotoluene (high purity)

  • Chlorine gas

  • Inert gas (Nitrogen or Argon)

  • Free radical initiator (e.g., Azobisisobutyronitrile - AIBN, or UV light)

  • Three-neck round-bottom flask equipped with a reflux condenser, gas inlet tube, and a thermometer

  • Heating mantle with a magnetic stirrer

  • Gas scrubber (containing sodium hydroxide (B78521) solution to neutralize excess chlorine and HCl gas)

  • Distillation apparatus for purification

Protocol:

  • Reaction Setup: Assemble the three-neck flask in a fume hood. Equip it with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction mixture, a thermometer, and a reflux condenser. The outlet of the condenser should be connected to a gas scrubber.

  • Inert Atmosphere: Purge the entire apparatus with an inert gas, such as nitrogen, to remove any moisture and oxygen.

  • Charging the Reactor: Charge the flask with p-chlorotoluene (1 mole equivalent).

  • Initiation: If using a chemical initiator like AIBN, add it to the flask (typically 0.01-0.05 mole equivalent). If using photochemical initiation, ensure the reaction vessel is made of a material transparent to the appropriate wavelength of UV light and position the UV lamp accordingly.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 110-120°C with vigorous stirring.

  • Chlorine Gas Introduction: Once the desired temperature is reached, begin bubbling chlorine gas through the reaction mixture at a controlled rate. The reaction is exothermic, and the temperature should be carefully monitored and maintained.

  • Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking samples and analyzing them using Gas Chromatography (GC) to observe the disappearance of p-chlorotoluene and the appearance of intermediates (4-chlorobenzyl chloride, 4-chlorobenzal chloride) and the final product. The reaction is complete when the desired conversion to this compound is achieved.

  • Work-up: Once the reaction is complete, stop the flow of chlorine gas and purge the system with inert gas to remove any residual chlorine and hydrogen chloride.

  • Purification: The crude product is then purified by fractional distillation under reduced pressure to isolate the this compound.

Quantitative Data Summary:

ParameterValueReference
Starting Materialp-Chlorotoluene-
ProductThis compound-
Typical Yield> 90% (based on converted p-chlorotoluene)General laboratory synthesis principles
Boiling Point of Product245 °C (lit.)[8]
Density of Product1.495 g/mL at 25 °C (lit.)[8]

Reaction Pathway and Experimental Workflow Diagrams

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_products Products p_chlorotoluene p-Chlorotoluene product This compound p_chlorotoluene->product chlorine 3 Cl₂ initiator Initiator (UV light or AIBN) hcl 3 HCl

Caption: Free radical side-chain chlorination of p-chlorotoluene.

Experimental Workflow

Experimental_Workflow setup Reaction Setup charge Charge p-Chlorotoluene setup->charge heat Heat to 110-120°C charge->heat chlorinate Introduce Chlorine Gas heat->chlorinate monitor Monitor Reaction (GC) chlorinate->monitor monitor->chlorinate Continue if incomplete workup Inert Gas Purge monitor->workup If complete purify Fractional Distillation workup->purify final_product Pure this compound purify->final_product

Caption: Step-by-step workflow for the synthesis of this compound.

Applications in Drug Development and Chemical Synthesis

This compound is a versatile intermediate with numerous applications:

  • Agrochemicals: It is a key precursor for the synthesis of various herbicides and pesticides.[5] A significant application is its conversion to 4-chlorobenzotrifluoride, another important building block in the agrochemical industry.[8]

  • Pharmaceuticals: The trichloromethyl group can be converted to other functional groups, making it a valuable starting material for the synthesis of active pharmaceutical ingredients (APIs).[3][9]

  • Dyes and Pigments: It serves as a raw material in the manufacturing of various dyestuffs.[3][5]

  • Polymers and Materials Science: It is used in the modification and synthesis of polymers, contributing to enhanced properties for applications in coatings and adhesives.[5]

Safety and Handling

This compound is a corrosive and lachrymatory substance.[8] It is also a suspected carcinogen.[4][8] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction generates hydrogen chloride gas, which is corrosive and toxic; therefore, a gas scrubber is essential. The compound is incompatible with strong oxidizing agents, strong bases, and moisture.[8] It hydrolyzes in the presence of water to form 4-chlorobenzoic acid and hydrochloric acid.[5]

Conclusion

The synthesis of this compound from p-chlorotoluene via free-radical chlorination is a well-established and efficient method for producing this important chemical intermediate. By carefully controlling the reaction conditions, high yields of the desired product can be achieved. Its wide range of applications, particularly in the agrochemical and pharmaceutical industries, underscores its significance in modern organic synthesis. Adherence to strict safety protocols is paramount when handling the starting materials, intermediates, and the final product.

References

Application Notes and Protocols for the Vapor-Phase Chlorination of p-Xylene to Produce 4-Chlorobenzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-Chlorobenzotrichloride via the vapor-phase chlorination of p-xylene (B151628). This method offers a direct and isomer-specific route to the target compound, a valuable intermediate in the production of herbicides and other specialty chemicals.[1][2][3]

Introduction

This compound, also known as 1-chloro-4-(trichloromethyl)benzene, is a key chemical intermediate.[1][3] Traditional synthesis routes often involve the chlorination of toluene, which can lead to the formation of undesirable isomers, complicating purification and reducing overall yield.[1][2][3][4] The vapor-phase chlorination of p-xylene presents a more efficient and isomer-specific alternative, proceeding through a two-stage reaction mechanism.[4] Initially, p-xylene undergoes chlorination on both methyl groups to form 1,4-bis(trichloromethyl)benzene. This intermediate then undergoes chlorinolysis to yield the desired this compound and carbon tetrachloride as a byproduct.[1][2][3][4] This process is typically carried out at elevated temperatures in the presence of an activated carbon catalyst and water.[1][2][3][4]

Reaction Pathway

The overall reaction proceeds as follows:

C₆H₄(CH₃)₂ + 7Cl₂ → C₆H₄(CCl₃)Cl + CCl₄ + 6HCl

The reaction is understood to occur in two primary stages:

  • Side-Chain Chlorination: p-xylene is chlorinated on the methyl groups to form the intermediate 1,4-bis(trichloromethyl)benzene. This step can be initiated by heat or UV light.[4]

  • Chlorinolysis: The intermediate, 1,4-bis(trichloromethyl)benzene, further reacts with chlorine in the presence of an activated carbon catalyst and water at high temperatures (above 200°C) to produce this compound and carbon tetrachloride.[1][2][4]

ReactionPathway p_xylene p-Xylene intermediate 1,4-bis(trichloromethyl)benzene p_xylene->intermediate Side-Chain Chlorination chlorine1 + 6Cl₂ product This compound intermediate->product Chlorinolysis byproduct Carbon Tetrachloride intermediate->byproduct chlorine2 + Cl₂ conditions1 Heat/UV conditions2 >200°C, Activated Carbon, H₂O

Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key reaction parameters and a comparison of synthetic routes for the production of this compound.

Table 1: Optimized Reaction Parameters for Vapor-Phase Chlorination of p-Xylene

ParameterOptimized Range/ValueSignificance
Temperature200°C - 300°CEnsures efficient kinetics for both chlorination and chlorinolysis steps.[4]
Chlorine to p-Xylene Molar Ratio≥ 7:1 (excess preferred)Drives the reaction to completion and maximizes product formation.[4]
Water to p-Xylene Molar Ratio≥ 1Essential for achieving high yields of the desired product.[4]
CatalystWide-pore Activated CarbonProvides active sites for the reaction and promotes selectivity.[4]

Table 2: Comparison of Synthetic Routes for this compound

Synthetic RouteStarting MaterialKey ReagentsMajor Challenges
Toluene ChlorinationTolueneChlorineFormation of undesirable isomers (2- and 3-chlorotoluene), byproduct separation.[4]
Sulfonation-ChlorinationTolueneChlorosulfonic Acid, ChlorineProcess complexity, expensive reagents, isomer formation, byproduct disposal.[4]
Vapor-Phase Chlorination p-Xylene Chlorine, Water Requires high temperatures, potential for catalyst deactivation. [4]

Experimental Protocol

This protocol describes a general procedure for the vapor-phase chlorination of p-xylene in a continuous flow reactor system.

Materials and Equipment
  • Reactants: p-xylene (99%+), Chlorine gas (99.5%+), Deionized water, Nitrogen (for purging)

  • Catalyst: Wide-pore activated carbon (pellet or granular form)

  • Apparatus:

    • High-temperature tube furnace

    • Quartz or corrosion-resistant metal alloy reactor tube

    • Mass flow controllers for gases (chlorine, nitrogen)

    • Syringe pump or HPLC pump for liquid feeds (p-xylene, water)

    • Vaporizer/mixing chamber

    • Condenser system for product collection

    • Scrubber system for unreacted chlorine and HCl byproduct

    • Gas chromatography (GC) system for analysis

Experimental Workflow

ExperimentalWorkflow start Start reactor_prep Reactor Preparation (Catalyst Loading & Purging) start->reactor_prep reactant_prep Reactant Preparation (p-Xylene & Water Feed) reactor_prep->reactant_prep reaction Vapor-Phase Chlorination (Heating & Reactant Introduction) reactant_prep->reaction collection Product Collection (Condensation) reaction->collection purification Purification (Distillation) collection->purification analysis Analysis (GC, NMR, etc.) purification->analysis end End analysis->end

General experimental workflow for the synthesis.
Detailed Procedure

  • Catalyst Loading and Reactor Preparation:

    • Load the reactor tube with a packed bed of wide-pore activated carbon catalyst.

    • Assemble the reactor system within the tube furnace, ensuring all connections are gas-tight.

    • Purge the entire system with an inert gas, such as nitrogen, to remove air and moisture.

  • Reaction Initiation:

    • Heat the reactor to the desired temperature, typically between 200°C and 300°C.[4]

    • Once the temperature has stabilized, introduce the chlorine gas and nitrogen (as a carrier gas, if used) into the reactor at controlled flow rates using mass flow controllers.

    • Simultaneously, feed the p-xylene and deionized water into a pre-heated vaporizer/mixing chamber using a syringe pump or HPLC pump. The molar ratio of water to p-xylene should be at least 1.[4]

    • Introduce the vaporized mixture of p-xylene and water into the reactor to mix with the chlorine gas stream.

  • Reaction and Product Collection:

    • The reaction occurs as the gaseous mixture passes over the activated carbon catalyst bed.

    • The effluent from the reactor, containing the product, unreacted starting materials, byproducts, and HCl, is passed through a condenser system to liquefy the organic components.

    • The collected liquid is a mixture primarily composed of this compound, unreacted 1,4-bis(trichloromethyl)benzene, and carbon tetrachloride.

  • Purification and Analysis:

    • The crude product mixture can be purified by fractional distillation under reduced pressure to isolate the this compound.

    • The purity and composition of the product fractions should be determined by analytical techniques such as Gas Chromatography (GC) and confirmed by spectroscopic methods (e.g., NMR, Mass Spectrometry).

  • Waste Gas Treatment:

    • The non-condensable gases from the condenser, mainly unreacted chlorine and HCl, must be passed through a scrubber system containing a basic solution (e.g., sodium hydroxide) before being vented to a fume hood.

Safety Precautions

  • This reaction involves highly corrosive and toxic substances, including chlorine gas and hydrogen chloride. All procedures must be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, must be worn at all times.

  • Ensure that the reactor system is designed to withstand the high temperatures and corrosive environment.

  • Have an emergency plan in place for handling potential leaks of chlorine gas.

Conclusion

The vapor-phase chlorination of p-xylene provides an efficient and isomer-specific route for the synthesis of this compound. By carefully controlling reaction parameters such as temperature, reactant molar ratios, and catalyst selection, high yields of the desired product can be achieved. This method is a significant improvement over traditional routes that suffer from the co-production of unwanted isomers. The protocols and data presented here serve as a comprehensive guide for researchers and professionals in the field of chemical synthesis and drug development.

References

Application Notes and Protocols for the Use of 4-Chlorobenzotrichloride in Friedel-Crafts Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzotrichloride (TCBT) is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.[1][2][3] Its primary utility in Friedel-Crafts reactions stems from its role as a stable and efficient precursor to 4-chlorobenzoyl chloride, the active acylating agent. The trichloromethyl group of this compound can be selectively hydrolyzed to form the corresponding acyl chloride, which is then used to acylate aromatic substrates in a classic Friedel-Crafts reaction.[4]

This two-step approach offers a reliable pathway for introducing the 4-chlorobenzoyl moiety onto aromatic rings, a common structural motif in many biologically active molecules. This document provides detailed application notes on this synthetic strategy, comprehensive experimental protocols, and a summary of relevant quantitative data.

Application Notes

The use of this compound for Friedel-Crafts acylation is a two-stage process:

  • Formation of the Acylating Agent: this compound is first converted to 4-chlorobenzoyl chloride. This is typically achieved through controlled hydrolysis in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃).[4] This method avoids the direct handling of the often more hazardous and moisture-sensitive 4-chlorobenzoyl chloride.

  • Friedel-Crafts Acylation: The resulting 4-chlorobenzoyl chloride is then reacted with an aromatic substrate in the presence of a strong Lewis acid catalyst, like aluminum chloride (AlCl₃), to form the corresponding aryl ketone.[5][6]

The overall transformation is an electrophilic aromatic substitution. The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[7][8] A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aromatic ketone, is deactivated towards further substitution, which prevents polyacylation and leads to cleaner product profiles.[6][9]

Catalyst Selection: The choice of Lewis acid is critical for reaction success.

  • For Hydrolysis: Milder Lewis acids like FeCl₃ are effective for the conversion of this compound to 4-chlorobenzoyl chloride.[4]

  • For Acylation: Stronger Lewis acids are required for the acylation step. Aluminum chloride (AlCl₃) is the most common and effective catalyst.[10] However, for sensitive substrates, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may be used to improve selectivity, albeit sometimes at the cost of reaction rate.[10][11] A stoichiometric amount of the catalyst is generally required because it forms a complex with the ketone product.[5][9]

Substrate Scope and Limitations: Friedel-Crafts acylation is highly effective for a wide range of aromatic and heteroaromatic compounds. However, the reaction is generally unsuccessful with strongly deactivated aromatic rings (e.g., nitrobenzene) as they are not nucleophilic enough to attack the acylium ion.[11][12] Additionally, aromatic rings containing basic amine groups (NH₂, NHR, NR₂) are unsuitable, as the lone pair on the nitrogen coordinates with the Lewis acid catalyst, deactivating the ring.[12]

Experimental Protocols

Protocol 1: Synthesis of 4-Chlorobenzoyl Chloride from this compound

This protocol is adapted from a patented industrial process and describes the efficient conversion of this compound to 4-chlorobenzoyl chloride.[4]

Materials:

  • This compound (CBTC)

  • Anhydrous Ferric Chloride (FeCl₃)

  • Water

  • Reaction flask equipped with a stirrer, heating mantle, and a dropping funnel.

Procedure:

  • Charge the reaction flask with this compound (e.g., 2.0 mol) and anhydrous FeCl₃ (e.g., 0.2-2 mol%).

  • Heat the mixture to the desired reaction temperature (e.g., 50-100°C) with stirring.[4]

  • Slowly add water (e.g., 2.0 mol) to the mixture via the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes to ensure the reaction goes to completion.

  • The progress of the reaction can be monitored by Gas Chromatography (GC) analysis.[4]

  • The resulting crude 4-chlorobenzoyl chloride can be used directly in the next step or purified by distillation.

Quantitative Data for Synthesis of 4-Chlorobenzoyl Chloride[4]

ParameterExample 1Example 2Example 3
This compound (mol) 0.52.02.0
FeCl₃ (mol%) 2.01.00.15
Water (mol) 0.52.02.0
Temperature (°C) 6050100
Addition Time (h) 122
Reaction Time (post-addition) 30 min30 minNot specified
Conversion (GC Area-%) 98%>95%Not specified
Isolated Yield (as methyl ester) 93%Not specifiedNot specified

Protocol 2: General Procedure for Friedel-Crafts Acylation of an Aromatic Substrate

This protocol provides a general method for the acylation of an aromatic compound (e.g., toluene) with 4-chlorobenzoyl chloride.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aluminum chloride is corrosive and reacts violently with water; handle with extreme care in a dry environment.[8][11]

  • The reaction generates corrosive HCl gas, which must be neutralized with a trap.[6]

Materials:

  • Aromatic Substrate (e.g., Toluene)

  • 4-Chlorobenzoyl chloride (from Protocol 1)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or another suitable dry, non-polar solvent[10]

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Three-necked flask, addition funnel, reflux condenser, magnetic stirrer, and an inert gas (N₂ or Ar) supply.

Procedure:

  • Setup: Assemble the dry three-necked flask with the addition funnel, condenser (fitted with a gas outlet to a trap), and an inert gas inlet. Flame-dry all glassware before use.[10]

  • Reagent Charging: Under an inert atmosphere, charge the flask with anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous DCM.

  • Cool the suspension to 0°C using an ice bath.

  • Addition of Reactants: In the addition funnel, prepare a solution of the aromatic substrate (1.0 equivalent, if solid) and 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM. If the substrate is a liquid (like toluene), it can be used in excess, serving as both reactant and solvent.

  • Add the solution from the funnel to the cooled AlCl₃ suspension dropwise over 30-60 minutes, ensuring the internal temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly and carefully quench the reaction by pouring the mixture over crushed ice containing concentrated HCl.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.[6]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[8]

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

G cluster_0 Stage 1: Acyl Chloride Synthesis cluster_1 Stage 2: Friedel-Crafts Acylation TCBT This compound PCC 4-Chlorobenzoyl Chloride TCBT->PCC Hydrolysis H2O Water H2O->PCC FeCl3 FeCl₃ (cat.) FeCl3->PCC Arene Aromatic Substrate (Ar-H) Product 4-Chloroarylketone (Ar-CO-C₆H₄Cl) PCC->Product Arene->Product AlCl3 AlCl₃ (st.) AlCl3->Product

Caption: Overall workflow for the two-stage Friedel-Crafts acylation.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution AcylChloride 4-Chlorobenzoyl Chloride Complex Intermediate Complex AcylChloride->Complex LewisAcid AlCl₃ LewisAcid->Complex AcyliumIon Acylium Ion (Electrophile) Complex->AcyliumIon AlCl4 [AlCl₄]⁻ Complex->AlCl4 SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex Attack AlCl4->SigmaComplex Base Arene Aromatic Ring (Ar-H) (Nucleophile) Arene->SigmaComplex Product Aryl Ketone Product SigmaComplex->Product Deprotonation (Restores Aromaticity)

Caption: Mechanism of the Friedel-Crafts acylation reaction.

References

Application Notes and Protocols: 4-Chlorobenzotrichloride as a Key Intermediate in Pesticide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 4-Chlorobenzotrichloride as a crucial intermediate in the production of various pesticides. The protocols outlined below are based on established chemical literature and patents, offering a guide for the laboratory-scale synthesis of prominent herbicides and insecticides.

Introduction

This compound (4-CBT), also known as 1-chloro-4-(trichloromethyl)benzene, is a versatile chemical intermediate primarily utilized in the agrochemical industry. Its reactivity, stemming from the trichloromethyl group, allows for its conversion into a variety of functional groups, making it a valuable precursor for the synthesis of a range of active pesticide ingredients. This document focuses on two major classes of pesticides derived from 4-CBT: dinitroaniline herbicides and pyrethroid insecticides.

Synthesis of Dinitroaniline Herbicides: The Trifluralin (B1683247) Pathway

A significant application of this compound is in the synthesis of dinitroaniline herbicides, such as trifluralin. The synthetic route involves the initial conversion of 4-CBT to 4-chlorobenzotrifluoride (B24415) (PCBTF), a key building block for this class of herbicides.

Synthesis of 4-Chlorobenzotrifluoride (PCBTF) from this compound

The conversion of the trichloromethyl group of 4-CBT to a trifluoromethyl group is typically achieved through a fluorination reaction with hydrogen fluoride (B91410) (HF).

Experimental Protocol:

  • Reaction Setup: A high-pressure reactor suitable for handling anhydrous hydrogen fluoride is charged with this compound.

  • Fluorination: Anhydrous liquid hydrogen fluoride is introduced into the reactor.

  • Reaction Conditions: The mixture is heated to a temperature range of 90°C to 105°C. The pressure is maintained between 2.2 MPa and 2.7 MPa.[1]

  • Reaction Time: The reaction is held at the specified temperature and pressure for 50 to 60 minutes.[1]

  • Work-up: After the reaction period, the reactor is cooled, and the pressure is carefully released. The crude 4-chlorobenzotrifluoride is then purified by distillation.

Table 1: Reaction Parameters for the Synthesis of 4-Chlorobenzotrifluoride

ParameterValue
Starting MaterialThis compound
ReagentAnhydrous Hydrogen Fluoride
Temperature90 - 105 °C[1]
Pressure2.2 - 2.7 MPa[1]
Reaction Time50 - 60 minutes[1]
Product Purity (typical)>99%
Yield (typical)>92%[1]
Synthesis of 4-Chloro-3,5-dinitrobenzotrifluoride (B147460)

The next step in the synthesis of trifluralin is the dinitration of 4-chlorobenzotrifluoride.

Experimental Protocol:

  • Nitrating Mixture: A nitrating mixture is prepared by combining nitric acid and oleum (B3057394) (fuming sulfuric acid).

  • Mononitration: 4-chlorobenzotrifluoride is first mononitrated to form 4-chloro-3-nitrotrifluoromethylbenzene using a mixture of nitric acid and oleum.[2]

  • Dinitration: The mononitrated intermediate is then subjected to a second nitration with a fresh mixture of nitric acid and oleum to yield 4-chloro-3,5-dinitrobenzotrifluoride.[2]

  • Reaction Conditions: The nitration reactions are typically carried out at elevated temperatures, with careful control to prevent side reactions.

  • Work-up: The product is separated from the spent acid and purified, often by crystallization.

Table 2: Optimized Parameters for the Dinitration of 4-Chlorobenzotrifluoride

ParameterDescription
Starting Material4-Chlorobenzotrifluoride
ReagentsNitric Acid, Oleum
Key Intermediate4-Chloro-3-nitrotrifluoromethylbenzene[2]
Final Product4-Chloro-3,5-dinitrobenzotrifluoride[2]
Synthesis of Trifluralin

The final step is the amination of 4-chloro-3,5-dinitrobenzotrifluoride with di-n-propylamine.

Experimental Protocol:

  • Reaction Setup: 4-Chloro-3,5-dinitrobenzotrifluoride is dissolved in a suitable solvent, such as methanol.

  • Amination: An appropriate substituted aniline, in this case, di-n-propylamine, is added to the solution.[3]

  • Reaction Conditions: The reaction is typically stirred at room temperature for 30-45 minutes.[3]

  • Work-up: The precipitated solid product, trifluralin, is filtered and can be further purified by recrystallization from a solvent mixture like methanol-water.[3]

Table 3: General Conditions for the Amination Step

ParameterValue
Starting Material4-Chloro-3,5-dinitrobenzotrifluoride
ReagentDi-n-propylamine
SolventMethanol[3]
TemperatureRoom Temperature[3]
Reaction Time30 - 45 minutes[3]

G CBT This compound PCBTF 4-Chlorobenzotrifluoride CBT->PCBTF HF DNCBTF 4-Chloro-3,5-dinitrobenzotrifluoride PCBTF->DNCBTF HNO3 / Oleum Trifluralin Trifluralin DNCBTF->Trifluralin Di-n-propylamine

Caption: Mechanism of action of dinitroaniline herbicides.

Synthesis of Pyrethroid Insecticides: The Fenvalerate (B1672596) Pathway

This compound can also serve as a starting material for the synthesis of certain pyrethroid insecticides, such as fenvalerate. This pathway typically proceeds through the hydrolysis of 4-CBT to 4-chlorobenzoic acid.

Hydrolysis of this compound to 4-Chlorobenzoic Acid

The trichloromethyl group of 4-CBT can be hydrolyzed to a carboxylic acid group under aqueous conditions.

Experimental Protocol:

  • Reaction Setup: A reaction vessel is charged with this compound and water.

  • Hydrolysis: The hydrolysis can be facilitated by the presence of a catalyst or by heating under pressure. This reaction is known to produce hydrochloric acid as a byproduct.

  • Work-up: The resulting 4-chlorobenzoic acid can be isolated by filtration and purified by recrystallization.

Synthesis of 2-(4-Chlorophenyl)-3-methylbutyric Acid

The conversion of 4-chlorobenzoic acid to the key fenvalerate intermediate, 2-(4-chlorophenyl)-3-methylbutyric acid, involves several steps. A plausible synthetic route is outlined below.

Experimental Protocol (Multi-step):

  • Reduction: 4-chlorobenzoic acid is first reduced to 4-chlorobenzyl alcohol.

  • Chlorination: The alcohol is then converted to 4-chlorobenzyl chloride.

  • Grignard Formation and Alkylation: The benzyl (B1604629) chloride is used to form a Grignard reagent, which is then reacted with an appropriate electrophile to introduce the isovaleric acid moiety. A more direct synthesis involves the alkylation of 4-chlorophenylacetic acid with 2-chloropropane. [4]4. Work-up and Purification: Each step requires appropriate work-up and purification procedures to isolate the desired intermediate.

Synthesis of Fenvalerate

The final step is the esterification of 2-(4-chlorophenyl)-3-methylbutyric acid with α-cyano-3-phenoxybenzyl alcohol.

Experimental Protocol:

  • Acid Chloride Formation: 2-(4-chlorophenyl)-3-methylbutyric acid is converted to its corresponding acid chloride, typically using a chlorinating agent like thionyl chloride.

  • Esterification: The acid chloride is then reacted with α-cyano-3-phenoxybenzyl alcohol in the presence of a base to form the fenvalerate ester.

  • Work-up: The final product is isolated and purified using standard techniques such as extraction and chromatography.

Synthesis Pathway of Fenvalerate from this compound

G CBT This compound CBA 4-Chlorobenzoic Acid CBT->CBA Hydrolysis CPMBA 2-(4-Chlorophenyl)-3-methylbutyric Acid CBA->CPMBA Multi-step synthesis Fenvalerate Fenvalerate CPMBA->Fenvalerate Esterification

Caption: Synthesis of Fenvalerate from this compound.

Mechanism of Action of Pyrethroid Insecticides

Pyrethroid insecticides, including fenvalerate, are neurotoxins that act on the nervous systems of insects. [5]Their primary target is the voltage-gated sodium channels in nerve cell membranes. [5][6]Pyrethroids bind to these channels and prevent them from closing normally after a nerve impulse. This leads to a prolonged influx of sodium ions, causing repetitive nerve firing and ultimately leading to paralysis and death of the insect. [5] Pyrethroid Insecticide Mode of Action

G Pyrethroid Pyrethroid Insecticide (e.g., Fenvalerate) SodiumChannel Voltage-Gated Sodium Channel Pyrethroid->SodiumChannel Binds to and modifies NerveCell Nerve Cell Membrane SodiumChannel->NerveCell Located in SodiumInflux Prolonged Na+ Influx SodiumChannel->SodiumInflux Causes RepetitiveFiring Repetitive Nerve Firing SodiumInflux->RepetitiveFiring Leads to Paralysis Paralysis & Death RepetitiveFiring->Paralysis Results in

Caption: Mechanism of action of pyrethroid insecticides.

Safety and Handling

This compound and many of its derivatives and the reagents used in these syntheses are hazardous materials. All experimental work should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. For detailed safety information, refer to the Safety Data Sheets (SDS) for each chemical used.

Conclusion

This compound is a pivotal intermediate in the synthesis of a diverse range of pesticides. The protocols and pathways detailed in these application notes for the synthesis of trifluralin and fenvalerate highlight its industrial importance. A thorough understanding of the reaction conditions and mechanisms is essential for the efficient and safe production of these vital agrochemicals.

References

Application Notes and Protocols for the Synthesis of 4-Chlorobenzotrifluoride from 4-Chlorobenzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-chlorobenzotrifluoride (B24415), a key intermediate in the production of various pharmaceuticals, agrochemicals, and dyes.[1][2][3] The primary synthesis route involves the fluorination of 4-chlorobenzotrichloride.

Overview

The conversion of this compound to 4-chlorobenzotrifluoride is a halogen exchange reaction, typically achieved by reacting this compound with anhydrous hydrogen fluoride (B91410) (HF). This process is a crucial step in industrial organic synthesis, valued for its efficiency in introducing a trifluoromethyl group (-CF3) onto an aromatic ring. The -CF3 group is highly sought after in medicinal and agricultural chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of molecules.

The overall reaction is as follows:

ClC₆H₄CCl₃ + 3HF → ClC₆H₄CF₃ + 3HCl

This reaction is typically performed under pressure and at elevated temperatures. The choice of reaction conditions can significantly impact the yield and purity of the final product.

Experimental Protocols

Two primary protocols for the fluorination of this compound are presented below, based on methods described in the literature.[1][2][4]

Protocol 1: Single-Stage Fluorination

This protocol describes a standard single-stage fluorination process in a high-pressure reactor.

Materials:

  • This compound (purity ≥ 95%)

  • Anhydrous Hydrogen Fluoride (HF)

  • Sodium Carbonate (Na₂CO₃) for neutralization

Equipment:

  • High-pressure autoclave with stirring mechanism

  • Chilled brine system

  • Heating system (e.g., steam jacket)

  • Scrubber for tail gas (containing HCl and unreacted HF)

  • Vacuum distillation apparatus

Procedure:

  • Charging the Reactor: Charge the high-pressure autoclave with a metered amount of this compound.

  • Cooling: Cool the reactor using the chilled brine system.

  • Addition of HF: Carefully introduce anhydrous hydrogen fluoride into the cooled reactor. A typical molar ratio of HF to this compound is greater than 3:1 to drive the reaction to completion.

  • Reaction: Seal the reactor and begin heating and stirring. The reaction is typically carried out at a temperature of 80°C and a pressure of 1.7 MPa.[1][2]

  • Monitoring: Maintain the reaction at the set temperature and pressure for approximately 30 minutes.[2] Monitor the reaction progress by taking samples and analyzing for the disappearance of the starting material and the formation of the product using gas chromatography (GC).

  • Work-up:

    • After the reaction is complete, cool the reactor and carefully vent the excess pressure through a scrubber containing water and a caustic solution to neutralize HCl and HF.

    • Transfer the crude product to a separate vessel.

    • Wash the crude product with water and then with a dilute sodium carbonate solution to remove residual acids.

  • Purification: Purify the crude 4-chlorobenzotrifluoride by vacuum distillation to obtain the final product with high purity.[1]

Protocol 2: Two-Stage Fluorination for Improved Yield

This modified protocol involves a two-stage addition of hydrogen fluoride, which can help to shift the reaction equilibrium and improve the product yield.[4]

Materials and Equipment:

  • Same as Protocol 1.

Procedure:

  • First Stage Reaction:

    • Charge the reactor with this compound.

    • Add an initial portion of anhydrous hydrogen fluoride.

    • Heat the reactor to 90-105°C until the pressure reaches 2.2-2.7 MPa.[4]

    • Maintain these conditions for 50-60 minutes.[4]

  • Intermediate Stage:

    • Cool the reactor to room temperature and normal pressure.

  • Second Stage Reaction:

    • Add a second portion of anhydrous hydrogen fluoride to the reactor.

    • Repeat the heating and pressure conditions of the first stage until the reaction is complete, as monitored by GC.

  • Work-up and Purification:

    • Follow the same work-up and purification steps as described in Protocol 1.

Data Presentation

The following tables summarize the quantitative data from the described synthesis protocols.

Table 1: Reaction Parameters for Fluorination Protocols

ParameterProtocol 1: Single-StageProtocol 2: Two-Stage
Temperature 80 °C[1][2]90 - 105 °C[4]
Pressure 1.7 MPa[1][2]2.2 - 2.7 MPa[4]
Reaction Time ~30 minutes[2]50 - 60 minutes (per stage)[4]
HF Addition Single additionTwo-stage addition[4]

Table 2: Reported Product Yield and Purity

ProtocolReported YieldReported Purity
Protocol 1 ~90%[2]>99% after distillation[1]
Protocol 2 >92%[4]96 - 98%[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 4-chlorobenzotrifluoride.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Charge Reactor Charge Reactor Add HF Add HF Charge Reactor->Add HF Add this compound Heat & Pressurize Heat & Pressurize Add HF->Heat & Pressurize Seal Reactor Monitor Progress Monitor Progress Heat & Pressurize->Monitor Progress Cool & Vent Cool & Vent Monitor Progress->Cool & Vent Reaction Complete Wash Wash Cool & Vent->Wash Distill Distill Wash->Distill Final Product Final Product Distill->Final Product G Start This compound (ClC₆H₄CCl₃) Intermediate1 ClC₆H₄CCl₂F Start->Intermediate1 +HF -HCl Intermediate2 ClC₆H₄CClF₂ Intermediate1->Intermediate2 +HF -HCl End 4-Chlorobenzotrifluoride (ClC₆H₄CF₃) Intermediate2->End +HF -HCl

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Chlorobenzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the laboratory-scale synthesis of 4-Chlorobenzotrichloride (1-chloro-4-(trichloromethyl)benzene), a key intermediate in the production of various agrochemicals and pharmaceuticals.[1][2][3] Two primary synthetic routes are presented: the vapor-phase chlorination of p-xylene (B151628) and the free-radical chlorination of p-chlorotoluene. The vapor-phase chlorination of p-xylene is highlighted as an isomer-specific and efficient method, avoiding the formation of undesirable isomers often encountered with traditional routes starting from toluene.[1][2][3][4] This document includes comprehensive experimental procedures, a summary of reaction parameters, and a visual representation of the synthetic workflow to aid in successful laboratory preparation.

Introduction

This compound is a valuable chemical intermediate.[1][2][3] Traditional synthesis methods often begin with the ring chlorination of toluene, which can lead to a mixture of isomers that are difficult to separate.[1][3][4] To overcome this, methods with higher specificity have been developed. The protocols detailed below focus on two such approaches that offer improved control and yield of the desired product.

Synthesis Protocols

Protocol 1: Vapor-Phase Chlorination of p-Xylene

This method is an isomer-specific process that proceeds in two main stages: the initial chlorination of the methyl groups of p-xylene to form 1,4-bis(trichloromethyl)benzene (B1667536), followed by chlorinolysis to yield this compound and carbon tetrachloride.[1][2][3] Water and an activated carbon catalyst are crucial for achieving a good yield in the second stage.[1][2][3]

Materials:

  • p-Xylene (1,4-dimethylbenzene)

  • Chlorine gas

  • Water (deionized)

  • Wide-pore activated carbon catalyst

  • Nitrogen gas (for purging)

Equipment:

  • High-temperature tube furnace reactor

  • Gas flow controllers

  • Syringe pump for liquid feed

  • Condensation trap

  • Scrubber for acidic off-gases

  • Gas chromatography (GC) or GC-MS for analysis

Procedure:

  • Catalyst Packing: Pack the tube reactor with a sufficient amount of wide-pore activated carbon.

  • System Purge: Purge the entire system with nitrogen gas to remove air and moisture.

  • Heating: Heat the reactor to the desired reaction temperature (typically between 200°C and 300°C).[1][2][4]

  • Reactant Feed:

    • Introduce a continuous flow of chlorine gas into the reactor. An excess of chlorine is preferred, with a molar ratio of chlorine to p-xylene greater than 7:1, and up to 30:1.[1][2]

    • Simultaneously, feed a mixture of p-xylene and water into a vaporizer section before the reactor. A molar ratio of water to p-xylene of at least 1:1 is recommended.[1][2][4]

  • Reaction: The vaporized reactants pass over the heated catalyst bed where the chlorination and subsequent chlorinolysis occur. The initial chlorination to 1,4-bis(trichloromethyl)benzene can occur at a lower temperature range of about 140°C to 250°C.[2][4]

  • Product Collection: The effluent gas stream from the reactor is passed through a condenser to collect the crude this compound.[1][2]

  • Purification: The collected crude product can be purified by fractional distillation under reduced pressure.[1][2]

  • Analysis: The purity of the final product should be confirmed using GC or GC-MS.

Protocol 2: Free-Radical Chlorination of p-Chlorotoluene

This method involves the direct chlorination of the methyl group of p-chlorotoluene. The reaction is typically initiated by UV light or a chemical initiator.

Materials:

  • p-Chlorotoluene

  • Chlorine gas

  • Initiator (e.g., azobisisobutyronitrile - AIBN, or Diisopropyl azodicarboxylate)[5] or a UV lamp

Equipment:

  • Glass reaction vessel with a gas inlet, reflux condenser, and thermometer

  • Gas dispersion tube

  • Magnetic stirrer and heating mantle

  • UV lamp (if used as initiator)

  • Scrubber for HCl off-gas

Procedure:

  • Setup: Charge the reaction vessel with p-chlorotoluene.

  • Heating: Heat the p-chlorotoluene to a temperature between 60°C and 120°C.[5]

  • Initiation:

    • UV Initiation: Position a UV lamp to irradiate the reaction mixture.

    • Chemical Initiation: Add a small amount of the chemical initiator to the heated p-chlorotoluene.[5]

  • Chlorination: Bubble chlorine gas through the reaction mixture via the gas dispersion tube. The reaction is exothermic and the chlorine flow rate should be controlled to maintain the desired reaction temperature.

  • Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC to determine the conversion of p-chlorotoluene and the formation of intermediates (p-chlorobenzyl chloride, p-chlorobenzal chloride) and the final product. The reaction is complete when the concentration of the dichloromethyl intermediate is minimized.[5]

  • Work-up: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen to remove any residual chlorine and HCl.

  • Purification: The resulting crude this compound can be purified by vacuum distillation.

Quantitative Data Summary

ParameterVapor-Phase Chlorination of p-XyleneFree-Radical Chlorination of p-Chlorotoluene
Starting Material p-Xylenep-Chlorotoluene
Reaction Temperature 200°C - 300°C[1][2][4]60°C - 120°C[5]
Catalyst/Initiator Wide-pore Activated Carbon[1][2][4]UV light or Chemical Initiator[5]
Key Reagents Chlorine, Water[1][2][4]Chlorine[5]
Molar Ratio (Cl₂:Substrate) > 7:1 (excess preferred)[1][2]Stoichiometric to slight excess
Molar Ratio (H₂O:Substrate) ≥ 1:1[1][2][4]Not Applicable
Reported Yield Approximately 75%[1][2]Up to 96.4% (crude product)[5]
Key Advantages Isomer-specific, avoids chlorinated by-products on the aromatic ring.[1][2][3][4]Direct route from a readily available starting material.
Key Challenges Requires high temperatures and specialized equipment.[1][2][4]Potential for over-chlorination or incomplete reaction, requiring careful monitoring.

Experimental Workflow Diagram

SynthesisWorkflow cluster_pXylene Protocol 1: Vapor-Phase Chlorination of p-Xylene cluster_pChlorotoluene Protocol 2: Free-Radical Chlorination of p-Chlorotoluene pXylene p-Xylene Mix1 Vaporize and Mix pXylene->Mix1 Chlorine1 Chlorine (excess) Chlorine1->Mix1 Water Water Water->Mix1 Reactor Tube Reactor (200-300°C) Activated Carbon Catalyst Mix1->Reactor Intermediate 1,4-bis(trichloromethyl)benzene Reactor->Intermediate Product1 This compound (Crude) Reactor->Product1 Byproduct1 Carbon Tetrachloride Reactor->Byproduct1 Intermediate->Product1 Condensation Condensation Product1->Condensation Byproduct1->Condensation Purification1 Vacuum Distillation Condensation->Purification1 FinalProduct1 Pure this compound Purification1->FinalProduct1 pChlorotoluene p-Chlorotoluene ReactionVessel Reaction Vessel (60-120°C) pChlorotoluene->ReactionVessel Chlorine2 Chlorine Chlorine2->ReactionVessel Initiator UV Light or Chemical Initiator Initiator->ReactionVessel Initiates Product2 This compound (Crude) ReactionVessel->Product2 Purification2 Vacuum Distillation Product2->Purification2 FinalProduct2 Pure this compound Purification2->FinalProduct2

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Chlorine Gas: Chlorine is highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood. A scrubber containing a sodium thiosulfate (B1220275) or sodium hydroxide (B78521) solution should be used to neutralize excess chlorine gas.

  • This compound: This compound is a lachrymator and is corrosive. It is sensitive to moisture and will hydrolyze to form hydrochloric acid.[4] Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • High Temperatures: The vapor-phase reaction is conducted at high temperatures, requiring appropriate shielding and caution.

  • UV Radiation: When using a UV lamp, ensure proper shielding to avoid exposure to harmful radiation.

By following these detailed protocols and safety guidelines, researchers can effectively synthesize this compound on a laboratory scale for further application in their research and development endeavors.

References

Application of 4-Chlorobenzotrichloride in the Synthesis of Fenofibrate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive overview and detailed protocols for the synthesis of fenofibrate (B1672516), a widely used lipid-regulating agent, utilizing 4-chlorobenzotrichloride as a key starting material. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical synthesis. The outlined procedures are based on established chemical principles and aim to provide a clear and reproducible guide for laboratory and potential scale-up applications.

Introduction

Fenofibrate, chemically known as propan-2-yl 2-{4-[(4-chlorophenyl)carbonyl]phenoxy}-2-methylpropanoate, is a third-generation fibric acid derivative effective in treating hypercholesterolemia and hypertriglyceridemia. A crucial step in its synthesis is the formation of the benzophenone (B1666685) core. This note details a synthetic route that employs this compound in a Friedel-Crafts acylation reaction with phenol (B47542) to produce the key intermediate, 4-chloro-4'-hydroxybenzophenone (B194592). This intermediate is subsequently etherified and esterified to yield fenofibrate.

Overall Synthesis Pathway

The synthesis of fenofibrate from this compound can be conceptually divided into two main stages:

  • Formation of 4-chloro-4'-hydroxybenzophenone: This involves a Friedel-Crafts reaction between this compound and phenol in the presence of a Lewis acid catalyst.

  • Conversion of 4-chloro-4'-hydroxybenzophenone to Fenofibrate: This stage involves the etherification of the phenolic hydroxyl group with an isopropyl 2-halo-2-methylpropanoate derivative.

Fenofibrate_Synthesis cluster_0 Stage 1: Benzophenone Core Synthesis cluster_1 Stage 2: Fenofibrate Synthesis This compound This compound Friedel-Crafts Acylation Friedel-Crafts Acylation This compound->Friedel-Crafts Acylation Phenol Phenol Phenol->Friedel-Crafts Acylation 4-chloro-4'-hydroxybenzophenone 4-chloro-4'-hydroxybenzophenone Etherification Etherification 4-chloro-4'-hydroxybenzophenone->Etherification Friedel-Crafts Acylation->4-chloro-4'-hydroxybenzophenone Lewis Acid Isopropyl 2-bromo-2-methylpropanoate (B8525525) Isopropyl 2-bromo-2-methylpropanoate Isopropyl 2-bromo-2-methylpropanoate->Etherification Fenofibrate Fenofibrate Etherification->Fenofibrate Base

Caption: Overall synthetic pathway of fenofibrate from this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of 4-chloro-4'-hydroxybenzophenone and its subsequent conversion to fenofibrate.

Table 1: Synthesis of 4-chloro-4'-hydroxybenzophenone

ParameterValueReference
Reactants
This compound1.0 eq[1]
Phenol1.0 eq[1]
Catalyst
Anhydrous Aluminum Chloride-[1]
Fe³⁺ on K-10 Clay-[2]
Solvent Methylene (B1212753) Chloride[1]
Temperature 10-35°C[1]
Reaction Time ~6 hours[1]
Yield Up to 97% (with Fe³⁺/K-10)[2]

Table 2: Synthesis of Fenofibrate from 4-chloro-4'-hydroxybenzophenone

ParameterValueReference
Reactants
4-chloro-4'-hydroxybenzophenone1.0 eq
Isopropyl 2-bromo-2-methylpropanoate-
Base Potassium Carbonate[3]
Solvent - (Solvent-free mentioned)[3]
Yield Good[3]

Experimental Protocols

Stage 1: Synthesis of 4-chloro-4'-hydroxybenzophenone

This protocol is based on the Friedel-Crafts acylation of phenol with this compound.[1][2]

Materials:

  • This compound

  • Phenol

  • Anhydrous Aluminum Chloride (or Fe³⁺ on K-10 Clay)

  • Methylene Chloride (DCM)

  • Aqueous Hydrochloric Acid (HCl)

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Condenser

  • Heating mantle/cooling bath

  • Standard glassware for workup and purification

Procedure:

  • In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, charge anhydrous aluminum chloride and methylene chloride at approximately 30°C.

  • Prepare a solution of phenol in methylene chloride and slowly add it to the flask while maintaining the temperature between 25 to 30°C.

  • Add this compound to the reaction mixture at a controlled rate, ensuring the temperature remains between 25 to 30°C.

  • Stir the reaction mixture at this temperature for approximately 6 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by the slow addition of aqueous hydrochloric acid.

  • Separate the organic layer.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

  • The crude 4-chloro-4'-hydroxybenzophenone can be purified by recrystallization.

Stage1_Workflow Start Start Charge AlCl3 and DCM Charge AlCl3 and DCM Start->Charge AlCl3 and DCM Add Phenol Solution Add Phenol Solution Charge AlCl3 and DCM->Add Phenol Solution Add this compound Add this compound Add Phenol Solution->Add this compound Stir for 6h at 25-30°C Stir for 6h at 25-30°C Add this compound->Stir for 6h at 25-30°C Quench with aq. HCl Quench with aq. HCl Stir for 6h at 25-30°C->Quench with aq. HCl Separate Organic Layer Separate Organic Layer Quench with aq. HCl->Separate Organic Layer Wash with Water Wash with Water Separate Organic Layer->Wash with Water Dry and Concentrate Dry and Concentrate Wash with Water->Dry and Concentrate Purify by Recrystallization Purify by Recrystallization Dry and Concentrate->Purify by Recrystallization End End Purify by Recrystallization->End

Caption: Experimental workflow for the synthesis of 4-chloro-4'-hydroxybenzophenone.

Stage 2: Synthesis of Fenofibrate

This protocol outlines the etherification of 4-chloro-4'-hydroxybenzophenone to yield fenofibrate.[3]

Materials:

  • 4-chloro-4'-hydroxybenzophenone

  • Isopropyl 2-bromo-2-methylpropanoate

  • Potassium Carbonate (K₂CO₃)

  • Appropriate solvent (if not solvent-free)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, combine 4-chloro-4'-hydroxybenzophenone and potassium carbonate.

  • Add isopropyl 2-bromo-2-methylpropanoate to the mixture.

  • Heat the reaction mixture under reflux. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., isopropanol) to obtain pure fenofibrate.

Logical Relationship of Synthesis Steps

The synthesis of fenofibrate from this compound follows a logical progression of well-established organic reactions.

Logical_Flow Start: this compound Start: this compound Friedel-Crafts Acylation with Phenol Step 1: Friedel-Crafts Acylation (Formation of Benzophenone Core) Start: this compound->Friedel-Crafts Acylation with Phenol Intermediate: 4-chloro-4'-hydroxybenzophenone Intermediate: 4-chloro-4'-hydroxybenzophenone Friedel-Crafts Acylation with Phenol->Intermediate: 4-chloro-4'-hydroxybenzophenone Etherification with Isopropyl 2-bromo-2-methylpropanoate Step 2: Williamson Ether Synthesis (Attachment of Isopropyl Ester Moiety) Intermediate: 4-chloro-4'-hydroxybenzophenone->Etherification with Isopropyl 2-bromo-2-methylpropanoate End: Fenofibrate End: Fenofibrate Etherification with Isopropyl 2-bromo-2-methylpropanoate->End: Fenofibrate

Caption: Logical flow of the fenofibrate synthesis from this compound.

Conclusion

The use of this compound as a starting material provides a viable and efficient pathway for the synthesis of fenofibrate. The key Friedel-Crafts acylation step to form the 4-chloro-4'-hydroxybenzophenone intermediate can be achieved in high yield under relatively mild conditions. The subsequent etherification to fenofibrate is a standard and well-understood transformation. The protocols and data presented in this application note offer a solid foundation for researchers engaged in the synthesis of fenofibrate and related compounds.

Disclaimer: The provided protocols are for informational purposes and should be performed by trained professionals in a suitable laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols for the Derivatization of 4-Chlorobenzotrichloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Chlorobenzotrichloride (CAS: 5216-25-1), also known as 1-chloro-4-(trichloromethyl)benzene, is a pivotal intermediate in the chemical industry, valued for the high reactivity of its trichloromethyl group.[1][2] This versatility makes it an indispensable building block for synthesizing a wide range of complex organic molecules. In the pharmaceutical sector, it serves as a key precursor in the creation of various Active Pharmaceutical Ingredients (APIs).[3][4] The presence of both a chloro substituent on the benzene (B151609) ring and a trichloromethyl group provides multiple reactive sites that can be selectively transformed through reactions such as hydrolysis, fluorination, and Friedel-Crafts reactions, enabling the construction of diverse molecular architectures essential for modern medicines.[3] These application notes provide detailed protocols for key derivatization reactions of this compound to produce valuable pharmaceutical intermediates.

Application Note 1: Controlled Hydrolysis to 4-Chlorobenzoyl Chloride and 4-Chlorobenzoic Acid

Application: 4-Chlorobenzoyl chloride is a reactive intermediate used in acylation reactions, particularly Friedel-Crafts reactions, to introduce the 4-chlorobenzoyl moiety into a molecule. One notable application is in the synthesis of Fenofibrate, a lipid-lowering drug, which proceeds via the intermediate 4-Chloro-4'-hydroxybenzophenone.[1] Complete hydrolysis of this compound yields 4-chlorobenzoic acid, another crucial building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][5][6] The controlled hydrolysis allows for the selective synthesis of either the acid chloride or the carboxylic acid.[1][7]

Reaction Pathway: Hydrolysis

The hydrolysis occurs in a stepwise manner. The initial reaction with one equivalent of water, typically catalyzed by a Lewis acid, yields 4-chlorobenzoyl chloride. In the presence of excess water, this intermediate is further hydrolyzed to 4-chlorobenzoic acid.[1]

G cluster_main A This compound B 4-Chlorobenzoyl Chloride A->B H₂O (1 eq) FeCl₃ (cat.) C 4-Chlorobenzoic Acid B->C H₂O (excess)

Caption: Stepwise hydrolysis of this compound.

Experimental Protocol: Synthesis of 4-Chlorobenzoyl Chloride

This protocol is adapted from a patented process for the preparation of chloro-benzoyl chlorides.[7]

Materials:

  • This compound (CBTC)

  • Anhydrous Ferric Chloride (FeCl₃)

  • Water

  • Reaction vessel with heating, stirring, and addition funnel capabilities

Procedure:

  • Charge the reaction vessel with 460 g (2 mol) of this compound and 6.5 g (0.04 mol) of anhydrous FeCl₃.

  • Heat the mixture to 50°C with stirring.

  • Slowly add 36 g (2 mol) of water to the mixture over a period of 2 hours, maintaining the temperature at 50°C. The reaction is typically carried out at atmospheric pressure.

  • After the addition is complete, continue stirring for an additional 30 minutes to ensure the reaction goes to completion.

  • Monitor the reaction progress using Gas Chromatography (GC) to confirm the conversion of the starting material. The product, 4-chlorobenzoyl chloride, can be purified by distillation or used directly in subsequent steps.

Protocol for Conversion to 4-Chlorobenzoic Acid:

To convert the resulting 4-chlorobenzoyl chloride to 4-chlorobenzoic acid, add excess water to the reaction mixture and heat to reflux until the hydrolysis is complete, as monitored by TLC or GC. Upon cooling, 4-chlorobenzoic acid will precipitate and can be collected by filtration.[1]

Data Summary: Hydrolysis of this compound
ParameterValueReference
Starting MaterialThis compound (CBTC)[7]
ReagentsWater, Ferric Chloride (FeCl₃)[7]
Molar Ratio (CBTC:H₂O)~1:1[7]
Catalyst Loading~2 mol-% FeCl₃[7]
Temperature40 - 80°C (50°C preferred)[7]
Product4-Chlorobenzoyl Chloride[7]
Conversion>95 area-% (by GC)[7]

Application Note 2: Fluorination to 4-Chlorobenzotrifluoride (B24415) (PCBTF)

Application: 4-Chlorobenzotrifluoride (PCBTF) is a critical intermediate in the synthesis of numerous fluorine-containing agrochemicals and pharmaceuticals.[8][9] The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug molecules. PCBTF is a precursor for herbicides like trifluralin (B1683247) and insecticides such as fluvalinate.[9]

Reaction Pathway: Fluorination

G cluster_main A This compound B 4-Chlorobenzotrifluoride A->B Anhydrous HF High Temp/Pressure

Caption: Synthesis of PCBTF via fluorination.

Experimental Protocol: Synthesis of 4-Chlorobenzotrifluoride

This protocol is based on a method for preparing PCBTF from this compound.[8]

Materials:

Procedure:

  • Place the this compound obtained from the chlorination of 4-chlorotoluene (B122035) into a high-pressure reactor.

  • Add anhydrous hydrogen fluoride liquid to the reactor.

  • Heat the reactor. When the internal pressure reaches 2.2 MPa to 2.7 MPa, maintain a constant pressure.

  • Continue heating until the temperature reaches 90°C to 105°C, then maintain a constant temperature.

  • Hold the reaction at this temperature for 50 to 60 minutes.

  • After the hold time, cool the reactor and carefully release the pressure.

  • For improved conversion, a second addition of HF can be performed, followed by a repeat of the heating and pressure cycle.

  • Upon completion, the crude 4-chlorobenzotrifluoride is isolated and can be purified by distillation.

Data Summary: Fluorination Reaction
ParameterValueReference
Starting MaterialThis compound[8]
ReagentAnhydrous Hydrogen Fluoride[8]
Pressure2.2 - 2.7 MPa[8]
Temperature90 - 105°C[8]
Reaction Time50 - 60 minutes per cycle[8]
Product Purity>93 wt%[8]
Yield~90 wt%[8]

Application Note 3: Friedel-Crafts Reaction for Clotrimazole (B1669251) Synthesis

Application: The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings.[10] While detailed protocols often cite o-chlorobenzotrichloride for the synthesis of the antifungal drug Clotrimazole, the reaction pathway is analogous and demonstrates the utility of chlorobenzotrichlorides in forming triphenylmethyl (trityl) structures.[11][12] Clotrimazole functions by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane.[11] This synthesis is a multi-step process involving an initial Friedel-Crafts alkylation followed by condensation with imidazole (B134444).[11]

Reaction Pathway: Synthesis of Clotrimazole

G cluster_main A o-Chlorobenzotrichloride C 2-Chlorotriphenylmethyl chloride A->C AlCl₃ (Friedel-Crafts Alkylation) B Benzene B->C E Clotrimazole C->E Triethylamine (Condensation) D Imidazole D->E

Caption: Overall synthesis pathway of Clotrimazole.

Experimental Workflow

G cluster_workflow Clotrimazole Synthesis Workflow start Start step1 Step 1: Friedel-Crafts Reaction - Charge Benzene & AlCl₃ to flask - Cool to 0°C - Add o-Chlorobenzotrichloride solution - Reflux for 4 hours start->step1 step2 Step 2: Condensation - Add Imidazole & Triethylamine - Heat to 45-50°C for 3 hours step1->step2 step3 Work-up - Cool and add water - Separate layers - Wash benzene phase step2->step3 step4 Isolation - Evaporate benzene under vacuum step3->step4 step5 Purification - Dissolve residue in Acetone (B3395972) - Crystallize by cooling - Filter and dry product step4->step5 end_node End: Pure Clotrimazole step5->end_node

Caption: Experimental workflow for the synthesis of Clotrimazole.

Experimental Protocol: Synthesis of Clotrimazole

This protocol is adapted from established methods for clotrimazole synthesis.[11][12]

Step 1: Synthesis of 2-Chlorotriphenylmethyl chloride

  • In a suitable reaction vessel, add 900 g of benzene and 117.5 g of aluminum trichloride (B1173362) (AlCl₃).

  • Cool the mixture to 0°C.

  • Slowly add a solution of 150 g of o-chlorobenzotrichloride in 150 g of benzene, ensuring the temperature does not exceed 15°C.

  • After the addition is complete, heat the mixture to reflux and maintain for 4 hours. Evolution of HCl gas will be observed.

  • After reflux, cool the reaction mixture. The resulting solution containing the intermediate can be filtered and used directly in the next step.[11]

Step 2: Synthesis of Clotrimazole

  • To the filtrate from Step 1, add a solution of 45 g of imidazole dissolved in 70 g of triethylamine.

  • Heat the mixture to 45-50°C and maintain this temperature for 3 hours with stirring.

  • Cool the reaction mixture to room temperature and add 500 g of water.

  • Stir the mixture, then separate the aqueous layer. Wash the organic (benzene) phase with 200 g of water.

  • Evaporate the benzene layer to dryness under vacuum to obtain the crude product.[11]

Step 3: Purification

  • Dissolve the crude residue in 900 g of acetone by heating to 50°C.

  • Cool the solution to 0°C and allow the product to crystallize over 5 hours.

  • Collect the crystals by centrifugation or filtration, wash with cold acetone, and dry at 60°C to yield the final clotrimazole product.[11]

Data Summary: Clotrimazole Synthesis
StepKey ReagentsTemperatureTimeProductReference
1. Friedel-Craftso-Chlorobenzotrichloride, Benzene, AlCl₃Reflux4 h2-Chlorotriphenylmethyl chloride[11][12]
2. CondensationImidazole, Triethylamine45-50°C3 hCrude Clotrimazole[11]
3. PurificationAcetone0°C (Crystallization)5 hPure Clotrimazole[11]

References

Application Notes and Protocols for Polymer Modification Using 4-Chlorobenzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzotrichloride (4-CBTCl), a versatile chemical intermediate, offers significant potential for the modification of polymers. Its reactive trichloromethyl group serves as a key functional handle for a variety of chemical transformations, enabling the alteration of polymer properties to suit specific applications in fields ranging from advanced materials to drug delivery. This document provides detailed application notes and experimental protocols for two primary strategies for polymer modification utilizing this compound: indirect modification via conversion to 4-chlorobenzoyl chloride and direct crosslinking of aromatic polymers through a Friedel-Crafts reaction.

Indirect Polymer Modification via 4-Chlorobenzoyl Chloride

In this approach, the trichloromethyl group of this compound is first hydrolyzed to form the more reactive 4-chlorobenzoyl chloride. This acyl chloride can then be used to modify polymers containing nucleophilic functional groups, such as hydroxyl or amine groups, through acylation reactions. This method is particularly useful for functionalizing polymers like polyvinyl alcohol (PVA), polyethylene (B3416737) glycol (PEG), or chitosan.

Reaction Pathway

The overall process involves two main steps: the hydrolysis of this compound and the subsequent acylation of the polymer.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Polymer Acylation CBTCl This compound CBCl 4-Chlorobenzoyl Chloride CBTCl->CBCl Hydrolysis H2O Water (H2O) H2O->CBCl HCl HCl CBCl->HCl PolymerOH Polymer with -OH groups (e.g., PVA, PEG) ModifiedPolymer Modified Polymer (Ester Linkage) PolymerOH->ModifiedPolymer Acylation CBCl_2 4-Chlorobenzoyl Chloride CBCl_2->ModifiedPolymer Pyridine (B92270) Pyridine (Base) Pyridine->ModifiedPolymer

Figure 1: Indirect polymer modification workflow.
Experimental Protocol: Acylation of Polyvinyl Alcohol (PVA)

Materials:

  • This compound (≥98%)

  • Polyvinyl alcohol (PVA, Mw 89,000-98,000, 99+% hydrolyzed)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Pyridine

  • Deionized water

  • Methanol (B129727)

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Part A: Synthesis of 4-Chlorobenzoyl Chloride

  • In a fume hood, carefully add 10 g of this compound to a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a stoichiometric amount of deionized water (approximately 0.78 mL) dropwise while stirring. The reaction is exothermic and will evolve HCl gas. Ensure adequate ventilation.

  • After the initial reaction subsides, heat the mixture to 60-70°C for 1 hour to drive the reaction to completion.

  • The resulting 4-chlorobenzoyl chloride can be purified by distillation under reduced pressure or used directly in the next step if high purity is not critical.

Part B: Acylation of PVA

  • Dissolve 5 g of PVA in 100 mL of anhydrous DMF in a three-necked round-bottom flask under a nitrogen atmosphere. This may require heating to 80-90°C.

  • Once the PVA is fully dissolved, cool the solution to room temperature.

  • Add 5 mL of anhydrous pyridine to the solution to act as an acid scavenger.

  • Slowly add a solution of 7.5 g of 4-chlorobenzoyl chloride in 20 mL of anhydrous DMF to the PVA solution dropwise over 30 minutes with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to 70°C and maintain for 24 hours.

  • Cool the reaction mixture to room temperature and precipitate the modified polymer by pouring the solution into 500 mL of methanol.

  • Filter the precipitate and wash thoroughly with methanol to remove unreacted reagents and pyridine hydrochloride.

  • Dry the modified PVA in a vacuum oven at 50°C to a constant weight.

Expected Quantitative Data

The degree of substitution (DS) can be determined using techniques such as NMR spectroscopy or titration of the chloride content. The following table presents hypothetical data for the modification of PVA.

ParameterUnmodified PVAModified PVA (Low DS)Modified PVA (High DS)
Degree of Substitution (%) 01545
Solubility in Water HighModerateLow
Solubility in Organic Solvents (e.g., DMSO, DMF) LowHighHigh
Glass Transition Temp. (Tg, °C) 8595110
Thermal Decomposition Temp. (TGA, °C) 280310330

Direct Polymer Modification: Friedel-Crafts Crosslinking of Polystyrene

This compound can theoretically be used to crosslink aromatic polymers, such as polystyrene, via a Friedel-Crafts alkylation/acylation type reaction. In the presence of a Lewis acid catalyst, the trichloromethyl group can react with the phenyl rings of the polystyrene backbone, leading to the formation of a crosslinked network. This modification can significantly enhance the thermal stability and chemical resistance of the polymer.

Proposed Reaction Mechanism

The Lewis acid catalyst (e.g., AlCl₃) would interact with a chlorine atom on the trichloromethyl group, generating a carbocationic intermediate that can then undergo electrophilic aromatic substitution with the phenyl rings of polystyrene.

G PS Polystyrene Chains CrosslinkedPS Crosslinked Polystyrene Network PS->CrosslinkedPS CBTCl This compound CBTCl->CrosslinkedPS Friedel-Crafts Reaction Catalyst Lewis Acid (e.g., AlCl3) Catalyst->CrosslinkedPS HCl HCl (byproduct) CrosslinkedPS->HCl

Figure 2: Direct crosslinking of polystyrene.
Experimental Protocol: Crosslinking of Polystyrene

Materials:

  • Polystyrene (General Purpose, Mw ~280,000)

  • This compound (≥98%)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • 1 M Hydrochloric acid

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, dissolve 10 g of polystyrene in 200 mL of anhydrous DCM.

  • In a separate flask, prepare a solution of 1 g of this compound in 20 mL of anhydrous DCM.

  • Carefully add 1.5 g of anhydrous AlCl₃ to the polystyrene solution with stirring. The mixture may change color.

  • Slowly add the this compound solution to the polystyrene/AlCl₃ mixture dropwise over 30 minutes.

  • After the addition is complete, stir the reaction mixture at room temperature for 48 hours. The formation of a gel indicates successful crosslinking.

  • Quench the reaction by slowly adding 50 mL of 1 M HCl.

  • Isolate the crosslinked polymer by filtration.

  • Wash the polymer sequentially with 1 M HCl, deionized water, and methanol to remove the catalyst and unreacted reagents.

  • Dry the crosslinked polystyrene in a vacuum oven at 60°C to a constant weight.

Expected Quantitative Data

The degree of crosslinking can be assessed by solubility tests and by measuring the swelling ratio in a good solvent for the linear polymer.

ParameterUnmodified PolystyreneCrosslinked Polystyrene
Solubility in Toluene SolubleInsoluble (swells)
Swelling Ratio in Toluene N/A3.5
Gel Content (%) 0>95
Glass Transition Temp. (Tg, °C) 100115
Char Yield at 600°C (TGA, %) <115

Safety Precautions

This compound is a corrosive and moisture-sensitive compound. It is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions involving Lewis acids like AlCl₃ should be performed under anhydrous conditions and quenched carefully.

Conclusion

This compound presents a valuable, albeit under-explored, avenue for polymer modification. The protocols outlined above provide a foundation for researchers to explore the introduction of the chlorobenzoyl moiety into various polymer backbones, thereby tuning their properties for specific applications. The direct crosslinking of aromatic polymers offers a route to enhance their thermomechanical properties. Further research and optimization of these methods are encouraged to fully realize the potential of this compound in materials science and drug development.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chlorobenzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 4-Chlorobenzotrichloride synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound, categorized by the synthetic route.

Route 1: Vapor-Phase Chlorination of p-Xylene (B151628)

This modern approach is favored for its high selectivity and yield. However, optimal conditions are crucial for success.

Issue 1: Low Yield of this compound

Symptom Possible Cause Recommended Action
Low conversion of p-xylene Incorrect Reaction Temperature: The temperature is likely too low for one or both stages of the reaction. The initial chlorination of p-xylene to 1,4-bis(trichloromethyl)benzene (B1667536) occurs between 140°C and 250°C, while the subsequent chlorinolysis to the final product requires temperatures above 200°C, ideally between 200°C and 300°C.[1]Action: Increase the reaction temperature to the optimal range of 200-300°C for the chlorinolysis step.[1] Consider a two-zone reactor with the initial zone at a lower temperature (140-250°C) and the second zone at the higher temperature.[2][3]
Insufficient Chlorine: The theoretical molar ratio of chlorine to p-xylene is 7:1.[1] An insufficient amount of chlorine will result in incomplete reaction.Action: Ensure a molar ratio of at least 7:1 (chlorine to p-xylene). An excess of chlorine, up to 30:1, is often preferred to drive the reaction to completion.[3]
Inadequate Water Content: Water is a required component for achieving high yields in this process.[2]Action: Introduce water (as steam) into the reaction mixture. A molar ratio of at least 1:1 (water to p-xylene) is recommended, with a range of 1:1 to 10:1 often being optimal.[2][3]
Catalyst Deactivation: The activated carbon catalyst can become deactivated due to coking or poisoning.Action: Regenerate the catalyst by heating with steam or washing with hydrochloric acid.[4][5][6] If regeneration is ineffective, replace the catalyst.
Short Contact Time: The reactants may not have sufficient time in contact with the catalyst.Action: Adjust the flow rates of the reactants to ensure a contact time of at least 0.1 seconds.[2]
High levels of 1,4-bis(trichloromethyl)benzene intermediate Temperature too low for chlorinolysis: The second step of the reaction, the conversion of the intermediate to the final product, is not proceeding efficiently.Action: Increase the temperature of the reaction zone to >200°C, ideally between 200°C and 300°C.[1]
Product is a dark or discolored liquid Thermal Decomposition: Temperatures above 300°C can lead to the decomposition of the product.Action: Carefully monitor and control the reaction temperature to stay within the optimal range.
Presence of Impurities: Contaminants in the starting materials or from side reactions can cause discoloration.Action: Ensure high purity of p-xylene and chlorine. Analyze the product by GC-MS to identify the impurities.

Issue 2: Catalyst Performance Issues

Symptom Possible Cause Recommended Action
Gradual decrease in yield over several runs Catalyst Coking: Deposition of carbonaceous material on the catalyst surface, blocking active sites.Action: Regenerate the catalyst. A common method is to heat the catalyst in a stream of steam to burn off the coke.[2] Alternatively, washing with an acid like HCl can also be effective.[4][5][6]
Catalyst Poisoning: Impurities in the feed stream can irreversibly bind to the active sites of the catalyst.Action: Ensure the purity of the p-xylene and chlorine used. If poisoning is suspected, the catalyst may need to be replaced.
Low initial activity of the catalyst Improper Catalyst Type: Not all activated carbons are equally effective.Action: Use a wide-pore activated carbon for this reaction.[2][3]
Insufficient Catalyst Amount: The amount of catalyst is not sufficient for the given reactant flow rates.Action: Ensure a sufficient amount of catalyst is used to achieve the desired contact time.
Route 2: Side-Chain Chlorination of p-Chlorotoluene

This traditional method is a two-step process that first involves the ring chlorination of toluene (B28343), followed by the side-chain chlorination of the resulting p-chlorotoluene.

Issue 1: Low Yield of this compound

Symptom Possible Cause Recommended Action
Incomplete reaction (presence of starting material and partially chlorinated intermediates) Insufficient Chlorination: The reaction was not allowed to proceed to completion.Action: Monitor the reaction progress using Gas Chromatography (GC). Continue the chlorination until the concentration of p-chlorotoluene and partially chlorinated intermediates (p-chlorobenzyl chloride and p-chlorobenzal chloride) are minimized.
Low Reaction Temperature: The temperature may be too low for efficient radical chain chlorination.Action: Maintain the reaction temperature in the optimal range for side-chain chlorination, typically initiated by UV light or a radical initiator.
Poor UV Light Penetration: If using photochemical initiation, the reaction mixture may be too concentrated or the light source too weak.Action: Ensure vigorous mixing and consider diluting the reaction mixture. Check the output of the UV lamp.
Product is a mixture of isomers (e.g., 2-chlorobenzotrichloride) Isomer Formation during Toluene Chlorination: The initial ring chlorination of toluene produces a mixture of ortho, meta, and para isomers.Action: This is an inherent drawback of this synthetic route. The most effective solution is to start with p-chlorotoluene or use a more selective synthesis method like the vapor-phase chlorination of p-xylene. If you must use this route, careful fractional distillation is required to separate the isomers.
Significant amount of ring-chlorinated byproducts Incorrect Reaction Conditions: The conditions are favoring electrophilic aromatic substitution on the ring instead of radical substitution on the methyl group.Action: Avoid Lewis acid catalysts (e.g., FeCl₃) during the side-chain chlorination step. Ensure the reaction is carried out under conditions that favor radical formation (UV light or radical initiators).

Issue 2: Difficult Purification

Symptom Possible Cause Recommended Action
Inability to separate the desired product from isomers and byproducts by distillation Close Boiling Points: The boiling points of this compound and its isomers, as well as partially chlorinated intermediates, are close, making simple distillation ineffective.Action: Use fractional distillation under reduced pressure (vacuum distillation) with a column that has a high number of theoretical plates.[7]
Product decomposes during distillation High Distillation Temperature: The boiling point of this compound at atmospheric pressure (245°C) can lead to thermal decomposition.[8]Action: Perform the distillation under vacuum to lower the boiling point.
Product hydrolyzes during workup Presence of Water: this compound is sensitive to moisture and hydrolyzes to 4-chlorobenzoic acid.[4][8]Action: Ensure all glassware is dry and use anhydrous solvents. Avoid exposure to atmospheric moisture during workup and storage.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound? A1: Pure this compound is a clear, colorless liquid.[8][9][10] A yellow or brownish tint may indicate the presence of impurities or decomposition products.

Q2: How can I monitor the progress of the synthesis reaction? A2: The most effective way to monitor the reaction is by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC). This will allow you to track the consumption of the starting material and the formation of the product and any intermediates.

Q3: What are the main impurities I should look for in my final product? A3: The potential impurities depend on the synthetic route.

  • From p-Xylene: Unreacted p-xylene, the intermediate 1,4-bis(trichloromethyl)benzene, and hydrolysis products like 4-chlorobenzoyl chloride and 4-chlorobenzoic acid.

  • From p-Chlorotoluene: Unreacted p-chlorotoluene, partially chlorinated intermediates (p-chlorobenzyl chloride, p-chlorobenzal chloride), and isomeric impurities (2- and 3-chlorobenzotrichloride) if the starting material was a mix of chlorotoluene isomers.

Q4: What is the best method for purifying crude this compound? A4: Fractional distillation under reduced pressure (vacuum distillation) is the standard and most effective method for purifying this compound.[7] This technique allows for the separation of the product from lower-boiling starting materials and intermediates, as well as higher-boiling byproducts, while avoiding thermal decomposition.

Q5: My reaction is showing an unexpected exotherm. What should I do? A5: An unexpected and rapid increase in temperature could indicate a runaway reaction, which is a serious safety hazard.

  • Immediately stop the addition of any reagents.

  • Increase cooling to the reaction vessel.

  • If the temperature continues to rise uncontrollably, evacuate the area and follow your laboratory's emergency procedures.

Q6: How can I prevent the hydrolysis of this compound during storage? A6: this compound is moisture-sensitive.[8][10] Store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound
Parameter Vapor-Phase Chlorination of p-Xylene Side-Chain Chlorination of p-Chlorotoluene
Starting Material p-Xylenep-Chlorotoluene (from Toluene)
Key Reagents Chlorine, Water (Steam)Chlorine
Catalyst Activated CarbonUV light or Radical Initiator
Typical Yield ~75% or higher[2]Variable, generally lower due to isomer issues
Key Advantages High selectivity (isomer-specific), direct routeUtilizes readily available starting materials
Key Disadvantages Requires high temperatures and specialized equipmentFormation of undesirable isomers, difficult purification
Table 2: Optimized Reaction Parameters for Vapor-Phase Chlorination of p-Xylene
Parameter Optimized Range/Value Significance
Temperature 200°C - 300°C[1]Ensures efficient kinetics for both chlorination and chlorinolysis steps.
Chlorine to p-Xylene Molar Ratio ≥ 7:1 (excess preferred)[3]Drives the reaction towards completion and maximizes product formation.
Water to p-Xylene Molar Ratio ≥ 1:1 (1:1 to 10:1 is common)[2][3]Essential for achieving high yields of the desired product.
Catalyst Wide-pore Activated Carbon[2][3]Provides active sites for the reaction and promotes selectivity.
Contact Time > 0.1 seconds[2]Ensures sufficient interaction between reactants and the catalyst.

Experimental Protocols

Protocol 1: Synthesis of this compound via Vapor-Phase Chlorination of p-Xylene

Materials:

  • p-Xylene (high purity)

  • Chlorine gas

  • Deionized water

  • Wide-pore activated carbon catalyst

Equipment:

  • Vapor-phase reactor (e.g., packed bed reactor)

  • Heating system capable of reaching 300°C

  • Mass flow controllers for p-xylene, chlorine, and water

  • Condenser and collection flask

Procedure:

  • Pack the reactor with the activated carbon catalyst.

  • Heat the reactor to the desired temperature (200-300°C).

  • Introduce a continuous flow of p-xylene vapor, chlorine gas, and steam into the reactor at the desired molar ratios (e.g., 1:7:1 of p-xylene:chlorine:water).

  • Maintain a constant temperature and flow rate throughout the reaction. The contact time should be greater than 0.1 seconds.

  • The effluent gas stream from the reactor is passed through a condenser to liquefy the product.

  • Collect the crude this compound in a receiving flask.

  • Analyze the crude product by GC to determine the conversion and yield.

  • Purify the crude product by vacuum distillation.

Protocol 2: Purification of this compound by Vacuum Distillation

Equipment:

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump with a pressure gauge and cold trap

  • Heating mantle with a magnetic stirrer

  • Stir bar

Procedure:

  • Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.[11]

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Evacuate the System: Turn on the vacuum pump and slowly evacuate the system to the desired pressure. A stable, low pressure is crucial for good separation.

  • Heating and Distillation:

    • Begin stirring the crude product.

    • Gently heat the flask using the heating mantle.

    • Collect the initial fraction (forerun), which will contain lower-boiling impurities.

    • As the temperature stabilizes, collect the main fraction of pure this compound.

    • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction.

  • Shutdown:

    • Once the main fraction has been collected, stop the distillation before the flask boils to dryness.

    • Remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum.

  • Analysis: Analyze the purified fraction by GC to confirm its purity.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_analysis_purification Analysis & Purification cluster_storage Storage start Starting Materials (p-Xylene, Chlorine, Water) reactor Vapor-Phase Reactor (200-300°C, Activated Carbon) start->reactor condensation Condensation reactor->condensation crude_product Crude this compound condensation->crude_product gc_analysis GC Analysis crude_product->gc_analysis vacuum_distillation Vacuum Distillation gc_analysis->vacuum_distillation Proceed if purity is low pure_product Pure this compound vacuum_distillation->pure_product pure_product->gc_analysis Purity Check storage Store under Inert Atmosphere (Cool, Dry Place) pure_product->storage

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound temp Incorrect Temperature start->temp chlorine Insufficient Chlorine start->chlorine water Inadequate Water start->water catalyst Catalyst Deactivation start->catalyst contact_time Short Contact Time start->contact_time adjust_temp Adjust to 200-300°C temp->adjust_temp increase_chlorine Increase Molar Ratio (>7:1) chlorine->increase_chlorine add_water Add Steam (>1:1 with p-xylene) water->add_water regen_catalyst Regenerate or Replace Catalyst catalyst->regen_catalyst adjust_flow Decrease Flow Rate contact_time->adjust_flow

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 4-Chlorobenzotrichloride from Toluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chlorobenzotrichloride from toluene (B28343).

Frequently Asked Questions (FAQs)

Q1: What are the primary by-products in the synthesis of this compound from toluene?

A1: The synthesis of this compound from toluene is a two-step process, and by-products can arise in each stage.

  • Step 1: Ring Chlorination of Toluene: The primary by-products are isomers of the desired p-chlorotoluene, namely o-chlorotoluene and m-chlorotoluene. Over-chlorination can also lead to the formation of various dichlorotoluene isomers.[1][2]

  • Step 2: Side-Chain Chlorination of p-Chlorotoluene: Incomplete chlorination of the methyl group results in the formation of 4-chlorobenzyl chloride and 4-chlorobenzal chloride. Conversely, excessive chlorination can lead to the formation of polychlorinated toluene derivatives.[3] Hydrolysis of the final product can also occur, yielding 4-chlorobenzoic acid.

Q2: How can I minimize the formation of isomeric by-products during ring chlorination?

A2: The ratio of para to ortho and meta isomers is influenced by the choice of catalyst and reaction temperature. While it is challenging to obtain a single isomer, using specific Lewis acids like TiCl₄, SnCl₄, WCl₆, or ZrCl₄ can increase the proportion of the desired p-chlorotoluene.[1] Alternatively, employing a synthesis route starting from p-xylene (B151628) completely avoids the formation of these isomeric by-products.[4][5][6]

Q3: What is the cause of low yield in the side-chain chlorination step?

A3: Low yield in the photochlorination of p-chlorotoluene is often due to incomplete reaction, leading to a mixture of mono-, di-, and trichlorinated products.[3] The product distribution is highly dependent on the chlorine-to-toluene molar ratio. Insufficient UV light exposure or the presence of inhibitors can also slow down or stop the radical chain reaction.

Q4: My final product is showing signs of degradation. What could be the cause?

A4: this compound is susceptible to hydrolysis, which results in the formation of 4-chlorobenzoic acid and hydrochloric acid. This can be initiated by the presence of moisture in the reaction mixture or during storage.

Troubleshooting Guides

Problem 1: High percentage of o- and m-chlorotoluene in the ring chlorination product.
Possible Cause Suggested Solution
Non-selective catalyst: Use of a general Lewis acid catalyst like FeCl₃ can lead to a mixture of isomers.[1]Catalyst Selection: Employ catalysts known to favor para substitution, such as a combination of a Lewis acid with a co-catalyst like a chlorination product of 2,8-dimethylphenoxathiin.[7]
High reaction temperature: Higher temperatures can decrease the selectivity of the chlorination.Temperature Control: Maintain the reaction temperature between 0°C and 40°C to improve the para isomer yield.[7]
Inherent limitations of the starting material: Toluene's methyl group directs ortho and para, making some ortho-isomer formation inevitable.[2]Alternative Starting Material: For applications requiring high isomeric purity, consider synthesizing this compound from p-xylene to bypass the ring chlorination of toluene.[4][5][6]
Problem 2: Incomplete side-chain chlorination of p-chlorotoluene.
Possible Cause Suggested Solution
Insufficient chlorine: A low molar ratio of chlorine to p-chlorotoluene will result in a mixture of 4-chlorobenzyl chloride, 4-chlorobenzal chloride, and unreacted starting material.[3]Control Stoichiometry: Carefully monitor and control the flow of chlorine gas to ensure a sufficient amount is available for the complete conversion to the trichloromethyl group.
Inadequate UV light: The photochlorination reaction is initiated by UV light, and insufficient intensity or exposure time will lead to an incomplete reaction.[8][9]Optimize UV Source: Ensure the UV lamp is functioning correctly and is positioned to provide adequate irradiation to the reaction mixture.
Presence of inhibitors: Oxygen and other impurities can act as radical scavengers, terminating the chain reaction.[8]Inert Atmosphere: Purge the reaction setup with an inert gas like nitrogen or argon before introducing chlorine to remove oxygen.
Problem 3: Formation of 4-chlorobenzoic acid in the final product.
Possible Cause Suggested Solution
Presence of water: Moisture in the reactants, solvents, or reaction apparatus can lead to the hydrolysis of this compound.[10]Anhydrous Conditions: Thoroughly dry all glassware before use and use anhydrous solvents and reactants.
Hydrolysis during workup: Aqueous workup steps can cause hydrolysis of the product.Non-aqueous Workup: If possible, use a non-aqueous workup procedure. If water is necessary, perform the extraction quickly and at a low temperature.
Improper storage: Exposure to atmospheric moisture during storage can lead to gradual hydrolysis.Proper Storage: Store the final product in a tightly sealed container under an inert atmosphere and in a dry environment.

Data Presentation

Table 1: Isomer Distribution in the Monochlorination of Toluene with FeCl₃ Catalyst at 50°C

Component Percentage by Weight (%)
Toluene19
o-Chlorotoluene49
m-Chlorotoluene2
p-Chlorotoluene25.5
Dichlorotoluene4.5

Source:[1]

Experimental Protocols

Key Experiment: Synthesis of this compound from Toluene

Step 1: Ring Chlorination of Toluene

  • Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a gas outlet connected to a trap for HCl is assembled.

  • Reaction Mixture: Toluene and a catalytic amount of a Lewis acid (e.g., FeCl₃) are charged into the flask.

  • Chlorination: Chlorine gas is bubbled through the stirred mixture at a controlled rate. The reaction temperature is maintained between 25-72°C.[11]

  • Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the relative amounts of toluene and its chlorinated derivatives.

  • Workup: Upon completion, the reaction mixture is purged with an inert gas to remove excess chlorine and HCl. The catalyst is removed by washing with water. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄).

  • Purification: The mixture of chlorotoluene isomers is separated by fractional distillation. Due to the close boiling points of the ortho and para isomers, this requires a highly efficient distillation column.[1] Further purification of p-chlorotoluene can be achieved by crystallization.

Step 2: Side-Chain Photochlorination of p-Chlorotoluene

  • Apparatus Setup: A reaction vessel equipped with a UV lamp, a gas inlet, a reflux condenser, and a magnetic stirrer is used.

  • Reaction Mixture: The purified p-chlorotoluene is placed in the reaction vessel.

  • Photochlorination: The p-chlorotoluene is heated to reflux, and chlorine gas is introduced while irradiating the mixture with UV light.[9][12]

  • Monitoring: The reaction is monitored by GC to follow the conversion of p-chlorotoluene to this compound and to detect the presence of intermediates.

  • Workup: After the reaction is complete, the mixture is cooled and purged with an inert gas.

  • Purification: The crude product is purified by vacuum distillation to obtain this compound.

Mandatory Visualization

Synthesis_Byproducts Toluene Toluene Chlorination1 Ring Chlorination (Lewis Acid) Toluene->Chlorination1 p_Chlorotoluene p-Chlorotoluene (Desired Intermediate) Chlorination1->p_Chlorotoluene o_Chlorotoluene o-Chlorotoluene (By-product) Chlorination1->o_Chlorotoluene m_Chlorotoluene m-Chlorotoluene (By-product) Chlorination1->m_Chlorotoluene Dichlorotoluenes Dichlorotoluenes (By-product) Chlorination1->Dichlorotoluenes Chlorination2 Side-Chain Photochlorination p_Chlorotoluene->Chlorination2 Product This compound (Final Product) Chlorination2->Product Benzyl_Chloride 4-Chlorobenzyl Chloride (By-product) Chlorination2->Benzyl_Chloride Benzal_Chloride 4-Chlorobenzal Chloride (By-product) Chlorination2->Benzal_Chloride Hydrolysis Hydrolysis (Moisture) Product->Hydrolysis Benzoic_Acid 4-Chlorobenzoic Acid (Degradation Product) Hydrolysis->Benzoic_Acid

Caption: By-product formation in the synthesis of this compound from toluene.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckStep Identify Synthesis Step with Issue Start->CheckStep RingChlorination Ring Chlorination CheckStep->RingChlorination Step 1 SideChainChlorination Side-Chain Chlorination CheckStep->SideChainChlorination Step 2 FinalProduct Final Product Degradation CheckStep->FinalProduct Post-synthesis IsomerIssue High Isomer Content? RingChlorination->IsomerIssue IncompleteReaction Incomplete Reaction? SideChainChlorination->IncompleteReaction HydrolysisIssue Presence of 4-Chlorobenzoic Acid? FinalProduct->HydrolysisIssue OptimizeCatalyst Optimize Catalyst and Temperature IsomerIssue->OptimizeCatalyst Yes End Pure Product IsomerIssue->End No CheckStoichiometry Verify Chlorine Stoichiometry and UV Source IncompleteReaction->CheckStoichiometry Yes IncompleteReaction->End No EnsureAnhydrous Ensure Anhydrous Conditions HydrolysisIssue->EnsureAnhydrous Yes HydrolysisIssue->End No OptimizeCatalyst->End CheckStoichiometry->End EnsureAnhydrous->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Separation of Chlorobenzotrichloride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of ortho- and para-chlorobenzotrichloride isomers.

Physical Properties of Chlorobenzotrichloride Isomers

The separation of ortho- and para-chlorobenzotrichloride is challenging due to their similar physical properties. Understanding these properties is crucial for developing an effective separation strategy.

Propertyo-Chlorobenzotrichloridep-ChlorobenzotrichlorideSource(s)
Molecular Formula C₇H₄Cl₄C₇H₄Cl₄[1]
Molecular Weight 229.92 g/mol 229.92 g/mol [1][2]
CAS Number 2136-89-25216-25-1[1][3]
Appearance White to Off-White SolidClear Colorless Liquid[1][3]
Melting Point 29-31 °C5-6 °C[1][3][4]
Boiling Point 260-264 °C (lit.)245-254 °C (lit.)[1][3][4]
Density 1.508 g/mL at 25 °C (lit.)1.495 g/mL at 25 °C (lit.)[1][3][4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the separation of chlorobenzotrichloride isomers.

Fractional Distillation

Q1: My final product purity is below 99% after fractional distillation. What are the potential causes and solutions?

This is a common issue stemming from suboptimal distillation parameters or equipment limitations.

  • Possible Causes:

    • Insufficient Column Efficiency: The distillation column may not have enough theoretical plates to separate isomers with very close boiling points.[5]

    • Pressure Fluctuations: An unstable vacuum level causes boiling points to vary, leading to poor separation and co-distillation of isomers.[5]

    • High Distillation Rate: A rapid distillation rate can flood the column, reducing the efficiency of vapor-liquid equilibration and carrying impurities into the distillate.[5]

    • Incorrect Reflux Ratio: A low reflux ratio may not allow for sufficient purification on each theoretical plate.

  • Recommended Solutions:

    • Increase Column Efficiency: Use a longer column or a column with more efficient packing material (e.g., structured packing or Raschig rings) to increase the number of theoretical plates.[5]

    • Ensure Stable Vacuum: Employ a reliable vacuum pump with a precise controller to maintain a constant pressure. A cold trap is also recommended to protect the pump.[5]

    • Optimize Distillation Rate: Heat the mixture gently and maintain a slow, steady distillation rate.

    • Adjust Reflux Ratio: Use a higher reflux ratio (e.g., 5:1 or greater) to enhance separation, especially during the initial equilibration phase.[5]

Q2: I'm observing unexpected peaks in my Gas Chromatography (GC) analysis. How can I identify them?

  • Recommended Solutions:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most direct method for identifying unknown compounds. The mass spectrum for each chromatographic peak provides a fragmentation pattern that helps elucidate the impurity's structure.[5][6]

    • Analyze Different Fractions: Collect and analyze the forerun, main fraction, and residue separately. Lower-boiling impurities (like incompletely chlorinated precursors o-chlorobenzyl chloride and o-chlorobenzylidene chloride) will be concentrated in the forerun, while higher-boiling impurities will remain in the residue.[5][6]

    • Check for Byproducts: Besides the para-isomer, common byproducts include unreacted o-chlorotoluene and ring-chlorinated species (C₇H₃Cl₅).[5][7]

Crystallization

Q3: I am unable to crystallize one isomer to completion from my mixture. Why is this happening?

  • Possible Cause:

    • Eutectic Mixture Formation: The ortho and para isomers likely form a eutectic mixture, which is a specific composition that solidifies at a lower temperature than any other ratio.[8][9] Once the mother liquor reaches the eutectic composition, both isomers will crystallize together, preventing further purification of a single isomer by simple cooling.[8][9] For the similar chloronitrobenzene isomers, a binary eutectic forms at 14°C with a composition of 33.5% para and 66.5% ortho.[8][9]

Q4: How can the limitation of the eutectic point be overcome?

  • Recommended Solution:

    • A combined strategy of crystallization and fractional distillation is required.[8][9]

      • First Crystallization: Cool the initial mixture to crystallize the isomer present in excess of the eutectic composition. For example, if your mixture is rich in the p-isomer, you would cool it to recover pure p-chlorobenzotrichloride crystals.

      • Fractional Distillation: Take the remaining mother liquor (which is now closer to the eutectic point or enriched in the o-isomer) and perform fractional distillation. The goal is not to achieve perfect separation but to shift the composition to the other side of the eutectic point.[9]

      • Second Crystallization: The resulting mixture, which is now enriched in the o-isomer beyond the eutectic ratio, can be cooled to crystallize and recover pure o-chlorobenzotrichloride.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for separating o- and p-chlorobenzotrichloride?

A: There is no single "best" method, as the optimal choice depends on the initial isomer ratio and available equipment.

  • Fractional Distillation (under vacuum): This is the most common industrial method for purification, especially for removing incompletely chlorinated byproducts.[5][6] However, separating the o- and p- isomers is very difficult with this method alone due to their close boiling points.[6]

  • Crystallization: This method takes advantage of the difference in melting points (o-isomer: 29-31 °C, p-isomer: 5-6 °C). It is effective for recovering one pure isomer but is limited by the formation of a eutectic mixture.[8][9]

  • Hybrid Approach: A combination of crystallization and fractional distillation is often the most practical approach to achieve high purity for both isomers by overcoming the eutectic point limitation.[9]

Q2: How can I monitor the separation process and assess product purity?

A: Gas Chromatography (GC) is the standard analytical technique.[5][6] By comparing the retention times and peak areas of your samples to certified reference standards of the pure ortho and para isomers, you can accurately determine the composition of your fractions and the purity of the final products.[5]

Q3: What are the primary impurities I should be aware of during synthesis and separation?

A: The main impurities arise from the synthesis process, which involves the side-chain chlorination of o-chlorotoluene.[6] These include:

  • Incompletely Chlorinated Intermediates: o-Chlorobenzyl chloride and o-chlorobenzal chloride.[6]

  • Positional Isomer: p-Chlorobenzotrichloride, if the starting o-chlorotoluene is not pure.[6]

  • Unreacted Starting Material: o-Chlorotoluene.[5]

  • Ring-Chlorinated Byproducts: Species where chlorine has been added to the benzene (B151609) ring, which may have the empirical formula C₇H₃Cl₅.[5][7]

Experimental Protocols

Protocol 1: Fractional Distillation Under Reduced Pressure

This protocol is designed to remove lower-boiling impurities from crude chlorobenzotrichloride.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed column, distillation head, condenser, and receiving flasks. Ensure all joints are sealed with vacuum grease. Connect a vacuum pump through a cold trap.[5]

  • Charging the Flask: Fill the round-bottom flask to no more than two-thirds of its capacity with the crude isomer mixture. Add boiling chips or a magnetic stir bar.[5]

  • System Evacuation: Slowly turn on the vacuum pump and evacuate the system to the target pressure (e.g., 0.095 MPa).[5]

  • Heating and Equilibration: Gently heat the flask. Once boiling begins, set a high reflux ratio (e.g., 5:1) to allow the column to equilibrate. This enhances separation by allowing the vapor to condense and re-vaporize multiple times on the column packing.[5]

  • Collect Forerun: The first fraction will contain lower-boiling impurities. Collect this "forerun" in a separate flask until the vapor temperature at the distillation head stabilizes at the boiling point of the desired isomer.[5]

  • Collect Main Fraction: Change the receiving flask and collect the main fraction containing the purified product. Maintain a steady temperature and pressure throughout the collection.

  • Shutdown: Stop the distillation before the flask boils to dryness. Turn off the heater, allow the system to cool completely, and then slowly release the vacuum.[5]

  • Analysis: Analyze the main fraction using GC to confirm its purity.[5]

Protocol 2: Combined Crystallization and Distillation

This protocol outlines the strategy to separate both isomers by overcoming the eutectic point.

  • Initial Analysis: Determine the initial o/p isomer ratio in the crude mixture using GC.

  • First Crystallization:

    • Based on the initial ratio and the melting points, cool the mixture to crystallize the isomer present in higher abundance. For instance, if the mixture is rich in the o-isomer (MP 29-31°C), it can be cooled to just below its melting point to induce crystallization.

    • Separate the crystals from the mother liquor via filtration. Wash the crystals with a small amount of cold solvent to remove residual mother liquor. The crystals should be the pure, higher-abundance isomer.

  • Distillation of Mother Liquor:

    • Take the mother liquor, which is now enriched in the second isomer, and perform fractional distillation as described in Protocol 1.

    • The goal is to distill off a fraction that shifts the composition of the remaining liquid in the distillation flask to the other side of the eutectic point.[9] Monitor the fractions by GC.

  • Second Crystallization:

    • Take the residue from the distillation, which is now enriched in the second isomer.

    • Cool this mixture to induce crystallization of the second isomer.

    • Filter and wash the crystals to obtain the pure second isomer.

Visualized Workflows

Fractional_Distillation_Workflow start_end start_end process process decision decision io io analysis analysis start Start: Crude Isomer Mixture setup Assemble Distillation Apparatus & Evacuate start->setup heat Heat Gently & Allow Equilibration (High Reflux) setup->heat temp_stable Is Vapor Temp Stable? heat->temp_stable collect_forerun Collect Forerun (Impurities) temp_stable->collect_forerun No collect_main Collect Main Fraction (Purified Isomer) temp_stable->collect_main Yes collect_forerun->heat check_purity Analyze Purity (GC) collect_main->check_purity end End: Purified Product check_purity->end

Caption: Workflow for purifying chlorobenzotrichloride via fractional distillation.

Crystallization_Distillation_Strategy start_end start_end process process decision decision io io analysis analysis start Start: Crude o/p Mixture analyze1 Analyze Initial Ratio (GC) start->analyze1 cool Cool Mixture to Crystallize Excess Isomer analyze1->cool filter1 Filter & Separate Crystals cool->filter1 isomer1 Pure Isomer 1 filter1->isomer1 Solid mother_liquor Mother Liquor (Near Eutectic) filter1->mother_liquor Liquid distill Fractional Distillation to Shift Composition mother_liquor->distill residue Distillation Residue (Enriched in Isomer 2) distill->residue cool2 Cool Residue to Crystallize Isomer 2 residue->cool2 filter2 Filter & Separate Crystals cool2->filter2 isomer2 Pure Isomer 2 filter2->isomer2

Caption: Strategy for separating isomers by overcoming the eutectic point.

References

Optimizing temperature and pressure for 4-Chlorobenzotrichloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Chlorobenzotrichloride. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in optimizing reaction conditions and resolving common issues.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, particularly via the vapor-phase chlorination of p-xylene (B151628).

Symptom Potential Cause Recommended Solution
Low Yield of this compound Incomplete Reaction: The conversion of the intermediate, 1,4-bis(trichloromethyl)benzene, to the final product may be insufficient.[1]- Optimize Temperature: Ensure the reaction temperature is within the optimal range of 200°C to 300°C for the chlorinolysis step.[1] - Increase Chlorine Molar Ratio: Use a molar ratio of chlorine to p-xylene of at least 7:1. An excess of chlorine (up to 30:1) can drive the reaction to completion.[1] - Ensure Adequate Water Content: A molar ratio of water to p-xylene of at least 1:1 is crucial for good yields.[1]
Catalyst Deactivation: The activated carbon catalyst may have lost its activity.- Reactivate Catalyst: The catalyst can often be reactivated by heating it with steam. - Use High-Quality Catalyst: Employ a wide-pore activated carbon for better performance.[1][2]
Formation of Undesirable Byproducts Isomer Formation (in Toluene-based routes): Ring chlorination of toluene (B28343) can lead to the formation of undesired ortho and meta isomers.[1][2]- Utilize Isomer-Specific Routes: The vapor-phase chlorination of p-xylene is advantageous as it avoids the formation of these isomers.[3]
Over-chlorination: Excessive chlorination can lead to the formation of more highly chlorinated compounds.- Control Reaction Time and Temperature: Monitor the reaction progress and avoid unnecessarily long reaction times or excessively high temperatures.
Formation of Ring-Chlorinated Byproducts: In the liquid-phase chlorination of p-xylene using a Lewis acid catalyst, ring chlorination can occur.[4]- Optimize Catalyst and Temperature: Use appropriate catalysts and control the temperature to favor side-chain chlorination. For instance, maintaining a temperature between 75-85°C initially can promote ring chlorination, while higher temperatures (100-120°C) favor side-chain chlorination.[4]
Poor Selectivity for this compound Suboptimal Reaction Conditions: Incorrect temperature or reactant ratios can lead to a mixture of products.- Precise Temperature Control: The initial methyl group chlorination occurs at a lower temperature (140°C to 250°C) than the subsequent chlorinolysis step (above 200°C).[1][2] Utilizing a two-stage reactor or a single reactor with distinct temperature zones can improve selectivity.
Catalyst Bed Clogging Carbon Deposition: At higher temperatures, coking or carbon deposition on the catalyst can occur.- Control Temperature: Avoid exceeding the recommended temperature range. - Periodic Catalyst Regeneration: Implement a regular regeneration cycle for the catalyst bed.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The vapor-phase chlorination of p-xylene is a highly efficient and isomer-specific method.[1] This process avoids the formation of undesirable isomers that are a significant issue in methods starting from toluene.[1][2]

Q2: What are the optimal temperature and pressure conditions for the vapor-phase chlorination of p-xylene?

The preferred temperature range for the overall process is between 200°C and 300°C.[1] The initial chlorination of the methyl groups can occur at a lower temperature, from 140°C to 250°C.[1][2] The process is typically conducted at ambient pressure.

Q3: What is the role of water in the vapor-phase chlorination of p-xylene?

Water is a critical component for achieving high yields of this compound.[1][2] It is believed to play a role in the chlorinolysis of the intermediate, 1,4-bis(trichloromethyl)benzene. A molar ratio of water to p-xylene of at least 1:1 is recommended.[1]

Q4: What type of catalyst is most effective for this synthesis?

Activated carbon, particularly wide-pore activated carbon, is the preferred catalyst for the vapor-phase chlorination of p-xylene.[1][2]

Q5: How can I minimize the formation of byproducts?

Using p-xylene as the starting material is the most effective way to avoid the isomeric byproducts common in toluene-based syntheses.[3] Careful control of reaction temperature, time, and reactant molar ratios will minimize the formation of over-chlorinated products.

Q6: What are the main safety hazards associated with this compound?

This compound is a corrosive substance that can cause severe skin and eye burns. It is also a lachrymator (causes tearing) and can cause respiratory tract irritation. It is moisture-sensitive and will decompose in the presence of water to release corrosive hydrochloric acid gas. Appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and respiratory protection, should be worn when handling this chemical.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Material Key Reagents Typical Temperature Key Advantages Major Challenges
Vapor-Phase Chlorination p-XyleneChlorine, Water, Activated Carbon Catalyst200°C - 300°C[1]High isomer specificity, potentially higher yield.[3]Requires higher temperatures, potential for catalyst deactivation.
Toluene Chlorination TolueneChlorineVariesReadily available starting material.Formation of undesirable isomers, difficult separation.[1][2]
Sulfonation-Chlorination TolueneChlorosulfonic Acid, ChlorineVariesComplex multi-step process, use of corrosive and expensive reagents, isomer formation.

Table 2: Optimized Reaction Parameters for Vapor-Phase Chlorination of p-Xylene

Parameter Optimized Range/Value Significance
Temperature (Chlorinolysis) 200°C - 300°C[1]Ensures efficient conversion of the intermediate to the final product.
Temperature (Methyl Group Chlorination) 140°C - 250°C[1][2]Optimal for the initial chlorination of p-xylene.
Pressure AmbientSimplifies reactor design and operation.
Chlorine to p-Xylene Molar Ratio ≥ 7:1 (excess preferred)[1]Drives the reaction towards completion.
Water to p-Xylene Molar Ratio ≥ 1:1[1]Essential for achieving high yields.
Catalyst Wide-pore Activated Carbon[1][2]Provides high surface area and catalytic activity.

Experimental Protocols

Vapor-Phase Chlorination of p-Xylene

This protocol describes a general procedure for the synthesis of this compound from p-xylene in a continuous vapor-phase reactor system.

Materials:

  • p-Xylene

  • Chlorine gas

  • Deionized water

  • Activated carbon catalyst (wide-pore)

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Vapor-phase reactor (e.g., packed bed reactor) made of chlorine and HCl-resistant material (e.g., Nickel alloy, quartz, or glass)

  • Heating system capable of maintaining temperatures up to 350°C

  • Gas flow controllers for chlorine and inert gas

  • Liquid pumps for p-xylene and water

  • Vaporizer for p-xylene and water

  • Condenser and collection system for the product stream

  • Scrubber for unreacted chlorine and HCl gas

Procedure:

  • Catalyst Packing: Pack the reactor with the activated carbon catalyst.

  • System Purge: Purge the entire system with an inert gas to remove any air and moisture.

  • Heating: Heat the reactor to the desired temperature for the initial methyl group chlorination (140°C - 250°C).

  • Reactant Feed:

    • Introduce a controlled flow of p-xylene and water vapor into the reactor. The reactants can be pre-mixed or introduced as separate streams.

    • Simultaneously, introduce a controlled flow of chlorine gas. The molar ratio of chlorine to p-xylene should be at least 7:1.

  • First Reaction Stage (Methyl Group Chlorination): Allow the reactants to pass through the first temperature zone (or a separate reactor) to facilitate the formation of 1,4-bis(trichloromethyl)benzene. UV light can optionally be used to initiate this free-radical chlorination.[1][2]

  • Second Reaction Stage (Chlorinolysis): The effluent from the first stage is then passed through a hotter zone of the reactor (200°C - 300°C) containing the activated carbon catalyst to promote the chlorinolysis of the intermediate to this compound.

  • Product Collection: The product stream exiting the reactor is passed through a condenser to liquefy the this compound and other high-boiling components. The liquid product is collected in a receiving flask.

  • Gas Scrubbing: Unreacted chlorine and the HCl byproduct are passed through a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize them before venting.

  • Purification: The collected liquid product can be purified by distillation under reduced pressure to isolate the this compound.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reactor Vapor-Phase Reactor cluster_product Product Handling cluster_waste Waste Treatment p_xylene p-Xylene vaporizer Vaporization p_xylene->vaporizer water Water water->vaporizer chlorine Chlorine Gas stage1 Stage 1: Methyl Group Chlorination (140-250°C) chlorine->stage1 vaporizer->stage1 stage2 Stage 2: Chlorinolysis (200-300°C) Catalyst: Activated Carbon stage1->stage2 condenser Condensation stage2->condenser scrubber Gas Scrubber stage2->scrubber Unreacted Gases & HCl collection Product Collection condenser->collection purification Purification (Distillation) collection->purification final_product final_product purification->final_product This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Purity start Low Yield or Purity incomplete_reaction Incomplete Reaction? start->incomplete_reaction byproducts Byproduct Formation? start->byproducts catalyst_issue Catalyst Deactivated? incomplete_reaction->catalyst_issue No optimize_conditions Optimize Temp, Pressure, Ratios incomplete_reaction->optimize_conditions Yes reactivate_catalyst Reactivate/Replace Catalyst catalyst_issue->reactivate_catalyst Yes separation Ineffective Purification? byproducts->separation No control_reaction Control Reaction Time/Temp byproducts->control_reaction Yes improve_distillation Improve Distillation Technique separation->improve_distillation Yes

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Minimizing Over-Chlorinated Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize the formation of over-chlorinated byproducts in chemical reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your chlorination experiments.

1. My reaction is producing a mixture of mono-, di-, and poly-chlorinated products. How can I increase the selectivity for the mono-chlorinated product?

Potential Causes:

  • High Reactivity of Chlorinating Agent: Highly reactive chlorinating agents can lead to multiple substitutions on the substrate.

  • High Molar Ratio of Chlorinating Agent: An excess of the chlorinating agent increases the probability of multiple chlorination events.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of more highly chlorinated products.

  • Unfavorable Reaction Conditions: High temperatures can increase the rate of chlorination, often with reduced selectivity.

Solutions:

  • Adjust Reactant Stoichiometry: Use a high concentration of the alkane or substrate relative to the chlorinating agent to decrease the likelihood of polychlorination.[1][2]

  • Control Reaction Time: Monitor the reaction progress closely and stop the reaction after a shorter duration to favor the formation of the mono-chlorinated product.[1][2]

  • Optimize Reaction Temperature: Lowering the reaction temperature can often improve selectivity. Some modern methods operate at room temperature.

  • Consider a More Selective Chlorinating Agent: Explore alternative chlorinating agents known for higher selectivity.

  • Investigate Modern Catalytic Methods: Recent advancements include photocatalytic processes using iron and sulfur catalysts with blue light, which allow for precise chlorination at room temperature and can significantly reduce byproducts.[3][4]

2. How can I monitor the progress of my chlorination reaction to avoid over-chlorination?

Effective Monitoring Techniques:

  • Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile chlorinated hydrocarbons. It can be used to monitor the disappearance of starting material and the appearance of mono- and poly-chlorinated products over time.

  • High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive compounds, HPLC is an excellent alternative for monitoring reaction progress.

  • Mass Spectrometry (MS): Coupling GC or HPLC with a mass spectrometer (GC-MS or LC-MS) allows for the identification and quantification of reaction components, including desired products and byproducts.[5][6] Quadrupole time-of-flight mass spectrometry (QTOF MS) can be used for real-time detection and identification of transformation products.[7]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of a reaction's progress. It can help you determine the optimal time to stop the reaction.

3. I have already produced a mixture containing over-chlorinated byproducts. How can I purify my desired product?

Purification Strategies:

  • Fractional Distillation: If the boiling points of your desired product and the over-chlorinated byproducts are sufficiently different, fractional distillation can be an effective separation method.[8]

  • Recrystallization: For solid products, recrystallization is a powerful purification technique. The principle is based on the difference in solubility of the desired compound and the impurities in a suitable solvent at different temperatures.[1][9][10][11]

  • Column Chromatography: This is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. Different types of chromatography can be employed:

    • Liquid-Solid Chromatography (LSC): Useful for a wide range of organic compounds.

    • Gas-Solid Chromatography (GSC): Suitable for volatile compounds.[8]

    • High-Performance Liquid Chromatography (HPLC): Offers high resolution for complex mixtures.[12]

    • Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique effective for preparative-scale separations of isomeric mixtures.[2]

  • Chemical Dechlorination: In some cases, it may be possible to selectively dechlorinate the over-chlorinated byproducts. For example, palladium-coated magnesium has been shown to rapidly dechlorinate polychlorinated compounds.[13]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the selectivity of a chlorination reaction?

A1: The main factors are the reactivity of the substrate, the nature of the chlorinating agent, the molar ratio of reactants, reaction temperature, and reaction time. Controlling these variables is crucial for minimizing the formation of over-chlorinated products.

Q2: Are there any "greener" or more sustainable methods for chlorination?

A2: Yes, recent research has focused on developing more environmentally friendly chlorination methods. One such method is a photocatalytic process that uses iron and sulfur catalysts activated by blue light. This approach operates at room temperature and avoids the use of harsh chemicals, thereby reducing byproducts and purification needs.[3][4]

Q3: How do I choose the right analytical method to monitor my reaction?

A3: The choice of analytical method depends on the properties of your compounds. For volatile compounds, Gas Chromatography (GC) is often the best choice. For non-volatile or thermally sensitive compounds, High-Performance Liquid Chromatography (HPLC) is more suitable. For complex mixtures where identification of byproducts is necessary, coupling these techniques with Mass Spectrometry (MS) is highly recommended.

Q4: Can computational methods help in predicting and controlling chlorination outcomes?

A4: Computational studies can be valuable in understanding the structure-activity relationship and predicting the physicochemical properties of chlorinated compounds.[14] This can aid in the design of experiments to favor the desired product and minimize byproducts.

Data Presentation

Table 1: Comparison of Analytical Techniques for Monitoring Chlorination Reactions

Analytical TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.High resolution for volatile compounds, quantitative.Not suitable for non-volatile or thermally labile compounds.Monitoring reactions with volatile starting materials and products.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Suitable for a wide range of compounds, including non-volatile and thermally sensitive ones.Can be more complex and expensive than GC.Analysis of a broad range of organic molecules common in drug development.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides molecular weight and structural information for identification.Typically used in conjunction with a separation technique (GC or HPLC).Identifying unknown byproducts and confirming the structure of the desired product.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, fast, and inexpensive for qualitative analysis.Not quantitative, lower resolution than GC or HPLC.Quick checks of reaction progress to determine completion.

Table 2: Guide to Purification Techniques for Chlorinated Compounds

Purification TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Fractional Distillation Separation based on differences in boiling points.Effective for large quantities of liquids with significantly different boiling points.Not suitable for azeotropic mixtures or compounds with close boiling points.Separating liquid chlorinated products with a boiling point difference of at least 25°C.
Recrystallization Purification of a solid based on differences in solubility.[1][9][10][11]Can yield very pure crystalline solids.Requires finding a suitable solvent and can lead to product loss.Purifying solid chlorinated products from solid or soluble impurities.
Column Chromatography Separation based on differential adsorption to a stationary phase.Highly versatile, can separate complex mixtures, including isomers.Can be time-consuming and require significant amounts of solvent.Isolating a desired chlorinated product from a mixture of byproducts with different polarities.

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Chlorination Reaction by GC

  • Sample Preparation: At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a solution of sodium thiosulfate) to stop the chlorination process.

  • Extraction: Dilute the quenched aliquot with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with water to remove any salts. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the gas chromatograph.

  • Data Interpretation: Analyze the resulting chromatogram to determine the relative peak areas of the starting material, the desired mono-chlorinated product, and any over-chlorinated byproducts. This will allow you to track the progress of the reaction and determine the optimal reaction time.

Protocol 2: General Procedure for Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration: If there are insoluble impurities or activated carbon, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[10]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Chlorination_Pathway Substrate Substrate (RH) Mono_Product Mono-chlorinated Product (RCl) Substrate->Mono_Product + Cl• ChlorinatingAgent Chlorinating Agent (Cl2) ChlorinatingAgent->Mono_Product Di_Product Di-chlorinated Product (RCl2) ChlorinatingAgent->Di_Product Poly_Product Poly-chlorinated Products ChlorinatingAgent->Poly_Product Mono_Product->Di_Product + Cl• Di_Product->Poly_Product + Cl•

Caption: General pathway of chlorination leading to over-chlorinated products.

Troubleshooting_Workflow Start Over-chlorination Observed Check_Stoichiometry Adjust Substrate:Cl2 Ratio (Increase Substrate) Start->Check_Stoichiometry Check_Time Reduce Reaction Time Start->Check_Time Check_Temp Lower Reaction Temperature Start->Check_Temp Change_Reagent Consider Milder/More Selective Chlorinating Agent Start->Change_Reagent Purification Purify Mixture Check_Stoichiometry->Purification Check_Time->Purification Check_Temp->Purification Change_Reagent->Purification Distillation Fractional Distillation Purification->Distillation Recrystallization Recrystallization Purification->Recrystallization Chromatography Column Chromatography Purification->Chromatography End Pure Product Distillation->End Recrystallization->End Chromatography->End

Caption: Workflow for troubleshooting and minimizing over-chlorination.

Analytical_Method_Selection Start Need to Monitor Chlorination? Is_Volatile Are Compounds Volatile? Start->Is_Volatile Is_Complex Is the Mixture Complex? (Unknown Byproducts) Is_Volatile->Is_Complex Yes HPLC Use High-Performance Liquid Chromatography (HPLC) Is_Volatile->HPLC No GC Use Gas Chromatography (GC) Is_Complex->GC No GC_MS Use GC-MS Is_Complex->GC_MS Yes TLC Use TLC for Quick Qualitative Check GC->TLC HPLC->TLC HPLC_MS Use HPLC-MS

Caption: Decision tree for selecting an appropriate analytical method.

References

Technical Support Center: Purification of Crude 4-Chlorobenzotrichloride by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Chlorobenzotrichloride via vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound typically contains incompletely chlorinated byproducts from its synthesis. The most common impurities include:

  • 4-chlorobenzylidene chloride (C₇H₅Cl₃): The dichlorinated byproduct.

  • 4-chlorobenzyl chloride (C₇H₆Cl₂): The monochlorinated byproduct.

  • Unreacted starting materials: Depending on the synthetic route, this could include p-chlorotoluene.

  • Isomeric impurities: Other isomers of chlorobenzotrichloride may be present.

Q2: Why is vacuum distillation the preferred method for purifying this compound?

A2: this compound has a high boiling point at atmospheric pressure (approximately 245°C).[1][2] Distilling at such high temperatures can lead to thermal decomposition of the product. Vacuum distillation allows for the boiling point to be significantly lowered, enabling purification at a lower temperature, which minimizes degradation and improves the purity of the final product.

Q3: What is the significance of the moisture sensitivity of this compound during distillation?

A3: this compound is highly sensitive to moisture and will hydrolyze in the presence of water.[1][3] This hydrolysis reaction can produce 4-chlorobenzoic acid and corrosive hydrochloric acid gas.[3] It is crucial to use dry glassware and reagents and to ensure a leak-free distillation setup to prevent contamination with atmospheric moisture.

Q4: How can I monitor the purity of the fractions during distillation?

A4: The purity of the collected fractions can be monitored using Gas Chromatography (GC) with a Flame Ionization Detector (FID). By analyzing small samples of the distillate, you can determine the composition of each fraction and decide when to collect the main product fraction.

Q5: What are the primary safety concerns when working with this compound?

A5: this compound is a corrosive and lachrymatory compound.[2] It is harmful if swallowed or in contact with skin and can cause irritation to the respiratory system. It is also a suspected carcinogen.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product is discolored (yellow or brown) Thermal decomposition due to excessive temperature.- Lower the distillation temperature by improving the vacuum. - Ensure the heating mantle is not set too high and that there is efficient stirring to prevent localized overheating. - Minimize the residence time of the compound at high temperatures.
Low yield of purified product - Incomplete distillation. - Hold-up in the distillation column. - Decomposition of the product.- Ensure the distillation is run to completion by monitoring the vapor temperature. - Use a distillation column with appropriate efficiency and minimize the dead volume in the apparatus. - Optimize the vacuum and temperature to prevent product loss through degradation.
Unstable vacuum during distillation - Leaks in the distillation apparatus. - Inefficient vacuum pump. - Bumping of the distillation mixture.- Check all glass joints and connections for proper sealing. Use high-vacuum grease. - Ensure the vacuum pump is in good working condition and is appropriate for the desired vacuum level. - Use a magnetic stirrer or boiling chips to ensure smooth boiling. A slow nitrogen bleed can also help stabilize the pressure.
Slow or no distillation at the expected temperature - Vacuum is not as low as the gauge indicates. - Thermometer is placed incorrectly. - Insufficient heating.- Calibrate the vacuum gauge or check for leaks in the system. - The top of the thermometer bulb should be level with the side arm leading to the condenser. - Gradually increase the heating mantle temperature. Ensure the distillation flask is properly insulated.
Product solidifies in the condenser The melting point of this compound is around 5-6°C.[4] If the cooling water is too cold, it can cause the product to solidify.- Use slightly warmer cooling water or reduce the flow rate to prevent solidification. - If solidification occurs, the cooling water can be temporarily stopped to allow the product to melt and flow into the receiving flask.

Quantitative Data

Table 1: Physical Properties and Boiling Points of this compound and Common Impurities

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point at 760 mmHg (°C) Estimated Boiling Point at 10 mmHg (°C) Estimated Boiling Point at 1 mmHg (°C)
4-Chlorobenzyl chlorideC₇H₆Cl₂161.03216-222[5][6][7]~101-105~76-78
4-Chlorobenzylidene chlorideC₇H₅Cl₃195.48~220-230~110-120~85-95
This compoundC₇H₄Cl₄229.92245[1][2]~125-135~95-105

Note: Estimated boiling points at reduced pressure are based on general principles and may vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude this compound

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump with a cold trap

  • Heating mantle with a magnetic stirrer

  • High-vacuum grease

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus in a fume hood. Ensure all glassware is dry and free of cracks.

    • Lightly grease all ground-glass joints to ensure a good seal.

    • Place a magnetic stir bar or boiling chips in the round-bottom flask.

    • Charge the round-bottom flask with the crude this compound (do not fill more than two-thirds full).

    • Position the thermometer correctly in the distillation head.

    • Connect the condenser to a cooling water source.

    • Place a cold trap between the distillation apparatus and the vacuum pump.

  • Distillation:

    • Start the magnetic stirrer.

    • Turn on the vacuum pump and slowly evacuate the system to the desired pressure.

    • Once the vacuum is stable, begin to gently heat the distillation flask with the heating mantle.

    • Observe the distillation and collect a forerun fraction, which will contain lower-boiling impurities.

    • As the vapor temperature stabilizes at the boiling point of this compound at the working pressure, change the receiving flask to collect the main product fraction.

    • Monitor the temperature and pressure throughout the distillation. A stable temperature and pressure indicate a pure fraction is being collected.

    • Stop the distillation before the flask boils to dryness to avoid the formation of potentially explosive residues.

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and transfer the purified product to a suitable container.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for the analysis of chlorinated aromatic compounds (e.g., a mid-polarity column like a DB-17 or equivalent)

Typical GC Parameters:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/minute to 250°C

    • Hold at 250°C for 5 minutes

  • Carrier Gas: Helium or Nitrogen

  • Injection Volume: 1 µL (split injection is recommended)

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • Inject the sample into the GC.

  • Record the chromatogram and integrate the peaks.

  • Calculate the purity based on the area percentage of the this compound peak relative to the total area of all peaks.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_distillation Distillation cluster_analysis Analysis & Completion Crude Crude this compound Setup Assemble Dry Vacuum Distillation Apparatus Crude->Setup Evacuate Evacuate System Setup->Evacuate Heat Apply Gentle Heat Evacuate->Heat Forerun Collect Forerun (Lower Boiling Impurities) Heat->Forerun Main_Fraction Collect Main Fraction (Pure 4-CBTC) Forerun->Main_Fraction GC_Analysis Analyze Purity by GC Main_Fraction->GC_Analysis GC_Analysis->Forerun Purity Low, Continue Distillation Shutdown Cool and Vent System GC_Analysis->Shutdown Purity Confirmed Pure_Product Store Purified Product Shutdown->Pure_Product Troubleshooting_Logic cluster_symptoms Identify Symptom cluster_causes Determine Cause cluster_solutions Implement Solution Start Distillation Issue Occurs Discoloration Product Discolored? Start->Discoloration Low_Yield Low Yield? Start->Low_Yield Unstable_Vacuum Unstable Vacuum? Start->Unstable_Vacuum Decomposition Thermal Decomposition Discoloration->Decomposition Yes Low_Yield->Decomposition Yes Hold_Up Column Hold-Up Low_Yield->Hold_Up Yes Leaks System Leaks Unstable_Vacuum->Leaks Yes Lower_Temp Lower Temperature / Improve Vacuum Decomposition->Lower_Temp Check_Seals Check Seals & Joints Leaks->Check_Seals Optimize_Column Optimize Column Hold_Up->Optimize_Column

References

Technical Support Center: GC-MS Analysis of Impurities in 4-Chlorobenzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting GC-MS analysis of impurities in 4-Chlorobenzotrichloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and where do they originate?

A1: The common impurities in this compound are typically related to its synthesis and potential degradation. The primary manufacturing routes involve the chlorination of p-xylene (B151628) or toluene (B28343).[1]

  • From the Toluene Route: This process can produce undesirable isomeric byproducts due to ring chlorination.[1]

  • From the p-Xylene Route: This route is more isomer-specific but can result in incompletely chlorinated intermediates, such as dichlorinated compounds.[2]

  • Hydrolysis Products: this compound is sensitive to moisture and can hydrolyze to form 4-chlorobenzoic acid and hydrochloric acid.[3]

  • Residual Starting Materials: Trace amounts of p-xylene or toluene may be present.

Q2: What is a typical purity level for commercially available this compound?

A2: Commercially available this compound generally has a purity of 99.0% or higher.[2] Impurity levels for specific byproducts are typically kept below 0.50%.[2]

Data Presentation: Typical Impurity Profile

The following table summarizes the typical specifications for impurities in this compound based on a supplier's Certificate of Analysis.

Impurity CategorySpecification
This compound Purity≥ 99.0%
Dichloro Impurity≤ 0.50%
Each Other Impurity≤ 0.50%

Data sourced from a Certificate of Analysis for 4-Chloro Benzotrichloride (B165768) (PCBTC)[2]

Troubleshooting Guide

Q3: I am observing significant peak tailing for the main this compound peak. What could be the cause and how can I fix it?

A3: Peak tailing for active compounds like chlorinated aromatics is often due to active sites in the GC system.

  • Cause: Active sites can be present in the injection port liner, on the column itself (especially at the inlet), or due to contamination.

  • Solution:

    • Inlet Maintenance: Replace the injection port liner with a new, deactivated liner.

    • Column Maintenance: Trim the first 10-15 cm of the analytical column to remove any non-volatile residues or active sites.

    • Column Choice: Ensure you are using a column suitable for the analysis of chlorinated hydrocarbons, preferably one with an inert-treated phase.

Q4: My sensitivity for this compound and its impurities has decreased significantly over a series of injections. What should I check?

A4: A loss of sensitivity can be attributed to several factors, from the sample introduction system to the detector.

  • Cause:

    • Contamination of the MS Source: Halogenated compounds can be reactive, and repeated injections can lead to fouling of the ion source.

    • Leaks in the System: Air leaks can decrease vacuum efficiency and ion intensity.

    • Column Bleed: High column bleed can increase background noise and reduce the signal-to-noise ratio.

  • Solution:

    • Check for Leaks: Use an electronic leak detector to check for leaks at the injector, column fittings, and the MS interface.

    • Clean the MS Source: If a leak is not found, the ion source may require cleaning. Follow the manufacturer's instructions for cleaning the ion source components.

    • Condition the Column: Bake out the column at a high temperature (within its specified limits) to remove contaminants.

Q5: I am seeing a peak that I suspect is a hydrolysis product (4-chlorobenzoic acid). How can I confirm this and prevent its formation?

A5: The presence of 4-chlorobenzoic acid is a common issue due to the reactivity of this compound with water.

  • Confirmation:

    • Mass Spectrum: The mass spectrum of 4-chlorobenzoic acid will have a characteristic molecular ion and fragmentation pattern. Compare the obtained spectrum with a library spectrum (e.g., NIST).

    • Standard Injection: Inject a standard of 4-chlorobenzoic acid to confirm the retention time. Note that derivatization may be necessary for good chromatography of this more polar compound.

  • Prevention:

    • Use Dry Solvents and Glassware: Ensure all solvents and glassware used for sample preparation are anhydrous.

    • Inert Sample Vials: Use vials with PTFE-lined caps (B75204) to minimize moisture ingress.

    • Minimize Sample Exposure: Prepare samples immediately before analysis and do not let them sit on the autosampler for extended periods.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general methodology for the GC-MS analysis of impurities in this compound. Optimization may be required for specific instruments and applications.

1. Sample Preparation

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable dry solvent (e.g., Dichloromethane or Toluene).

  • Transfer an aliquot to a 2 mL GC vial with a PTFE-lined cap.

2. GC-MS Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1 ratio)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature of 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-450
Solvent Delay3 minutes

3. Data Analysis

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).

  • Quantify impurities using the area percent method, assuming a similar response factor for all chlorinated isomers. For more accurate quantification, use certified reference standards.

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for this compound Impurities cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Dry Solvent start->dissolve vial Transfer to GC Vial dissolve->vial inject Inject Sample vial->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram identify Identify Peaks (Mass Spectra) chromatogram->identify quantify Quantify Impurities identify->quantify report Generate Report quantify->report

Caption: GC-MS workflow from sample preparation to data reporting.

References

Troubleshooting low conversion rates in 4-Chlorobenzotrichloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Chlorobenzotrichloride Reactions

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for reactions involving this compound (4-CBTC), with a focus on addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low conversion rates when using this compound as a reactant? A1: The presence of moisture is the most frequent cause of low yields. This compound is highly sensitive to water and readily hydrolyzes, first to 4-chlorobenzoyl chloride and then to the unreactive 4-chlorobenzoic acid.[1][2] This side reaction consumes the starting material, reducing the conversion to the desired product. It is crucial to use anhydrous solvents and reagents and to perform reactions under an inert atmosphere.[3]

Q2: My reaction to synthesize this compound from p-xylene (B151628) has a low yield. What are the first parameters I should check? A2: For the vapor-phase chlorination of p-xylene, the most critical parameters to verify are the reaction temperature, the presence and type of catalyst, and the molar ratios of the reactants. The temperature should be maintained above 200°C (preferably 200-300°C), an activated carbon catalyst is required, and a molar excess of both chlorine and water (as steam) relative to p-xylene is necessary for good yields.[4][5]

Q3: What are the primary side products to expect in reactions involving this compound? A3: The main side products typically arise from hydrolysis. Depending on the amount of water present, you may find 4-chlorobenzoyl chloride and 4-chlorobenzoic acid.[1] In the synthesis of 4-CBTC from p-xylene, an intermediate, 1,4-bis(trichloromethyl)benzene, may be present if the reaction is incomplete.[4][5] If starting from toluene, isomeric by-products can also be a significant issue.[5]

Q4: How can I convert this compound to 4-chlorobenzoyl chloride with a high yield? A4: A high-yield conversion to 4-chlorobenzoyl chloride can be achieved through controlled hydrolysis. This is typically done by reacting this compound with about one equivalent of water in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃).[1][6] The reaction is often carried out at a moderately elevated temperature (e.g., 50-60°C).[6]

Q5: Is it possible to synthesize this compound without an activated carbon catalyst? A5: While the chlorination of the methyl groups on p-xylene can occur without an activated carbon catalyst (often initiated by UV light), the subsequent chlorinolysis step to form this compound proceeds with significantly better yields and efficiency in the presence of an activated carbon catalyst and water.[4][5] An approximate yield of 75% has been reported using a wide-pore activated carbon catalyst at 250°C.[4][5]

Troubleshooting Guides

Issue 1: Low Yield in Reactions Using 4-CBTC as a Reagent

Symptom: The primary symptom is a low yield of the desired product, often accompanied by the formation of a white crystalline solid byproduct, identified as 4-chlorobenzoic acid.[7][8]

Primary Cause: Contamination of the reaction with water. The trichloromethyl group is highly susceptible to hydrolysis.[1]

Solutions:

  • Anhydrous Conditions: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent or use of a solvent purification system).[3]

  • Dry Glassware: All glassware should be oven-dried before use and cooled under a stream of inert gas (e.g., nitrogen or argon).[3]

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.

  • Reagent Purity: Use fresh or properly stored this compound. If the purity is questionable, consider purification before use.

cluster_hydrolysis Hydrolysis Pathway of 4-CBTC CBTC This compound BCO 4-Chlorobenzoyl Chloride CBTC->BCO + H₂O (Step 1) BCA 4-Chlorobenzoic Acid (Unreactive Byproduct) BCO->BCA + H₂O (Step 2)

Caption: Undesired hydrolysis pathway of 4-CBTC in the presence of moisture.

Issue 2: Low Conversion in the Synthesis of 4-CBTC from p-Xylene

Symptom: Analysis of the crude product shows a large amount of unreacted p-xylene or the intermediate 1,4-bis(trichloromethyl)benzene.

Potential Causes & Solutions:

  • Suboptimal Temperature: The reaction requires high temperatures, typically above 200°C, to facilitate the chlorinolysis step.[4] Temperatures below this range will favor the formation of the intermediate without significant conversion to the final product.

  • Catalyst Issues:

    • Absence of Catalyst: The activated carbon catalyst is crucial for high conversion.[5]

    • Incorrect Type: Wide-pore activated carbon catalysts are generally preferred for this vapor-phase reaction.[4][5]

    • Deactivation: The catalyst can lose activity over time. Reactivation can sometimes be achieved by heating with steam.[9]

  • Incorrect Stoichiometry:

    • Insufficient Chlorine: A molar excess of chlorine (greater than the theoretical 7:1 ratio to p-xylene) is recommended to drive the reaction to completion.[9]

    • Insufficient Water: Water, in the form of steam, is a required component of the reaction mixture to achieve good yields. A molar ratio of at least 1:1 of water to p-xylene is preferred.[4][5]

start Low Conversion in 4-CBTC Synthesis temp_check Is Temperature > 200°C? start->temp_check catalyst_check Is Wide-Pore Activated Carbon Catalyst Present? temp_check->catalyst_check Yes temp_adjust ACTION: Increase temperature to 200-300°C range. temp_check->temp_adjust No ratio_check Are Molar Ratios Correct? (Cl₂:p-xylene > 7:1) (H₂O:p-xylene ≥ 1:1) catalyst_check->ratio_check Yes catalyst_add ACTION: Add appropriate catalyst or reactivate existing catalyst. catalyst_check->catalyst_add No ratio_adjust ACTION: Increase chlorine and/or steam flow rates. ratio_check->ratio_adjust No success Optimized Conversion ratio_check->success Yes temp_adjust->temp_check catalyst_add->catalyst_check ratio_adjust->ratio_check

Caption: Troubleshooting workflow for low conversion in 4-CBTC synthesis.

Data Presentation

Table 1: Optimized Reaction Parameters for Vapor-Phase Chlorination of p-Xylene This table summarizes the preferred conditions for synthesizing this compound from p-xylene.

ParameterRecommended ValueRationale & Citation
Starting Material p-XyleneAvoids the formation of ortho and meta isomers that occur with toluene-based routes.[4][5]
Temperature 200°C - 300°CRequired for the high-energy chlorinolysis of the intermediate to the final product.[4][5]
Catalyst Wide-Pore Activated CarbonProvides active sites and promotes selectivity for the desired product.[4][5]
Chlorine Molar Ratio > 7:1 (to p-xylene)An excess of chlorine is preferred to drive the reaction to completion. Ratios up to 30:1 can be used.[4][9]
Water Molar Ratio ≥ 1:1 (to p-xylene)Water (as steam) is a required component to achieve good yields.[4][5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Vapor-Phase Chlorination of p-Xylene

This protocol is a generalized procedure based on patented industrial methods.[4][5]

Materials:

  • p-Xylene

  • Chlorine gas

  • Deionized water

  • Wide-pore activated carbon catalyst

Equipment:

  • Vapor-phase reactor system (e.g., packed column) suitable for high temperatures and corrosive gases.

  • Heating mantle and temperature controller.

  • Gas flow controllers for chlorine.

  • Pump for delivering water (to be vaporized).

  • Condenser and collection flask for the product.

  • Scrubber system for HCl and excess chlorine.

Procedure:

  • Pack the reactor column with a sufficient amount of wide-pore activated carbon catalyst.

  • Heat the reactor to the target temperature (e.g., 250°C).

  • Initiate a flow of vaporized p-xylene, chlorine gas, and steam into the reactor. The molar feed ratios should be adjusted according to the optimized parameters (e.g., p-xylene:chlorine:water of 1:10:5).

  • Ensure good mixing of the reactant vapors before or upon entry into the catalyst bed.[4]

  • Maintain the reaction temperature between 200°C and 300°C for the duration of the reactant feed.

  • The effluent from the reactor, containing this compound, carbon tetrachloride, HCl, and unreacted starting materials, is passed through a condenser.

  • Collect the condensed liquid product. The product can be purified by fractional distillation.

  • Direct the non-condensable gases (HCl, excess Cl₂) to a suitable scrubber.

Protocol 2: Synthesis of 4-Chlorobenzoyl Chloride via Catalytic Hydrolysis of 4-CBTC

This protocol is adapted from a patented procedure for the selective hydrolysis of 4-CBTC.[6]

Materials:

  • This compound (4-CBTC)

  • Iron(III) chloride (FeCl₃), anhydrous

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stirrer.

  • Heating mantle with temperature control.

  • Dropping funnel or syringe pump for controlled addition of water.

  • Condenser with a gas outlet to a scrubber (for HCl).

Procedure:

  • Charge the round-bottom flask with this compound (e.g., 115 g, 0.5 mol) and anhydrous iron(III) chloride (e.g., 1.6 g, 10 mmol, 2 mol-%).

  • Heat the mixture to 50-60°C with stirring.

  • Slowly add one molar equivalent of water (e.g., 9 g, 0.5 mol) to the mixture over a period of 1-2 hours using a dropping funnel or syringe pump. The hydrochloric acid gas that evolves should be directed to a scrubber.[6]

  • After the addition of water is complete, continue stirring the reaction at 50-60°C for an additional 30 minutes to ensure the reaction goes to completion.

  • Monitor the reaction progress using Gas Chromatography (GC) to confirm the disappearance of the 4-CBTC starting material.

  • Upon completion, the resulting 4-chlorobenzoyl chloride can be used directly or purified by vacuum distillation. A conversion of over 95% can be expected.[6]

References

Managing moisture sensitivity of 4-Chlorobenzotrichloride in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the moisture sensitivity of 4-Chlorobenzotrichloride (CAS: 5216-25-1) in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture-sensitive?

This compound (C₇H₄Cl₄) is a colorless to light yellow liquid used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyes.[1][2] Its high reactivity stems from the trichloromethyl (-CCl₃) group, which is highly susceptible to hydrolysis.[3] The compound readily reacts with water or moist air, leading to decomposition.[1][2][4][5]

Q2: What is the chemical reaction between this compound and water?

The presence of moisture leads to a stepwise hydrolysis reaction. Initially, the trichloromethyl group hydrolyzes to form 4-chlorobenzoyl chloride, a key intermediate.[3] If sufficient water is present, this intermediate will further hydrolyze to the final product, 4-chlorobenzoic acid, releasing corrosive hydrochloric acid (HCl) gas in the process.[1][2][3]

Q3: What are the common signs of moisture contamination in a reaction with this compound?

Signs of moisture contamination include:

  • Reduced Yield: The intended reaction is incomplete due to the consumption of the starting material by hydrolysis.

  • Formation of Unexpected Byproducts: The presence of 4-chlorobenzoic acid or its derivatives in your product mixture.

  • Gas Evolution: The formation of HCl gas, which can be corrosive to equipment.[3]

  • Inconsistent Results: Difficulty in reproducing reaction outcomes between different experimental runs.

Q4: How should this compound be properly stored and handled?

  • Storage: Store in a tightly sealed container in a clean, dry, and cool place, protected from direct sunlight and moisture.[1][6] Refrigeration (2-8°C) is recommended for prolonged storage to maintain quality.[1][2]

  • Handling: Always handle this compound under an inert atmosphere (e.g., nitrogen or argon) using techniques for air- and moisture-sensitive compounds, such as a glovebox or a Schlenk line.[7][8] Ensure all glassware is oven-dried before use.[9]

Q5: What personal protective equipment (PPE) is required when working with this compound?

Due to its corrosive nature and potential health hazards, appropriate PPE is mandatory.[4] This includes:

  • Chemical-resistant gloves.[1]

  • Safety goggles or a face shield.[1][4]

  • A lab coat and appropriate protective clothing.[4]

  • Work in a well-ventilated area or a fume hood to avoid inhaling vapors.[4][6]

Troubleshooting Guide

Problem 1: Low reaction yield.

  • Possible Cause: Moisture contamination leading to the hydrolysis of this compound.

  • Troubleshooting Steps:

    • Verify Solvent and Reagent Purity: Ensure all solvents and other reagents are anhydrous. Use freshly dried solvents for the reaction.

    • Improve Inert Atmosphere Technique: Check for leaks in your inert gas setup. Ensure glassware is thoroughly dried before use. Purge the reaction vessel with inert gas for a sufficient time before adding reagents.[9]

    • Check Starting Material: The this compound may have degraded due to improper storage. Consider using a fresh bottle or purifying the existing stock.

Problem 2: Presence of crystalline solid byproduct (suspected 4-chlorobenzoic acid).

  • Possible Cause: Significant water contamination has led to the complete hydrolysis of the starting material.[3]

  • Troubleshooting Steps:

    • Strict Moisture Exclusion: Re-evaluate the entire experimental setup for potential sources of moisture. This includes solvent quality, reagent purity, and the integrity of the inert atmosphere.

    • Temperature Control: While hydrolysis can occur at various temperatures, controlling the reaction temperature may influence the rate of side reactions.

    • Purification: If the byproduct has already formed, it will need to be removed during the work-up and purification steps, for example, through extraction or chromatography.

Quantitative Data on Hydrolysis

While the presence of water is generally detrimental, it can be used in a controlled manner to synthesize the intermediate, 4-chlorobenzoyl chloride.

CatalystCatalyst Loading (mol%)Reactant Ratio (Water:Substrate)Temperature (°C)Time (hours)Conversion/Yield
FeCl₃~21:1601.598% area (Complete Conversion)[3][10]
FeCl₃0.51:1502.5>95% area (Complete Conversion)[10]
FeCl₃0.071:11002.5Data not available

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Reaction

This protocol outlines the basic steps for setting up a reaction using Schlenk line techniques to exclude moisture.

  • Glassware Preparation: Thoroughly oven-dry all glassware (e.g., Schlenk flask, dropping funnel) and allow it to cool to room temperature under a stream of inert gas (nitrogen or argon).

  • System Purge: Assemble the reaction apparatus and connect it to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "vacuum-backfill" cycle three times to ensure an inert atmosphere.[7]

  • Reagent Addition:

    • Solids: Add solid reagents to the flask before the system purge if possible. If adding later, do so under a positive flow of inert gas.

    • Anhydrous Solvents/Liquid Reagents: Add anhydrous solvents and liquid reagents via a gas-tight syringe or cannula transfer from a septum-sealed bottle.[8][9]

  • Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction.

  • Work-up: Quench the reaction appropriately before exposing it to the atmosphere.

Protocol 2: Controlled Hydrolysis of this compound to 4-Chlorobenzoyl Chloride[10]
  • Setup: In a Schlenk flask equipped with a magnetic stirrer and dropping funnel, add this compound (1 equivalent) and ferric chloride (FeCl₃, 0.02 equivalents).

  • Heating: Heat the mixture to 60°C.

  • Water Addition: Add water (1 equivalent) dropwise to the mixture over 1 hour.

  • Reaction Monitoring: Stir the reaction mixture for an additional 30 minutes. Monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC) to confirm the complete conversion of the starting material.

  • Work-up: Upon completion, the resulting 4-chlorobenzoyl chloride can be purified by distillation.

Visual Guides

hydrolysis_pathway cluster_main Hydrolysis Pathway of this compound A This compound (C₇H₄Cl₄) B 4-Chlorobenzoyl Chloride (C₇H₄Cl₂O) A->B + H₂O - HCl C 4-Chlorobenzoic Acid (C₇H₅ClO₂) B->C + H₂O - HCl D Hydrochloric Acid (HCl) B->D C->D

Caption: Stepwise hydrolysis of this compound in the presence of water.

troubleshooting_workflow cluster_workflow Troubleshooting Workflow for this compound Reactions start Low Yield or Unexpected Byproducts q1 Are anhydrous solvents and reagents being used? start->q1 a1_no Use properly dried solvents and reagents. q1->a1_no No q2 Is glassware properly oven-dried? q1->q2 Yes a1_yes Check inert atmosphere integrity. (e.g., leaks, purge time) a2_yes Verify purity of starting material. a1_yes->a2_yes end Reaction Optimized a1_no->end q2->a1_yes Yes a2_no Dry all glassware in oven before use. q2->a2_no No a2_yes->end a2_no->end

Caption: A logical workflow for troubleshooting common issues in reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chlorobenzotrichloride and 2-Chlorobenzotrichloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes with high efficiency. Among the versatile intermediates, chlorobenzotrichlorides serve as crucial precursors. This guide provides a detailed, objective comparison of the reactivity of two common isomers: 4-Chlorobenzotrichloride and 2-Chlorobenzotrichloride. While direct, side-by-side kinetic studies are not extensively reported in publicly available literature, a comprehensive analysis based on fundamental principles of organic chemistry, the well-established "ortho effect," and data from analogous compounds allows for a robust comparison of their reactivity profiles, particularly in nucleophilic substitution reactions.

Executive Summary: Reactivity at a Glance

The primary determinant of the differential reactivity between this compound and 2-chlorobenzotrichloride is the position of the chlorine atom on the benzene (B151609) ring relative to the trichloromethyl (-CCl₃) group. This positional isomerism gives rise to significant steric and electronic differences, which in turn dictate their susceptibility to nucleophilic attack at the benzylic carbon.

General Reactivity Trend:

  • This compound (para-isomer): Exhibits higher reactivity towards nucleophilic substitution.

  • 2-Chlorobenzotrichloride (ortho-isomer): Displays lower reactivity towards nucleophilic substitution due to steric hindrance.

Theoretical Underpinnings of Reactivity

The reactivity of the trichloromethyl group in these isomers is principally governed by two factors:

  • Electronic Effects: Both the ring-bound chlorine and the trichloromethyl group are electron-withdrawing. The -CCl₃ group, in particular, strongly polarizes the benzylic carbon-chlorine bonds, making the carbon atom electrophilic and susceptible to nucleophilic attack. The chlorine substituent on the aromatic ring also exerts an electron-withdrawing inductive effect.

  • Steric Effects: The spatial arrangement of the atoms plays a critical role, especially for the ortho isomer. The "ortho effect" describes the unique influence of a substituent at the ortho position, which is largely attributed to steric hindrance. In 2-chlorobenzotrichloride, the bulky chlorine atom in close proximity to the trichloromethyl group sterically impedes the approach of a nucleophile to the electrophilic benzylic carbon. In contrast, the para-positioned chlorine in this compound is remote from the reaction center and does not impose significant steric hindrance.

Comparative Data from Analogous Systems

While direct kinetic data for the hydrolysis or other nucleophilic substitutions of 4- and 2-chlorobenzotrichloride are scarce, studies on analogous compounds, such as substituted benzoyl chlorides, provide valuable insights. Research on the kinetics of the reaction between substituted benzoyl chlorides and nucleophiles has shown that ortho-substituted derivatives generally react slower than their para-substituted counterparts. This trend is primarily attributed to the steric hindrance posed by the ortho substituent, which is analogous to the expected behavior of 2-chlorobenzotrichloride.

For instance, a kinetic study on the solvolysis of o-nitrobenzyl bromide and p-nitrobenzyl bromide revealed that in many solvents, the ortho-isomer reacts at a similar or slightly slower rate than the para-isomer, with the ortho effect being a significant factor in its reactivity.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the hydrolysis of chlorobenzotrichlorides to their corresponding benzoyl chlorides, based on patent literature. It is important to note that these are not from a direct comparative study under identical conditions but provide an indication of the reaction parameters for each isomer.

Feature2-ChlorobenzotrichlorideThis compoundReference
Reaction Hydrolysis to 2-Chlorobenzoyl ChlorideHydrolysis to 4-Chlorobenzoyl Chloride[2][3]
Catalyst Ferric Chloride (FeCl₃)Ferric Chloride (FeCl₃)[2][3]
Reactants 1 mole equivalent of 2-Chlorobenzotrichloride, 0.8-1.2 mole equivalents of Water1 mole equivalent of this compound, ~1 mole equivalent of Water[2][3]
Temperature 40 - 80 °C50 - 60 °C[2][3]
Reaction Time 0.25 - 5 hours0.5 - 4 hours[2][3]
Conversion >95%>95%[2][3]
Yield ~93%~93%[2][3]

Experimental Protocols

To facilitate a direct comparison of the reactivity of this compound and 2-Chlorobenzotrichloride, a competitive hydrolysis experiment can be designed. Alternatively, parallel hydrolysis reactions under identical conditions can be performed.

Protocol for Comparative Hydrolysis via Gas Chromatography

Objective: To qualitatively and semi-quantitatively compare the rates of hydrolysis of this compound and 2-Chlorobenzotrichloride by monitoring the disappearance of the starting materials over time using Gas Chromatography (GC).

Materials:

  • This compound

  • 2-Chlorobenzotrichloride

  • Dioxane (or another suitable inert solvent)

  • Water

  • Anhydrous Ferric Chloride (FeCl₃)

  • Internal Standard (e.g., Dodecane)

  • Quenching solution (e.g., anhydrous sodium sulfate)

  • Reaction vials, magnetic stirrer, heating block, GC instrument.

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound, 2-Chlorobenzotrichloride, and the internal standard in the chosen solvent.

  • Reaction Setup: In a reaction vial, combine equimolar amounts of this compound and 2-Chlorobenzotrichloride in the solvent. Add the internal standard.

  • Initiation: Bring the reaction mixture to the desired temperature (e.g., 60°C). Initiate the reaction by adding a solution of water and a catalytic amount of FeCl₃ in the solvent.

  • Sampling: At regular time intervals (e.g., every 15 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing a drying agent like anhydrous sodium sulfate (B86663) to stop the reaction.

  • GC Analysis: Analyze the quenched samples by GC to determine the relative concentrations of this compound and 2-Chlorobenzotrichloride with respect to the internal standard.

  • Data Analysis: Plot the concentration of each isomer versus time. The isomer whose concentration decreases more rapidly is the more reactive one. The initial rates can be estimated from the slopes of these plots.

Visualizing Reaction Pathways and Workflows

Nucleophilic Substitution at the Benzylic Carbon

The primary reaction pathway for both isomers under nucleophilic attack (e.g., by water during hydrolysis) is a nucleophilic substitution at the electrophilic carbon of the trichloromethyl group.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (4-CBT, 2-CBT, Internal Standard) Reaction_Setup Combine Equimolar Reactants and Internal Standard in Solvent Stock_Solutions->Reaction_Setup Initiation Add H₂O and FeCl₃ at 60°C Reaction_Setup->Initiation Sampling Withdraw Aliquots at Regular Time Intervals Initiation->Sampling Quenching Quench with Anhydrous Na₂SO₄ Sampling->Quenching GC_Analysis Analyze Samples by GC Quenching->GC_Analysis Data_Plotting Plot [Isomer] vs. Time GC_Analysis->Data_Plotting Rate_Comparison Compare Initial Reaction Rates Data_Plotting->Rate_Comparison

References

A Comparative Guide to the Synthesis of 4-Chlorobenzotrichloride: Toluene vs. p-Xylene Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the chemical and pharmaceutical industries, the synthesis of 4-Chlorobenzotrichloride, a key intermediate in the production of various agrochemicals, pharmaceuticals, and dyes, presents a choice between traditional and modern synthetic pathways. The two primary starting materials for its commercial production are toluene (B28343) and p-xylene (B151628). This guide provides an objective comparison of these two routes, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable process based on efficiency, purity, and economic viability.

Executive Summary

The synthesis of this compound from toluene is a long-established method involving a two-stage process: ring chlorination of toluene followed by side-chain chlorination of the resulting p-chlorotoluene. The principal drawback of this route is the formation of a mixture of ortho- and para-isomers during the initial chlorination step, which necessitates a costly and challenging separation process.

In contrast, the more modern approach starting from p-xylene offers a more direct and isomer-specific synthesis. This method, typically carried out via vapor-phase chlorination, avoids the formation of unwanted isomers, leading to a more streamlined process with a potentially higher overall yield of the desired product.

Comparative Data

The following tables summarize the key quantitative and qualitative differences between the two synthetic routes.

Table 1: Comparison of Synthesis Routes for this compound

ParameterToluene Routep-Xylene Route
Starting Material Toluenep-Xylene
Key Intermediate p-Chlorotoluene1,4-bis(trichloromethyl)benzene
Number of Main Stages 2 (Ring Chlorination, Side-Chain Chlorination)1 (Vapor-Phase Chlorination)
Isomer Specificity Low (produces o- and p-isomers)High (isomer-specific)
Typical Yield of Desired Isomer (p-Chlorotoluene) ~45-55% of monochlorinated products[1]N/A
Overall Calculated Yield Variable, dependent on separation efficiencyApprox. 75% at 250°C[2][3]
Primary Byproducts o-Chlorotoluene, m-chlorotoluene, dichlorotoluenes[1][4]Carbon tetrachloride, potentially minor amounts of incompletely chlorinated products
Purification Challenges Separation of chlorotoluene isomersSeparation of product from intermediate and byproducts
Process Conditions Moderate temperatures for ring chlorination, higher temperatures or UV for side-chain chlorinationHigh temperatures (200-300°C)[5]
Catalyst Lewis acids (e.g., FeCl₃) for ring chlorination; Radical initiators or UV light for side-chain chlorinationActivated Carbon[2][6]

Table 2: Typical Reaction Conditions

ParameterToluene Route (Ring Chlorination)Toluene Route (Side-Chain Chlorination of p-Chlorotoluene)p-Xylene Route (Vapor-Phase Chlorination)
Temperature 15-70°C[7]110-120°C (with initiator) or under UV light[8]200-300°C[5]
Catalyst Ferric chloride (FeCl₃)[1]Radical initiator (e.g., AIBN, dibenzoyl peroxide) or UV light[8][9]Activated Carbon[2]
Key Reagents Toluene, Chlorinep-Chlorotoluene, Chlorinep-Xylene, Chlorine, Water[2][6]
Reaction Time ~50 hours for a large batch[7]~8 hours[8]Continuous process
Pressure AtmosphericAtmosphericAtmospheric

Synthesis Pathways

The logical flow of each synthesis route can be visualized as follows:

Toluene_Route Toluene Toluene Chlorination1 Ring Chlorination (Cl₂, FeCl₃) Toluene->Chlorination1 IsomerMix Mixture of o- and p-Chlorotoluene Chlorination1->IsomerMix Separation Isomer Separation IsomerMix->Separation pChlorotoluene p-Chlorotoluene Separation->pChlorotoluene oChlorotoluene o-Chlorotoluene (Byproduct) Separation->oChlorotoluene Chlorination2 Side-Chain Chlorination (Cl₂, UV light/initiator) pChlorotoluene->Chlorination2 Product This compound Chlorination2->Product

Synthesis of this compound from Toluene

pXylene_Route pXylene p-Xylene VaporPhaseChlorination Vapor-Phase Chlorination (Cl₂, H₂O, Activated Carbon, 200-300°C) pXylene->VaporPhaseChlorination Intermediate 1,4-bis(trichloromethyl)benzene VaporPhaseChlorination->Intermediate Chlorinolysis Chlorinolysis Intermediate->Chlorinolysis Product This compound Chlorinolysis->Product CCl4 Carbon Tetrachloride (Byproduct) Chlorinolysis->CCl4

Synthesis of this compound from p-Xylene

Experimental Protocols

Synthesis of this compound from Toluene

This synthesis is a two-stage process.

Stage 1: Ring Chlorination of Toluene to produce p-Chlorotoluene

  • Objective: To chlorinate the aromatic ring of toluene, producing a mixture of o- and p-chlorotoluene.

  • Materials:

    • Toluene

    • Chlorine gas

    • Ferric chloride (FeCl₃, catalyst)

    • Nitrogen gas

  • Procedure:

    • A reactor equipped with a stirrer, gas inlet tube, condenser, and a gas outlet connected to a scrubber is charged with dry toluene and a catalytic amount of anhydrous ferric chloride.[1]

    • The reactor is purged with nitrogen.

    • Chlorine gas is introduced into the reactor at a controlled rate while maintaining the temperature between 15-25°C.[7]

    • The reaction is monitored by gas chromatography (GC) to determine the ratio of monochlorinated products to unreacted toluene and dichlorinated byproducts.

    • Upon completion, the reaction mixture is purged with nitrogen to remove dissolved HCl and unreacted chlorine.[1]

    • The crude product, a mixture of o- and p-chlorotoluene (typically in a ratio of around 45:55), is then subjected to fractional distillation to separate the isomers.[1] Due to the close boiling points of the isomers, this is a critical and energy-intensive step.

Stage 2: Side-Chain Chlorination of p-Chlorotoluene

  • Objective: To chlorinate the methyl group of p-chlorotoluene to form this compound.

  • Materials:

    • p-Chlorotoluene

    • Chlorine gas

    • Radical initiator (e.g., 2,2'-azobisisobutyronitrile - AIBN) or a UV lamp

  • Procedure:

    • A reactor equipped with a stirrer, gas inlet, reflux condenser, and a thermometer is charged with purified p-chlorotoluene.

    • The reactor is heated to 110-120°C.[8]

    • A radical initiator is added, or the reaction mixture is irradiated with a UV lamp to initiate the reaction.

    • Chlorine gas is bubbled through the reaction mixture. The reaction is exothermic and requires careful temperature control.

    • The progress of the reaction can be monitored by measuring the density of the reaction mixture or by GC analysis to follow the disappearance of p-chlorotoluene and the formation of mono-, di-, and trichlorinated products.

    • Chlorination is continued until the desired degree of conversion to this compound is achieved. A typical reaction time is around 8 hours.[8]

    • The crude product is then purified by vacuum distillation.

Synthesis of this compound from p-Xylene

This synthesis is a continuous vapor-phase process.

  • Objective: To directly synthesize this compound from p-xylene in a single, continuous process.

  • Materials:

    • p-Xylene

    • Chlorine gas

    • Water

    • Activated carbon catalyst

  • Procedure:

    • A vapor-phase reactor is packed with an activated carbon catalyst.[2]

    • The reactor is heated to the reaction temperature, typically between 200°C and 300°C. A temperature of 250°C has been reported to give a good yield.[2][3]

    • A gaseous mixture of p-xylene, chlorine, and water (steam) is continuously fed into the reactor. The molar ratio of chlorine to p-xylene is typically maintained in excess, and the molar ratio of water to p-xylene is at least 1.[6]

    • The reaction proceeds in two main steps within the reactor: the initial chlorination of both methyl groups of p-xylene to form 1,4-bis(trichloromethyl)benzene, followed by the chlorinolysis of one of the trichloromethyl groups to yield this compound and carbon tetrachloride.[6]

    • The product stream exiting the reactor is cooled and condensed.

    • The condensed liquid contains the desired this compound, the intermediate 1,4-bis(trichloromethyl)benzene, the byproduct carbon tetrachloride, and any unreacted starting materials.

    • The this compound is separated from the other components by fractional distillation. The unreacted p-xylene and the intermediate can be recycled back into the reactor to improve the overall yield.[3]

Logical Comparison of Synthesis Routes

A logical comparison highlights the key decision-making factors between the two routes.

Comparison Start Choice of Synthesis Route for This compound Toluene Toluene Route Start->Toluene pXylene p-Xylene Route Start->pXylene Toluene_Adv Advantages: - Utilizes a common and relatively inexpensive starting material. Toluene->Toluene_Adv Pros Toluene_Disadv Disadvantages: - Low isomer selectivity leading to byproduct formation (o-chlorotoluene). - Requires difficult and costly isomer separation. - Multi-stage process. Toluene->Toluene_Disadv Cons pXylene_Adv Advantages: - Isomer-specific, avoiding difficult separations. - Potentially higher overall yield. - More streamlined, continuous process. pXylene->pXylene_Adv Pros pXylene_Disadv Disadvantages: - Requires higher reaction temperatures. - Potential for catalyst deactivation. - p-Xylene may be a more expensive starting material. pXylene->pXylene_Disadv Cons

Decision Factors for Synthesis Route Selection

Conclusion

The choice between the toluene and p-xylene routes for the synthesis of this compound depends on several factors, including the desired product purity, available infrastructure, and economic considerations.

The traditional toluene route, while utilizing a readily available starting material, is hampered by the formation of isomeric byproducts that necessitate a challenging and costly purification step. This can significantly impact the overall process efficiency and economics.

The modern p-xylene route offers a more elegant and efficient solution by being isomer-specific. Although it requires higher reaction temperatures and a specialized vapor-phase reactor setup, the avoidance of isomer separation and the potential for a higher, more direct yield make it an attractive option for large-scale industrial production where purity and process optimization are paramount. For researchers and drug development professionals, the p-xylene route provides a more reliable and cleaner method for obtaining high-purity this compound.

References

Validating the Structure of 4-Chlorobenzotrichloride: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A definitive guide for researchers, scientists, and drug development professionals on the structural validation of 4-Chlorobenzotrichloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive comparison with Gas Chromatography-Mass Spectrometry (GC-MS), supported by predictive data and detailed experimental protocols.

The precise structural elucidation of chemical compounds is a cornerstone of chemical research and drug development. For halogenated aromatic compounds such as this compound, an important industrial intermediate, unambiguous structural confirmation is paramount for quality control and safety. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, stands as a primary and powerful tool for this purpose, offering detailed insights into the molecular framework. This guide presents a thorough analysis of the validation of this compound's structure using NMR, alongside a comparative evaluation with the widely used GC-MS technique.

¹H and ¹³C NMR Spectral Data of this compound

Due to the limited availability of public experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR spectral data. These predictions are based on computational algorithms that provide reliable estimations of chemical shifts and coupling constants, offering a strong foundation for structural verification.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationPredicted Coupling Constant (J) HzAssignment
7.65Doublet (d)2H8.5H-2, H-6
7.48Doublet (d)2H8.5H-3, H-5

Predicted in CDCl₃ at 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
140.2C-4
135.1C-1
130.5C-2, C-6
129.4C-3, C-5
98.7-CCl₃

Predicted in CDCl₃

Interpretation of NMR Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit a simple and highly characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The two sets of aromatic protons (H-2/H-6 and H-3/H-5) are chemically equivalent due to the molecule's symmetry. They appear as two distinct doublets, each integrating to two protons. The ortho-coupling between these adjacent protons results in the doublet multiplicity. The absence of any other proton signals confirms the presence of the trichloromethyl group, which lacks protons.

The predicted ¹³C NMR spectrum further corroborates the proposed structure. The presence of four signals in the aromatic region is consistent with the four distinct carbon environments in the benzene ring due to the substituents. The downfield chemical shift of the carbon attached to the chlorine atom (C-4) and the carbon attached to the trichloromethyl group (C-1) is expected due to the electron-withdrawing nature of the halogens. The signal at approximately 98.7 ppm is characteristic of a carbon atom in a trichloromethyl group.

Alternative Validation Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative and complementary technique for the structural validation of volatile and thermally stable compounds like this compound.

Table 3: Key Mass Spectral Data for this compound

PropertyValue/Ion (m/z)
Molecular FormulaC₇H₄Cl₄
Molecular Weight229.9 g/mol
Molecular Ion [M]⁺228 (and isotopic peaks)
Major Fragment Ions (m/z)193, 158, 123

The mass spectrum of this compound will show a characteristic isotopic cluster for the molecular ion due to the presence of four chlorine atoms. The fragmentation pattern provides a fingerprint of the molecule. The loss of a chlorine atom from the molecular ion results in the fragment at m/z 193. Further fragmentation can lead to the other observed major ions, which can be rationalized based on the structure of the molecule.

Comparison of NMR and GC-MS for Structural Validation

Feature¹H and ¹³C NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Separates compounds based on their volatility and boiling point, followed by ionization and mass-based detection.
Information Provided Detailed information about the carbon-hydrogen framework, including connectivity, chemical environment of atoms, and stereochemistry.Provides the molecular weight and a characteristic fragmentation pattern, which serves as a molecular fingerprint.
Strengths - Non-destructive. - Provides unambiguous structural elucidation. - Can distinguish between isomers with high confidence.- High sensitivity and selectivity. - Excellent for identifying and quantifying compounds in complex mixtures. - Can confirm the presence of a known compound by library matching.
Limitations - Relatively lower sensitivity compared to MS. - Requires a larger sample amount. - Can be less effective for complex mixtures without prior separation.- Destructive technique. - Isomers may have similar mass spectra, making differentiation difficult. - Provides limited information about the connectivity of atoms.

For the specific validation of this compound, NMR spectroscopy offers a more definitive confirmation of the precise arrangement of atoms and functional groups. The distinct patterns in both ¹H and ¹³C NMR spectra provide a unique and unambiguous signature of the 1,4-disubstituted pattern and the trichloromethyl group. While GC-MS is excellent for confirming the molecular weight and providing a fingerprint for identification, it is less powerful than NMR for the de novo structural elucidation of an unknown compound or for distinguishing between closely related isomers.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution should be transferred to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent residual peak in the ¹³C spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak and compare it to a reference library (e.g., NIST) for confirmation.

Experimental Workflow

experimental_workflow cluster_sample Sample cluster_nmr NMR Validation cluster_gcms GC-MS Validation Sample This compound NMR_Prep Sample Preparation (CDCl3, TMS) Sample->NMR_Prep GCMS_Prep Sample Preparation (Hexane/DCM) Sample->GCMS_Prep NMR_Acq 1H & 13C NMR Acquisition NMR_Prep->NMR_Acq NMR_Data Spectral Analysis (Chemical Shifts, Coupling) NMR_Acq->NMR_Data NMR_Confirm Structure Confirmed NMR_Data->NMR_Confirm GCMS_Acq GC-MS Analysis GCMS_Prep->GCMS_Acq GCMS_Data Data Analysis (Fragmentation Pattern) GCMS_Acq->GCMS_Data GCMS_Confirm Structure Verified GCMS_Data->GCMS_Confirm

Caption: Workflow for the structural validation of this compound.

Quantitative Analysis of 4-Chlorobenzotrichloride: A Comparative Guide to Gas Chromatography and High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-Chlorobenzotrichloride, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, is critical for ensuring product quality, process control, and safety. This guide provides a detailed comparison of two primary analytical techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The information presented is based on established analytical principles and data extrapolated from the analysis of structurally similar halogenated aromatic compounds.

Gas Chromatography (GC) for this compound Analysis

Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it an excellent choice for purity assessment and impurity profiling.

Experimental Protocol: GC-FID

This protocol outlines a typical Gas Chromatography with Flame Ionization Detection (GC-FID) method suitable for the quantitative analysis of this compound.

1. Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID). An Electron Capture Detector (ECD) can also be used for enhanced sensitivity to halogenated compounds.

2. Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.32 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C (FID).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 280 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Sample and Standard Preparation:

  • Solvent (Diluent): Hexane or Toluene.

  • Standard Stock Solution: Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 25 mL of solvent to obtain a concentration of about 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples. A typical range would be from 0.01 mg/mL to 0.5 mg/mL.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the chosen solvent to achieve a final concentration within the calibration range.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Workflow for GC Analysis

GC_Workflow A Sample and Standard Preparation C Injection of Sample/Standard A->C B GC System Setup (Column, Temp, Flow) B->C D Separation in GC Column C->D E Detection by FID D->E F Data Acquisition and Peak Integration E->F G Quantification using Calibration Curve F->G

Caption: Workflow for the quantitative analysis of this compound using Gas Chromatography.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

While GC is well-suited for the volatile this compound, HPLC offers an alternative approach, particularly for analyzing potential non-volatile impurities or degradation products.[1] For compounds that are not easily volatilized, HPLC is a powerful analytical tool.[2]

Experimental Protocol: HPLC-UV

This protocol describes a reversed-phase HPLC method with UV detection that can be adapted for the analysis of this compound.

1. Instrumentation:

  • A high-performance liquid chromatograph equipped with a quaternary or binary pump, a UV-Vis detector, and an autosampler.

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size.

  • Mobile Phase: Acetonitrile (B52724) and water (e.g., a gradient starting from 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Solvent (Diluent): Acetonitrile or a mixture of acetonitrile and water.

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in the diluent at a concentration of approximately 1 mg/mL.

  • Calibration Standards: Serially dilute the stock solution to prepare calibration standards in the desired concentration range (e.g., 0.005 mg/mL to 0.2 mg/mL).

  • Sample Solution: Prepare the sample solution in the diluent to a concentration within the calibration range.

4. Data Analysis:

  • Similar to the GC method, create a calibration curve by plotting peak area versus concentration for the standards.

  • Calculate the concentration of this compound in the samples based on the calibration curve.

Logical Relationship of Method Selection

Method_Selection A Analyte Properties B Volatility and Thermal Stability A->B C Polarity and Solubility A->C D Gas Chromatography (GC) B->D High E High-Performance Liquid Chromatography (HPLC) B->E Low C->D Non-polar C->E Polar/Non-polar

Caption: Decision tree for selecting between GC and HPLC based on analyte properties.

Head-to-Head Performance Comparison

The choice between GC and HPLC for the analysis of this compound depends on the specific analytical requirements, such as the need to detect volatile impurities or non-volatile degradation products.[1]

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Applicability Ideal for volatile and thermally stable compounds like this compound and its volatile impurities.Suitable for a wider range of compounds, including non-volatile and thermally labile substances.
Sensitivity Generally high, especially with an Electron Capture Detector (ECD) for halogenated compounds.Good, but may be lower than GC-ECD for this specific analyte.
Resolution Excellent for separating closely related volatile compounds.High, with a wide variety of column chemistries available for method optimization.
Sample Preparation Simple dissolution in a volatile organic solvent.Dissolution in a mobile phase compatible solvent.
Analysis Time Typically faster run times compared to gradient HPLC methods.Can be longer, especially if a gradient elution is required for complex mixtures.
Typical LOD/LOQ Expected to be in the low ppm to high ppb range.Generally in the low ppm range.
Robustness Very robust and reliable for routine analysis.Robust, with potential for variability with mobile phase preparation.

Conclusion

For the routine quantitative analysis of this compound and its expected volatile impurities, Gas Chromatography with Flame Ionization Detection (GC-FID) is the recommended method due to its high resolution, sensitivity, and robustness for this class of compounds. High-Performance Liquid Chromatography (HPLC-UV) serves as a valuable alternative, particularly when the analysis of non-volatile impurities or degradation products is also required. The selection of the most appropriate technique should be based on the specific goals of the analysis, the sample matrix, and the available instrumentation. For both methods, proper validation according to regulatory guidelines is essential to ensure accurate and reliable results.

References

A Comparative Analysis of Catalytic Routes for the Synthesis of 4-Chlorobenzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 4-Chlorobenzotrichloride, a key intermediate in the production of various agrochemicals and pharmaceuticals, is of paramount importance. The choice of catalyst plays a pivotal role in determining the yield, selectivity, and overall economic viability of the production process. This guide provides an objective comparison of the primary catalytic methods for this compound synthesis, supported by experimental data and detailed protocols.

The two predominant industrial routes for the synthesis of this compound (4-CBT) begin with either p-chlorotoluene or p-xylene (B151628). The selection of the starting material intrinsically dictates the catalytic system and reaction conditions employed. This guide will delve into a comparative study of the catalysts used in both pathways, presenting quantitative data, detailed experimental procedures, and visual representations of the underlying chemical transformations.

Comparative Performance of Catalysts

The efficacy of different catalytic systems for the synthesis of this compound is summarized in the table below. The data highlights key performance indicators such as yield, selectivity, and reaction conditions, providing a clear basis for comparison.

Starting MaterialCatalyst/InitiatorCatalyst TypeYield (%)Purity (%)Reaction TimeReaction Temperature (°C)Key Observations
p-ChlorotolueneUV LightPhotochemicalVariesVariesVaries60-120Reaction proceeds via a free-radical mechanism; control over the degree of chlorination can be challenging.[1]
p-ChlorotolueneDiisopropyl azodicarboxylateChemical Initiator96.495.3Not Specified60High yield and purity reported in patent literature.
p-XyleneActivated Carbon (wide-pore)Heterogeneous~75Not SpecifiedVaries (continuous process)200-300Two-step vapor-phase process involving chlorination followed by chlorinolysis; requires the presence of water.[2][3]

Experimental Protocols

Detailed methodologies for the key catalytic syntheses of this compound are provided below. These protocols are intended to serve as a reference for laboratory-scale synthesis and process development.

Protocol 1: Synthesis of this compound from p-Chlorotoluene using a Chemical Initiator

This protocol is based on a patented method demonstrating high yield and purity.

Materials:

  • p-Chlorotoluene (99.5% purity)

  • Chlorine gas

  • Initiator suspension (0.2 g Diisopropyl azodicarboxylate in 0.8 g p-chlorotoluene)

  • Reaction vessel equipped with a heating mantle, stirrer, gas inlet, and condenser

Procedure:

  • Charge the reaction vessel with 5000 g of p-chlorotoluene.

  • Purge the system with an inert gas (e.g., nitrogen) for 10 minutes to remove air.

  • Heat the p-chlorotoluene to 60°C.

  • Introduce chlorine gas at a flow rate of 90 m³/h.

  • Add 1 g of the initiator suspension to commence the reaction.

  • Continue to add 1 g of the initiator suspension every 10 minutes throughout the reaction.

  • Monitor the reaction progress by analyzing the content of dichloromethyl-p-chlorotoluene.

  • Once the concentration of dichloromethyl-p-chlorotoluene is reduced to 0.5 wt%, stop the chlorine gas flow.

  • Purge the reactor with an inert gas to remove any residual chlorine.

  • The resulting product is this compound.

Protocol 2: Vapor-Phase Synthesis of this compound from p-Xylene using Activated Carbon

This protocol describes a continuous vapor-phase process utilizing a heterogeneous catalyst.[2][3][4]

Materials:

  • p-Xylene

  • Chlorine gas

  • Water

  • Wide-pore activated carbon catalyst

  • Vapor-phase reactor system (e.g., packed bed reactor)

Procedure: This process is typically carried out in two stages, which can be in separate reactors or in distinct zones of a single reactor.

Stage 1: Chlorination of p-Xylene

  • Vaporize p-xylene and mix with chlorine gas.

  • Pass the gaseous mixture through a reaction zone maintained at a temperature between 140°C and 250°C. This stage can optionally be conducted in the presence of UV light to facilitate the formation of 1,4-bis(trichloromethyl)benzene (B1667536).[2][3] This initial chlorination of the methyl groups generally proceeds readily without the need for the activated carbon catalyst or water.[2]

Stage 2: Chlorinolysis of 1,4-bis(trichloromethyl)benzene

  • Introduce the vapor-phase effluent from Stage 1 into a second reaction zone or reactor.

  • Introduce water vapor (steam) into this stage. The molar ratio of water to the initial p-xylene should be at least 1.[2][3]

  • This second stage contains a packed bed of wide-pore activated carbon catalyst.

  • Maintain the temperature of this catalytic zone between 200°C and 300°C.[2][3]

  • The 1,4-bis(trichloromethyl)benzene undergoes chlorinolysis in the presence of the activated carbon catalyst and water to produce this compound and carbon tetrachloride.[2]

  • The effluent from this stage is then cooled and the this compound is separated and purified. A yield of approximately 75% can be achieved at 250°C.[2][3]

Reaction Mechanisms and Pathways

The synthesis of this compound proceeds through distinct mechanisms depending on the chosen route. Understanding these pathways is crucial for optimizing reaction conditions and minimizing byproduct formation.

Free-Radical Chlorination of p-Chlorotoluene

The chlorination of the methyl group of p-chlorotoluene is a classic example of a free-radical chain reaction. This process can be initiated by either ultraviolet (UV) light or a chemical radical initiator.

Free_Radical_Chlorination reactant reactant intermediate intermediate product product reagent reagent catalyst catalyst p_chlorotoluene p-Chlorotoluene benzyl_radical 4-Chloro-α-chlorobenzyl Radical p_chlorotoluene->benzyl_radical Propagation hcl HCl p_chlorotoluene->hcl + Cl• cl2 Cl₂ cl_radical Cl• cl2->cl_radical initiator UV Light or Initiator initiator->cl2 Initiation chlorobenzyl_chloride 4-Chlorobenzyl Chloride benzyl_radical->chlorobenzyl_chloride + Cl₂ dichlorobenzyl_radical 4-Chloro-α,α-dichlorobenzyl Radical dichlorobenzyl_chloride 4-Chlorobenzal Chloride dichlorobenzyl_radical->dichlorobenzyl_chloride + Cl₂ chlorobenzyl_chloride->dichlorobenzyl_radical + Cl• - HCl trichlorobenzyl_chloride This compound dichlorobenzyl_chloride->trichlorobenzyl_chloride + Cl• - HCl

Caption: Free-radical chain mechanism for the synthesis of this compound from p-chlorotoluene.

Vapor-Phase Chlorination of p-Xylene

This industrial process is a two-step reaction. The first step involves the exhaustive free-radical chlorination of both methyl groups of p-xylene. The second, and more complex step, is the activated carbon-catalyzed chlorinolysis of the resulting intermediate.

P_Xylene_Chlorination cluster_stage1 Stage 1: Methyl Group Chlorination cluster_stage2 Stage 2: Chlorinolysis reactant reactant intermediate intermediate product product reagent reagent catalyst catalyst p_xylene p-Xylene intermediate1 1,4-bis(trichloromethyl)benzene p_xylene->intermediate1 140-250°C (optional UV light) cl2_1 Cl₂ cl2_2 Cl₂ product1 This compound intermediate1->product1 200-300°C product2 Carbon Tetrachloride intermediate1->product2 h2o H₂O activated_carbon Activated Carbon

Caption: Two-stage process for the synthesis of this compound from p-xylene.

Conclusion

The selection of a catalytic system for the synthesis of this compound is a critical decision that impacts process efficiency, product quality, and economic feasibility. The free-radical chlorination of p-chlorotoluene, particularly with the use of chemical initiators, offers a pathway to high yields and purities under relatively mild conditions. However, this route is dependent on the availability and cost of high-purity p-chlorotoluene.

Conversely, the vapor-phase chlorination of p-xylene using an activated carbon catalyst presents a robust industrial process that starts from a more readily available feedstock. While the reported yields are somewhat lower and the process requires higher temperatures, it avoids the formation of isomeric impurities that can arise from the initial chlorination of toluene.

For researchers and drug development professionals, the choice between these methods will depend on a variety of factors including the desired scale of production, available starting materials, and the specific purity requirements of the final product. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for making an informed decision and for the further development and optimization of synthetic routes to this important chemical intermediate.

References

An Economic Analysis of 4-Chlorobenzotrichloride Production Methodologies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzotrichloride is a pivotal intermediate in the synthesis of a wide array of agrochemicals, pharmaceuticals, and dyes.[1] The economic viability and environmental impact of its production are critically dependent on the chosen synthetic pathway. This guide provides a detailed comparative analysis of the primary industrial methods for this compound synthesis, supported by experimental data and process workflows. The focus is to offer a clear economic and technical overview to aid in process selection and optimization.

The traditional route, originating from toluene (B28343), has been progressively supplanted by a more modern and economically favorable process utilizing p-xylene (B151628). This shift is primarily driven by the issue of isomer formation inherent in the toluene-based method, which complicates purification and reduces the effective yield of the desired para-isomer.[1][2]

Comparative Economic and Technical Analysis

The selection of a production method for this compound is a trade-off between raw material costs, reaction efficiency, and downstream processing expenses. The two main routes, starting from either toluene or p-xylene, present distinct economic and technical profiles.

ParameterToluene-Based Processp-Xylene-Based Process
Primary Raw Materials Toluene, Chlorinep-Xylene, Chlorine, Water
Key Reaction Steps 1. Ring Chlorination of Toluene2. Side-Chain Chlorination of p-Chlorotoluene1. Vapor-Phase Chlorination of p-Xylene
Isomer Formation Significant (ortho, meta, para isomers)Isomer-specific (minimal by-products)[1][2]
Overall Yield Lower effective yield due to isomer separation~75%[2][3]
Purification Costs High, due to complex isomer separationLower, simplified purification
Catalyst Lewis acids (e.g., FeCl₃) for ring chlorinationActivated Carbon[2][3]
Reaction Temperature Ring Chlorination: ~50°CSide-Chain Chlorination: Elevated temperatures with UV light or initiator>200°C (typically 200-300°C)[2][3]
By-products o-chlorotoluene, m-chlorotoluene, polychlorinated toluenes, HClCarbon tetrachloride, HCl[2][3]
Economic Viability Less favorable due to purification challenges and lower effective yield[1][2]More economical and streamlined[1][2]

Experimental Protocols

Production from Toluene (Two-Step Process)

This traditional method involves the initial chlorination of the aromatic ring of toluene, followed by the chlorination of the methyl group of the resulting p-chlorotoluene.

Step 1: Ring Chlorination of Toluene to p-Chlorotoluene

  • Objective: To selectively chlorinate the para-position of the toluene ring.

  • Reaction: C₆H₅CH₃ + Cl₂ → ClC₆H₄CH₃ + HCl

  • Procedure:

    • A reaction vessel is charged with toluene.

    • A Lewis acid catalyst, such as ferric chloride (FeCl₃), is introduced.

    • Chlorine gas is bubbled through the mixture at a controlled rate, maintaining the reaction temperature around 50°C.

    • The reaction progress is monitored by gas chromatography (GC) to determine the ratio of isomers (ortho, meta, and para-chlorotoluene).

    • Upon completion, the reaction mixture is neutralized, and the catalyst is removed.

    • The isomeric mixture is then subjected to fractional distillation to separate the p-chlorotoluene from the undesired ortho and meta isomers. This separation is energy-intensive due to the close boiling points of the isomers.

Step 2: Side-Chain Chlorination of p-Chlorotoluene

  • Objective: To chlorinate the methyl group of p-chlorotoluene to form this compound.

  • Reaction: ClC₆H₄CH₃ + 3Cl₂ → ClC₆H₄CCl₃ + 3HCl

  • Procedure:

    • The purified p-chlorotoluene is charged into a reactor equipped with a UV lamp or an initiator for radical chlorination.

    • The reactant is heated to an elevated temperature.

    • Chlorine gas is introduced under UV irradiation or in the presence of a radical initiator.

    • The reaction is monitored by GC until the desired degree of chlorination is achieved.

    • The crude product is then purified by distillation to obtain this compound.

Production from p-Xylene (Single-Step Process)

This modern approach is favored for its isomer specificity and economic advantages.[1][2]

  • Objective: To directly synthesize this compound from p-xylene in a vapor-phase reaction.

  • Reaction: CH₃C₆H₄CH₃ + 7Cl₂ → ClC₆H₄CCl₃ + CCl₄ + 7HCl

  • Procedure:

    • A fixed-bed reactor is packed with an activated carbon catalyst.

    • The reactor is heated to a temperature above 200°C (typically between 200°C and 300°C).[2][3]

    • A gaseous mixture of p-xylene, chlorine, and water (steam) is fed into the reactor. A molar ratio of water to p-xylene of at least 1 is preferred.[2][3]

    • The effluent gas stream from the reactor, containing this compound, carbon tetrachloride, hydrochloric acid, and any unreacted materials, is cooled and condensed.

    • The condensed liquid is then subjected to distillation to separate and purify the this compound. The intermediate, 1,4-bis(trichloromethyl)benzene, can be recycled back into the reactor.[2]

Process and Workflow Visualizations

Toluene_Route Toluene Toluene RingChlorination Ring Chlorination (FeCl3 catalyst) Toluene->RingChlorination Chlorine1 Chlorine Chlorine1->RingChlorination IsomerMix Isomeric Mixture (o-, m-, p-chlorotoluene) RingChlorination->IsomerMix Separation Fractional Distillation IsomerMix->Separation p_Chlorotoluene p-Chlorotoluene Separation->p_Chlorotoluene om_Isomers o-, m-isomers (By-products) Separation->om_Isomers SideChainChlorination Side-Chain Chlorination (UV light/initiator) p_Chlorotoluene->SideChainChlorination Chlorine2 Chlorine Chlorine2->SideChainChlorination Product This compound SideChainChlorination->Product

Caption: Synthesis of this compound from Toluene.

pXylene_Route pXylene p-Xylene VaporPhaseChlorination Vapor-Phase Chlorination (Activated Carbon, >200°C) pXylene->VaporPhaseChlorination Chlorine Chlorine Chlorine->VaporPhaseChlorination Water Water (Steam) Water->VaporPhaseChlorination Effluent Gaseous Effluent VaporPhaseChlorination->Effluent Condensation Condensation Effluent->Condensation CrudeProduct Crude Liquid Mixture Condensation->CrudeProduct Purification Distillation CrudeProduct->Purification Product This compound Purification->Product Byproducts CCl4, HCl (By-products) Purification->Byproducts

Caption: Synthesis of this compound from p-Xylene.

Conclusion

The economic and operational analysis strongly favors the production of this compound via the vapor-phase chlorination of p-xylene. This method circumvents the significant challenge of isomer separation that plagues the traditional toluene-based route, leading to a more streamlined, cost-effective, and higher-yielding process.[1][2] For researchers and drug development professionals, the choice of a synthesis route for key intermediates like this compound has cascading effects on the overall cost and efficiency of the final product's development and manufacturing. The p-xylene process represents a clear advancement in producing this vital chemical intermediate with higher purity and better economics.

References

A Spectroscopic Comparison of 4-Chlorobenzotrichloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 4-Chlorobenzotrichloride and its key derivatives: 4-chlorobenzoyl chloride, 4-chlorobenzoic acid, and 4-chlorobenzotrifluoride. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference with supporting experimental data and protocols.

Introduction

This compound (p-CBTCl) is a significant intermediate in the chemical industry, primarily used in the synthesis of pesticides, dyes, and pharmaceuticals.[1] Its reactivity, centered on the trichloromethyl group, allows for the formation of various functional derivatives. Understanding the spectroscopic signatures of p-CBTCl and its derivatives is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and its derivatives.

¹H NMR Spectral Data
CompoundAromatic Protons (ppm)Other Protons (ppm)Solvent
This compound~7.4 - 7.8 (m)-Not specified
4-Chlorobenzoyl Chloride7.42 (d), 8.04 (d)[2]-Cyclohexane[2]
4-Chlorobenzoic Acid7.58 (d), 7.97 (d)[3]~12.5 (s, COOH)Not specified
4-Chlorobenzotrifluoride~7.4 - 7.6 (m)-CDCl₃
¹³C NMR Spectral Data
CompoundAromatic C (ppm)C=O (ppm)-CCl₃ / -CF₃ (ppm)Other C (ppm)Solvent
This compound128.9, 130.5, 134.3, 139.9-97.5-Not specified
4-Chlorobenzoyl Chloride129.1, 131.0, 133.2, 139.7167.5--Not specified
4-Chlorobenzoic Acid129.0, 130.3, 131.5, 139.3167.1--D₂O[4]
4-Chlorobenzotrifluoride125.6 (q), 128.7, 131.5, 134.8-123.8 (q)-Not specified
Key IR Absorption Bands (cm⁻¹)
CompoundC=O StretchC-Cl Stretch (Aromatic)C-Cl Stretch (-CCl₃)O-H Stretch (Acid)C-F Stretch
This compound-~1090~800--
4-Chlorobenzoyl Chloride~1770~1090---
4-Chlorobenzoic Acid~1680~1090-~2500-3300 (broad)-
4-Chlorobenzotrifluoride-~1095--~1100-1350
Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound228 (isotope pattern)193, 158, 123
4-Chlorobenzoyl Chloride174 (isotope pattern)139, 111, 75
4-Chlorobenzoic Acid156 (isotope pattern)139, 111, 75
4-Chlorobenzotrifluoride180 (isotope pattern)145, 111, 75[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.[6]

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.[6]

  • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is required.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[6]

  • Acquire the ¹H spectrum using a standard pulse sequence. Typical parameters for aromatic compounds include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans for sufficient signal-to-noise ratio.[7]

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

¹³C NMR Acquisition:

  • Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.

  • Use a standard proton-decoupled pulse sequence to acquire the spectrum. This results in single lines for each unique carbon atom.

  • Typical parameters include a spectral width of 200-250 ppm, a longer relaxation delay (2-5 seconds) due to the longer relaxation times of quaternary carbons, and a larger number of scans (e.g., 128 or more) to achieve a good signal-to-noise ratio.[6]

  • Process the data similarly to the ¹H spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation and Analysis:

  • Ensure the ATR crystal (e.g., diamond, zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[8]

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[8]

  • For liquid samples, place a single drop of the liquid onto the center of the ATR crystal.[9][10]

  • For solid samples, place a small amount of the powder or solid on the crystal and apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[9]

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[10]

  • After analysis, clean the crystal thoroughly with a solvent-moistened wipe.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • If necessary, derivatize polar compounds (e.g., carboxylic acids) to increase their volatility.

Instrumental Analysis:

  • Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 or equivalent).[11]

  • Set the injector temperature to 250-280°C and operate in splitless mode for trace analysis or split mode for more concentrated samples.[11]

  • The GC oven temperature program should be optimized to separate the compounds of interest. A typical program might start at 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.[11]

  • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.[11]

  • Acquire data in full scan mode (e.g., m/z 40-550) to obtain the mass spectrum of the eluting compounds for identification.[11]

Synthetic Pathway and Logical Relationships

The following diagram illustrates the synthetic relationship between this compound and its derivatives. The transformation of the trichloromethyl group is a key aspect of its chemistry.

G Synthesis of this compound Derivatives CBT This compound CBC 4-Chlorobenzoyl Chloride CBT->CBC Hydrolysis (H₂O, Lewis Acid) CBF 4-Chlorobenzotrifluoride CBT->CBF Fluorination (e.g., HF) CBA 4-Chlorobenzoic Acid CBC->CBA Hydrolysis (H₂O)

References

A Comparative Guide to Nucleophilic Substitution: 4-Chlorobenzotrichloride vs. Benzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4-chlorobenzotrichloride and benzotrichloride (B165768) in nucleophilic substitution reactions. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and developing novel therapeutics. This analysis is supported by established mechanistic principles and analogous experimental data.

Introduction to the Reactants

Benzotrichloride and its derivatives are valuable intermediates in the synthesis of a wide range of chemical entities, including dyes, pesticides, and pharmaceuticals.[1] The trichloromethyl group is a key functional handle, susceptible to nucleophilic attack, most notably hydrolysis to form benzoyl chlorides or benzoic acids.[1][2] This guide focuses on the comparative reactivity of the parent compound, benzotrichloride, and its para-chlorinated analogue, this compound, in the context of nucleophilic substitution at the benzylic carbon.

Mechanistic Considerations: An SN1-like Pathway

Nucleophilic substitution reactions at a tertiary benzylic carbon, such as in benzotrichloride and its derivatives, are generally considered to proceed through a stepwise, SN1-like mechanism.[3][4] This pathway involves the formation of a transient carbocation intermediate, which is stabilized by resonance with the aromatic ring. The rate-determining step is the initial departure of a chloride ion to form this carbocation. The stability of this intermediate is paramount in determining the overall reaction rate.

General SN1 Mechanism for Benzotrichlorides Reactant Benzotrichloride Derivative Intermediate Benzylic Carbocation (Resonance Stabilized) Reactant->Intermediate Slow, Rate-Determining Step Intermediate->Reactant Reversible Product Substituted Product Intermediate->Product Fast, Nucleophilic Attack Product->Intermediate Reversible Leaving_Group Cl- Nucleophile Nucleophile (Nu-)

Caption: General SN1 reaction pathway for benzotrichlorides.

The Electronic Impact of the Para-Chloro Substituent

The primary difference in reactivity between benzotrichloride and this compound arises from the electronic effect of the chlorine atom at the para position. The chloro group exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to its high electronegativity, the chlorine atom withdraws electron density from the benzene (B151609) ring through the sigma bond framework. This effect is destabilizing to a positively charged intermediate.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, particularly at the ortho and para positions, and would be stabilizing for a carbocation.

In the case of halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution. For nucleophilic substitution proceeding through a carbocation intermediate, the net effect of the para-chloro substituent is electron-withdrawing, which destabilizes the positive charge on the benzylic carbon.

Electronic Effects on Carbocation Stability Substituent para-Chloro Substituent Inductive Inductive Effect (-I) Electron Withdrawing Substituent->Inductive Resonance Resonance Effect (+R) Electron Donating Substituent->Resonance Carbocation Benzylic Carbocation Stability Inductive->Carbocation Destabilizes Resonance->Carbocation Stabilizes (weaker effect) Reactivity SN1 Reaction Rate Carbocation->Reactivity Determines

Caption: Influence of the p-chloro substituent on reactivity.

This destabilization of the carbocation intermediate in this compound leads to a higher activation energy for the rate-determining step compared to the unsubstituted benzotrichloride. Consequently, benzotrichloride is expected to be more reactive towards nucleophilic substitution than this compound .

Quantitative Data from Analogous Systems

SystemSubstituent (para)Hammett Constant (σp)Relative Reactivity Trend
Benzyl (B1604629) Chlorides-H0.00The negative rho (ρ) value for the hydrolysis of substituted benzyl chlorides indicates that electron-donating groups accelerate the reaction by stabilizing the carbocation intermediate.
-Cl+0.23[6]The positive σp value for chlorine signifies its net electron-withdrawing character, leading to a slower reaction rate compared to the unsubstituted compound.
Benzoyl Chlorides-H0.00In the alcoholysis of substituted benzoyl chlorides, electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, leading to a faster reaction.
-Cl+0.23[6]The positive σp value for chlorine suggests a faster rate of nucleophilic attack on the carbonyl carbon compared to the unsubstituted benzoyl chloride.

Note: The reactivity trend for benzoyl chlorides in nucleophilic acyl substitution is opposite to that expected for benzotrichlorides in SN1 reactions. This is because the former involves direct nucleophilic attack on the carbonyl carbon in the rate-determining step, which is favored by electron-withdrawing groups, while the latter proceeds through a carbocation intermediate that is destabilized by such groups.

Experimental Protocols

The hydrolysis of benzotrichlorides to their corresponding benzoyl chlorides is a well-documented and synthetically useful nucleophilic substitution reaction.

Protocol 1: Hydrolysis of this compound to 4-Chlorobenzoyl Chloride

Objective: To synthesize 4-chlorobenzoyl chloride via the controlled hydrolysis of this compound.

Materials:

  • This compound

  • Water

  • A suitable Lewis acid catalyst (e.g., anhydrous FeCl₃)

  • Reaction vessel with a stirrer and temperature control

  • Apparatus for monitoring the reaction (e.g., GC or TLC)

  • Apparatus for work-up and purification (e.g., distillation apparatus)

Procedure:

  • Charge the reaction vessel with this compound and the Lewis acid catalyst.

  • Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with stirring.

  • Slowly add a stoichiometric amount of water to the reaction mixture over a period of time. The rate of addition should be controlled to maintain the reaction temperature and avoid excessive HCl evolution.

  • Monitor the progress of the reaction by periodically analyzing aliquots of the reaction mixture.

  • Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • The crude 4-chlorobenzoyl chloride can be purified by fractional distillation under reduced pressure.

Workflow for Hydrolysis of this compound Start Start Charge_Reactants Charge this compound and Lewis Acid Start->Charge_Reactants Heat Heat to Reaction Temperature Charge_Reactants->Heat Add_Water Slowly Add Water Heat->Add_Water Monitor Monitor Reaction Progress Add_Water->Monitor Completion Reaction Complete? Monitor->Completion Completion->Monitor No Cool Cool to Room Temperature Completion->Cool Yes Purify Purify by Distillation Cool->Purify End End Purify->End

Caption: Experimental workflow for the hydrolysis of this compound.

Protocol 2: Hydrolysis of Benzotrichloride to Benzoyl Chloride

Objective: To prepare benzoyl chloride through the partial hydrolysis of benzotrichloride.

Materials:

  • Benzotrichloride

  • Benzoic acid (as a source of water and catalyst) or a controlled amount of water

  • A suitable catalyst (e.g., anhydrous ZnCl₂ or FeCl₃)

  • Reaction vessel with a stirrer, reflux condenser, and temperature control

  • Distillation apparatus for purification

Procedure:

  • In a reaction vessel, combine benzotrichloride and benzoic acid (or a controlled amount of water) along with the catalyst.

  • Heat the mixture with stirring. The reaction temperature is typically maintained between 60 °C and 130 °C.[3]

  • The reaction produces benzoyl chloride and hydrogen chloride gas, which is evolved and can be scrubbed.

  • The progress of the reaction can be monitored by measuring the evolution of HCl or by analyzing the reaction mixture.

  • Upon completion, the crude benzoyl chloride is isolated.

  • Purification is achieved by fractional distillation under reduced pressure.[3]

Conclusion

In the realm of nucleophilic substitution reactions proceeding via an SN1-like mechanism, benzotrichloride is inherently more reactive than this compound . This difference in reactivity is attributed to the electron-withdrawing nature of the para-chloro substituent, which destabilizes the critical carbocation intermediate formed during the reaction. For synthetic applications where a faster reaction rate is desired, the unsubstituted benzotrichloride would be the preferred substrate. Conversely, this compound offers a handle for further functionalization on the aromatic ring, a feature that may be desirable in multi-step syntheses despite its slightly attenuated reactivity at the benzylic position. Researchers and drug development professionals should consider these electronic factors when designing synthetic strategies involving these versatile chemical intermediates.

References

A Comparative Guide to LC-MS/MS for the Analysis of 4-Chlorobenzotrichloride Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and other analytical techniques for the quantitative analysis of predicted metabolites of 4-Chlorobenzotrichloride (4-CBT). Experimental data and detailed methodologies are presented to support researchers in selecting the most suitable approach for their specific needs.

Introduction to this compound and its Predicted Metabolism

This compound (4-CBT), a halogenated aromatic compound, is utilized as an intermediate in the synthesis of various industrial chemicals, including pesticides and dyes.[1] Understanding its metabolic fate is crucial for assessing its toxicological profile and environmental impact. While specific metabolism studies on 4-CBT are limited, based on the biotransformation of analogous compounds like chlorinated toluenes and biphenyls, a primary metabolic pathway can be predicted.[2][3] The trichloromethyl group is expected to undergo hydrolysis to a carboxylic acid, forming 4-chlorobenzoic acid.[1][4] Further metabolism likely involves hydroxylation of the aromatic ring, followed by conjugation reactions such as sulfation or glucuronidation.[3][5][6]

Below is a diagram illustrating the predicted metabolic pathway of this compound.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism 4-CBT This compound 4-CBA 4-Chlorobenzoic Acid 4-CBT->4-CBA Hydrolysis OH-4-CBA Hydroxylated 4-Chlorobenzoic Acid 4-CBA->OH-4-CBA Hydroxylation (CYP450) Conjugates Sulfate or Glucuronide Conjugates OH-4-CBA->Conjugates Conjugation

Predicted metabolic pathway of this compound.

Comparison of Analytical Methodologies

The primary analytical techniques for the quantification of 4-CBT metabolites, such as 4-chlorobenzoic acid and its hydroxylated derivatives, include LC-MS/MS and Gas Chromatography-Mass Spectrometry (GC-MS). High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be employed, though it generally offers lower sensitivity and selectivity.[7]

Quantitative Performance Data

The following table summarizes the performance of different analytical methods for the analysis of 4-chlorobenzoic acid and related compounds. Data has been compiled from various studies to provide a comparative overview.

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecoveryReference(s)
LC-MS/MS 4-Chlorobenzoic acidWater-100 ng/L--[7]
LC-MS/MS 2-Chlorobenzoic acid & other impuritiesAPI1.0 ppb (estimated)3.0 ppb (estimated)--[8]
GC-MS Chlorobenzoic acid isomersSoil-1 - 10 ng/g--[9]
HPLC-UV Chlorobenzoic acid isomersSoil-5 - 10 µg/mL5 - 120 µg/mL>82%[10]
HPLC-UV 4-Chlorobenzoic acidWater-4.0 µg/L--[7]

Experimental Protocols

Detailed methodologies for the analysis of 4-CBT metabolites are crucial for reproducible and accurate results. Below are representative protocols for LC-MS/MS and GC-MS analysis of chlorobenzoic acids.

LC-MS/MS Method for 4-Chlorobenzoic Acid in Water

This method is adapted from a validated protocol for the analysis of para-chlorobenzoic acid in water samples.[7]

1. Sample Preparation:

  • Water samples are typically filtered to remove particulate matter.

  • Depending on the concentration, a pre-concentration step using solid-phase extraction (SPE) may be necessary to achieve the desired sensitivity.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

3. Mass Spectrometry (MS):

  • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for acidic compounds like chlorobenzoic acids.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

GC-MS Method for Chlorobenzoic Acids in Soil

This protocol is based on a method for the analysis of various chlorobenzoic acid isomers in soil, which requires a derivatization step to increase the volatility of the analytes.[8]

1. Sample Preparation and Extraction:

  • Soil samples are extracted using an appropriate solvent mixture, such as hexane (B92381) and acetone, often with the addition of an acid (e.g., 1% acetic acid) to ensure the protonation of the carboxylic acids.[10]

  • Accelerated Solvent Extraction (ASE) can be employed for efficient extraction.[10]

  • The extract is concentrated and may require a clean-up step, for example, using gel permeation chromatography, to remove interfering matrix components.[8]

2. Derivatization:

  • The carboxylic acid group is converted to a more volatile ester, typically a methyl ester.

  • A common derivatizing agent is diazomethane. The reaction is typically carried out in a solvent like methanol (B129727) at a controlled temperature (e.g., 5°C for 1 hour).[8] Another option is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10]

3. Gas Chromatography (GC):

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5 or DB-200, is suitable for separating the derivatized analytes.[8]

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points.

4. Mass Spectrometry (MS):

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) or full scan mode can be used. SIM provides higher sensitivity for targeted analysis.

Workflow and Comparison Diagrams

The following diagrams illustrate a general experimental workflow for metabolite analysis and a logical comparison of the key analytical techniques.

Sample Biological or Environmental Sample Extraction Sample Extraction (e.g., LLE, SPE, ASE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis Chromatographic Separation and MS Detection Extraction->Analysis Derivatization->Analysis Data Data Processing and Quantification Analysis->Data

General experimental workflow for metabolite analysis.

LCMSMS LC-MS/MS High Sensitivity High Selectivity No Derivatization Needed Suitable for Polar, Non-volatile Metabolites GCMS GC-MS Good Sensitivity Good Selectivity Requires Derivatization for Polar Metabolites Suitable for Volatile and Semi-volatile Compounds LCMSMS->GCMS Alternative for volatile compounds HPLCUV HPLC-UV Lower Sensitivity Lower Selectivity No Derivatization Needed Cost-effective LCMSMS->HPLCUV Lower cost alternative

References

Safety Operating Guide

Proper Disposal Procedures for 4-Chlorobenzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Chlorobenzotrichloride, a corrosive and potentially carcinogenic compound, is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to its safe handling and disposal, in line with regulatory standards.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its hazards. This substance is corrosive, causes severe skin and eye burns, and is a lachrymator (a substance that causes tearing).[1] It is also suspected of causing cancer.[2][3] Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent any skin exposure.[1] For spills, Tyvek-type disposable clothing or sleeves are recommended.[4]

  • Respiratory Protection: A NIOSH-approved full-face chemical cartridge respirator with organic vapor cartridges is recommended when working with this chemical.[4]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with water or normal saline for 20 to 30 minutes.[4] Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]

  • Inhalation: Move the individual to fresh air immediately.[1] If breathing is difficult, administer oxygen.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

  • Collection: Carefully place the absorbent material into a suitable, sealable container for disposal. For small liquid spills, absorbent paper can be used, which should then be sealed in a vapor-tight plastic bag for eventual disposal.[4]

  • Decontamination: Wash all contaminated surfaces with acetone, followed by a thorough washing with a strong soap and water solution.[4] Do not allow runoff to enter storm sewers or waterways.[1]

  • Waste Disposal: The collected waste is considered hazardous and must be disposed of according to the procedures outlined below.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all federal, state, and local hazardous waste regulations.

Step 1: Waste Characterization Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR Parts 261.3).[1] Given its properties, this compound waste should be treated as hazardous.

Step 2: Waste Segregation and Collection

  • Collect waste this compound and contaminated materials in a designated, compatible, and properly labeled container.

  • Do not mix with other waste streams, particularly incompatible materials such as strong oxidizing agents, strong bases, or aqueous solutions, as it can decompose in water.[5]

  • Halogenated organic compounds should be collected separately from non-halogenated waste.[6][7]

Step 3: Storage

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible substances.[1]

  • Ensure the container is tightly closed to prevent the release of vapors and exposure to moisture.[1][8]

  • The storage area should be a designated corrosives area.[1]

Step 4: Arrange for Professional Disposal

  • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they can handle it appropriately.

  • The primary method for the disposal of highly chlorinated organic residues is high-temperature incineration in a specialized furnace equipped with scrubbers to neutralize the resulting acidic gases.[9]

Step 5: Documentation

  • Maintain all records related to the generation, storage, and disposal of the hazardous waste, as required by regulations. This includes manifests from the disposal company.

Data Summary

The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

PropertyValueCitation(s)
Molecular Formula C₇H₄Cl₄[4]
Molecular Weight 229.92 g/mol [5]
Physical State Clear, colorless to yellow liquid[1][4]
Boiling Point 245 °C (473 °F) at 760 mmHg[2][4]
Melting Point 5.8 °C (42.4 °F)[2]
Specific Gravity 1.490 - 1.495 g/mL at 25 °C[2][5]
Vapor Pressure 0.04 hPa at 20 °C[2]
Flash Point > 112 °C (> 233.6 °F)[2]
NFPA 704 M Rating Health: 3, Flammability: 1, Reactivity: 0[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 On-Site Procedures cluster_1 Off-Site Disposal A Generation of Waste (e.g., unused chemical, contaminated materials) B Segregate as Halogenated Organic Waste A->B C Collect in Designated, Compatible, Labeled Container B->C D Store in Cool, Dry, Well-Ventilated Area C->D H Contact Licensed Hazardous Waste Disposal Company D->H E Spill Occurs F Execute Spill Management Protocol (Evacuate, Contain, Decontaminate) E->F Immediate Action G Collect Spill Residue as Hazardous Waste F->G G->C I Provide SDS and Waste Characterization H->I J Schedule Waste Pickup I->J K Complete and Retain Disposal Manifests J->K L High-Temperature Incineration by Disposal Facility J->L

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling 4-Chlorobenzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chlorobenzotrichloride (CAS No. 5216-25-1). Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.

This compound is a corrosive, moisture-sensitive liquid that can cause severe skin and eye burns, as well as respiratory tract irritation.[1][2] It is also a lachrymator, meaning it can induce tearing.[1][2] Long-term exposure may lead to more severe health effects, including potential organ damage and cancer.[3][4][5] This guide outlines the essential personal protective equipment (PPE), handling protocols, and disposal plans to mitigate these risks.

Hazard Identification and Physical Properties

A summary of key hazard and physical data for this compound is presented below. This information is critical for risk assessment and the implementation of appropriate safety controls.

PropertyValueCitation(s)
Appearance Clear, colorless to light yellow liquid[1][6]
Molecular Formula C₇H₄Cl₄[3][7]
Molecular Weight 229.92 g/mol [6][7]
Boiling Point 245 °C (473 °F) at 760 mmHg[6][8]
Melting Point 5.8 °C (42.4 °F)[6][8]
Density 1.495 g/mL at 25 °C[6][7]
Flash Point > 112 °C (> 233.6 °F)[1][8]
Moisture Sensitivity Decomposes in water[6][7]
Primary Hazards Corrosive, Lachrymator, Harmful if swallowed/inhaled[1][3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.[1]

    • Protective Clothing: A lab coat, chemical-resistant apron, or coveralls are required to prevent skin contact.[1]

  • Respiratory Protection: Use a NIOSH-approved respirator with organic vapor cartridges, especially when working outside of a certified chemical fume hood or in poorly ventilated areas.[3] A full-face respirator provides a higher level of protection.[3]

  • Footwear: Closed-toe shoes are mandatory. Chemical-resistant boots may be necessary for larger-scale operations or spill response.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and have been recently tested.[1]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have spill control materials (e.g., inert absorbent material like vermiculite (B1170534) or sand) readily available.[1]

  • Handling:

    • Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.[1]

    • Dispense the chemical carefully to avoid splashing.

    • Keep the container tightly closed when not in use to prevent exposure to moisture and atmospheric contaminants.[1][2]

    • Avoid contact with incompatible materials such as strong oxidizing agents and moisture.[1][6]

  • Post-Handling:

    • Thoroughly wash hands and any potentially exposed skin with soap and water after handling.[8]

    • Decontaminate all work surfaces.

    • Properly remove and dispose of contaminated PPE.

Emergency Protocols

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[1][2] Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cups of milk or water.[1][2] Seek immediate medical attention.[1][2]

  • Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.[1]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • Ventilate the area and decontaminate the spill site.

Disposal Plan

All waste containing this compound, including contaminated lab supplies and PPE, must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.

    • Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.

  • Labeling and Storage:

    • Label waste containers with "Hazardous Waste" and the full chemical name: "this compound."

    • Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal through your institution's EHS department.

    • All waste disposal must comply with local, state, and federal regulations.[1]

G Workflow for Handling this compound A Preparation - Verify fume hood - Check safety shower/eyewash - Assemble PPE - Prepare spill kit B Handling (in Fume Hood) - Dispense carefully - Keep container sealed - Avoid incompatibles A->B C Post-Handling - Wash hands - Decontaminate surfaces - Dispose of contaminated PPE B->C E Emergency Event (Spill or Exposure) B->E D Waste Disposal - Collect in labeled containers - Store in designated area - Contact EHS for disposal C->D F Follow Emergency Protocols - Skin/Eye Contact: Flush with water - Inhalation: Move to fresh air - Spill: Contain and clean up E->F G Seek Immediate Medical Attention F->G for personnel exposure

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.